3-Amino-4-chloropyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFLMZOABSJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342445 | |
| Record name | 3-Amino-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20511-15-3 | |
| Record name | 4-Chloro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20511-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-chloropyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of functional molecules. In the pharmaceutical realm, it serves as a key intermediate in the development of novel therapeutics, particularly for neurological disorders and infectious diseases. This document provides a comprehensive overview of the chemical, physical, spectral, and safety properties of this compound. It includes detailed experimental protocols for its synthesis and analysis, and explores its biological activity, including a potential mechanism of action in cancer cell apoptosis based on related compounds.
Chemical and Physical Properties
This compound is typically a brown, off-white, or colorless solid at room temperature. It is soluble in various organic solvents, including diethyl ether and chloroform. A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-chloropyridin-3-amine | |
| Synonyms | 4-Chloro-3-pyridinamine, 4-Chloropyridin-3-ylamine | |
| CAS Number | 20511-15-3 | |
| Molecular Formula | C₅H₅ClN₂ | |
| Molecular Weight | 128.56 g/mol | |
| Appearance | Brown, off-white, or colorless solid | |
| Melting Point | 58-63 °C | |
| Boiling Point | 247.6 °C at 760 mmHg (Predicted) | |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |
| pKa | Not available | |
| XLogP3 | 0.8 | |
| SMILES | C1=CN=CC(=C1Cl)N | |
| InChI Key | GTLFLMZOABSJSV-UHFFFAOYSA-N |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on data from related compounds and spectroscopic principles.
Table 2: Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR | Three aromatic protons expected in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons. Expected splitting pattern: one singlet and two doublets, characteristic of a 1,2,4-trisubstituted pyridine ring. The proton adjacent to the nitrogen (C2-H) would be most downfield, followed by the proton between the two substituents (C5-H), and the proton adjacent to the amino group (C6-H). Coupling constants (J) between adjacent protons on the ring are typically in the range of 5-6 Hz. |
| ¹³C NMR | Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C4) would be significantly shifted. Based on derivatives, expected chemical shifts are approximately: C2 (~140 ppm), C3 (~134 ppm), C4 (~128 ppm), C5 (~124 ppm), C6 (~139 ppm). |
| FT-IR (cm⁻¹) | N-H stretching (amine group): ~3300-3500 cm⁻¹ (typically two bands for a primary amine). Aromatic C-H stretching: ~3000-3100 cm⁻¹. C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹. C-N stretching: ~1250-1350 cm⁻¹. C-Cl stretching: ~1000-1100 cm⁻¹. |
| Mass Spectrometry | Molecular ion (M⁺) peak expected at m/z 128. A characteristic isotopic peak (M+2) at m/z 130 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-Chloro-3-nitropyridine.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
4-Chloro-3-nitropyridine (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or Ethyl Acetate)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 5M)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Chloro-3-nitropyridine (1.0 equiv) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of Tin(II) chloride dihydrate (3.5 equiv) in concentrated hydrochloric acid dropwise at room temperature. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basification: Slowly neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts. Be cautious as this is an exothermic process.
-
Filtration: Filter the mixture through a pad of celite to remove the insoluble tin salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
Workflow Diagram: HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at pH 7.0) and an organic solvent like acetonitrile (B52724) or methanol. A typical starting ratio would be 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
Biological Activity and Potential Mechanism of Action
While specific data on the biological activity of this compound is limited, studies on the closely related compound 4-aminopyridine (B3432731) (4-AP) have shown pro-apoptotic properties in various cancer cells, including acute myeloid leukemia and malignant astrocytoma. This activity is particularly relevant for drug development professionals.
One reported mechanism involves the interaction of 4-AP with purinergic receptors, specifically the P2X7 receptor. This interaction triggers a signaling cascade that leads to programmed cell death.
Signaling Pathway: Postulated Apoptotic Mechanism via P2X7 Receptor
Caption: Postulated signaling pathway for aminopyridine-induced apoptosis.
This proposed pathway suggests that aminopyridines may act on the P2X7 receptor, an ATP-gated ion channel. This leads to a significant increase in intracellular calcium concentration ([Ca²⁺]i). The calcium overload induces stress on the mitochondria, leading to the disruption of the mitochondrial membrane potential. This, in turn, activates the intrinsic apoptosis pathway, beginning with the activation of initiator caspase-9, which then activates executor caspase-3, ultimately leading to the dismantling of the cell.
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis with several key applications:
-
Pharmaceutical Intermediates: It is a crucial precursor for the synthesis of complex heterocyclic compounds used in drug discovery, particularly for agents targeting neurological disorders and infections.
-
Agrochemicals: The compound is used in the formulation of new herbicides and pesticides.
-
Materials Science: It is incorporated into the production of specialty polymers and coatings to enhance durability and resistance.
-
Biochemical Research: It serves as a tool compound for studying enzyme inhibitors and receptor interactions.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H301 | Toxic if swallowed. |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 0-25 °C.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place. Consult the relevant Safety Data Sheet (SDS) before handling this compound.
An In-depth Technical Guide to 3-Amino-4-chloropyridine: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-4-chloropyridine, a key heterocyclic building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and reactivity, with a focus on its application in pharmaceutical development. Detailed experimental methodologies and visual diagrams are included to support researchers in their work with this versatile compound.
Core Properties of this compound
This compound is a substituted pyridine (B92270) derivative featuring both an amino and a chloro group, which imparts a unique reactivity profile. It is a solid at room temperature and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 20511-15-3 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |
| Molecular Weight | 128.56 g/mol | [2][3] |
| Appearance | Brown solid | [4] |
| Melting Point | 58-63 °C | [1] |
| Solubility | Soluble in organic solvents such as diethyl ether and chloroform. | [2] |
Chemical Structure
The structure of this compound, with the IUPAC name 4-chloropyridin-3-amine, is depicted below.[5]
Caption: Chemical structure of this compound.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-withdrawing pyridine nitrogen and chloro substituent, and the electron-donating amino group. This substitution pattern makes the molecule susceptible to a variety of transformations at different positions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles.[6] This allows for the displacement of the chloride ion by a range of nucleophiles, including amines, alcohols, and thiols, providing a direct route to functionalized 3-aminopyridine (B143674) derivatives.[7]
Metal-Catalyzed Cross-Coupling Reactions
The C-Cl bond can readily participate in palladium-catalyzed cross-coupling reactions. This is a powerful method for forming new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with boronic acids or their esters. Given that chloropyridines are less reactive than their bromo or iodo counterparts, the choice of a highly active palladium catalyst and a suitable ligand is crucial for achieving high yields.[8]
-
Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds. The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst and a strong base yields N-substituted 3,4-diaminopyridine (B372788) derivatives. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to activate the C-Cl bond for oxidative addition to the palladium center.[9][10]
Reactions at the Amino Group
The amino group at the C3 position can undergo standard amine reactions. For instance, it can be N-alkylated through reductive amination. This involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).[11]
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The amino group is an activating group, while the chloro group and the ring nitrogen are deactivating. Electrophilic attack, if it occurs, is most likely to happen at the positions ortho and para to the activating amino group that are least deactivated. However, harsh reaction conditions are typically required.
Experimental Protocols
Detailed methodologies for key reactions involving substituted chloropyridines are provided below. These serve as a general guideline and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Substituted Chloropyridine
This protocol is adapted for the coupling of a generic substituted chloropyridine with an arylboronic acid.
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[8]
-
Add the anhydrous solvent via syringe.[8]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[8]
General Protocol for Buchwald-Hartwig Amination of a Substituted Chloropyridine
This protocol provides a general method for the C-N cross-coupling of a substituted chloropyridine.
Materials:
-
Substituted chloropyridine (1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., G3 or G4 palladacycle) (1-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu)) (1.5-2.0 equiv.)
-
Dry, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or other sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the substituted chloropyridine and the amine.
-
Add the dry, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Specific Protocol for N-Alkylation via Reductive Amination
This procedure details the N-alkylation of the amino group on a 3-amino-4-halopyridine scaffold.[11]
Materials:
-
This compound derivative (1.0 equiv.)
-
Aldehyde or Ketone (1.1-1.5 equiv.)
-
Sodium triacetoxyborohydride (3.0 equiv.)
-
Dichloromethane (DCM)
-
20% (w/v) NaOH aqueous solution
Procedure:
-
Dissolve the this compound derivative and the aldehyde or ketone in DCM.
-
Stir the reaction for 1 hour before adding sodium triacetoxyborohydride.[11]
-
Allow the reduction to proceed for 24 hours.[11]
-
Quench the reaction with a 20% (w/v) NaOH aqueous solution.[11]
-
Separate the organic layer and extract the aqueous layer three times with DCM.[11]
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.[11]
-
The crude product can then be purified by recrystallization or flash column chromatography.[11]
Application in Drug Development: Synthesis of ABT-751
This compound is a key starting material for the synthesis of the anti-cancer agent ABT-751 . ABT-751 is an orally bioavailable sulfonamide that acts as an antimitotic agent by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization.[2][3] This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[2][12]
Logical Workflow for the Synthesis of ABT-751
A plausible synthetic route to ABT-751 starting from this compound would involve two key steps: a nucleophilic aromatic substitution to introduce the substituted aniline (B41778) moiety, followed by sulfonylation of the 3-amino group.
Caption: Logical workflow for the synthesis of ABT-751.
Signaling Pathway of ABT-751 in Cancer Cells
ABT-751 exerts its anticancer effects by disrupting microtubule dynamics, which in turn affects several downstream signaling pathways, leading to cell cycle arrest and apoptosis. It has been shown to inhibit the AKT/mTOR pathway, which is a key regulator of cell growth and survival.[2][13] Furthermore, in some cancer cell lines, it has been found to suppress SKP2 transcription through the inhibition of the NFκB signaling pathway.[4][14]
Caption: Signaling pathway of ABT-751 in cancer cells.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity, allowing for functionalization at multiple positions, makes it an important precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. The successful development of the anti-cancer agent ABT-751 from this starting material highlights its significance in drug discovery. A thorough understanding of its structure, properties, and reactivity is essential for researchers aiming to leverage this compound in the development of novel chemical entities.
References
- 1. ABT-751, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and safety of ABT-751, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A microtubule inhibitor, ABT-751, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Properties of 3-Amino-4-chloropyridine (CAS Number: 20511-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Amino-4-chloropyridine (CAS No. 20511-15-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical characteristics, provides experimental protocols for their determination, and explores its role as a modulator of biological pathways. The synthesis of N-substituted derivatives is also described and visualized as a representative experimental workflow.
Core Physical and Chemical Properties
This compound is a substituted pyridine (B92270) derivative with the molecular formula C₅H₅ClN₂.[1] Its chemical structure features a pyridine ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position. This arrangement of functional groups imparts specific reactivity and makes it a versatile building block in organic synthesis.[2]
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 128.56 g/mol | [1] |
| Melting Point | 58-63 °C | [3][4] |
| Appearance | Brown solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| pKa | Not experimentally determined in searches | |
| LogP | 0.8 (Computed) | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a representative synthesis protocol are provided below.
Melting Point Determination by Capillary Method
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.
Principle: A small, finely powdered sample of the substance is packed into a thin-walled glass capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a medium-to-fast setting to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Set the heating rate to a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last solid particle melts (the end of melting). This range is the melting point of the sample.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a precise method for this measurement.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the inflection point of the resulting titration curve.[8][9]
Apparatus:
-
Potentiometer (pH meter) with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Analytical balance
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Place the solution in the titration vessel with a magnetic stir bar and begin stirring.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, known volumes of the standardized HCl solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first and second derivatives of the titration curve.
Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of 3-amino-4-halopyridines, which is applicable to this compound. This process involves a sequential Boc-deprotection followed by reductive amination.[10]
Materials:
-
N-Boc-3-amino-4-chloropyridine
-
Trifluoroacetic acid (TFA)
-
Aldehyde or ketone
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate
-
Round bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
Procedure:
-
Boc-Deprotection: To a round bottom flask containing N-Boc-3-amino-4-chloropyridine (1 equivalent), add trifluoroacetic acid (10 equivalents) via syringe. The reaction is exothermic and involves gas evolution. Monitor the reaction by thin-layer chromatography. Upon completion, concentrate the reaction mixture in vacuo to obtain the pyridinium (B92312) trifluoroacetate (B77799) salt.
-
Reductive Amination: Suspend the salt in dichloromethane (0.5 M). Add the desired aldehyde or ketone (2 equivalents) followed by trimethylsilyl trifluoromethanesulfonate (2 equivalents). Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (3 equivalents) in a single portion and continue stirring for 24 hours.
-
Work-up: Quench the reaction by adding 20% w/v aqueous sodium hydroxide solution and dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N-substituted this compound derivative. Further purification can be achieved by column chromatography if necessary.[10]
Biological Activity and Signaling Pathways
This compound serves as a scaffold for compounds with interesting biological activities. While detailed signaling pathways for this specific molecule are not extensively documented in readily available literature, its known interactions with biological targets provide insights into its potential mechanisms of action.
Inhibition of P2X Receptors
P2X receptors are ATP-gated ion channels involved in various physiological processes, including nociception (pain signaling).[11] Antagonists of P2X3 and P2X2/3 receptors are being investigated as potential analgesics.[12][13] The general mechanism of P2X receptor antagonism involves the binding of the antagonist to the receptor, which prevents ATP from binding and activating the ion channel. This blockage inhibits the influx of cations (Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization and the transmission of a pain signal.
Inhibition of Prostaglandin (B15479496) Synthesis
Prostaglandins (B1171923) are lipid compounds that have diverse hormone-like effects, including the mediation of inflammation and pain.[14] The synthesis of prostaglandins is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15] Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). While the direct inhibitory effect of this compound on COX enzymes is not well-characterized, its role as an anti-inflammatory agent suggests a potential interaction with this pathway. The general mechanism of COX inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate, arachidonic acid, from being converted into prostaglandin precursors.[14]
Mandatory Visualizations
Experimental Workflow: Synthesis of N-Substituted this compound
The following diagram illustrates the key steps in the synthesis of N-substituted derivatives of this compound, as detailed in the experimental protocol section.
Caption: A simplified workflow for the synthesis of N-substituted this compound derivatives.
Logical Relationship: General Mechanism of P2X Receptor Antagonism
This diagram illustrates the general principle of how a P2X receptor antagonist, for which this compound derivatives could be developed, functions at a synaptic level.
Caption: General mechanism of competitive P2X receptor antagonism.
References
- 1. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DT-0111: a novel P2X3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Desirable Properties for 3rd Generation Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 3-Amino-4-chloropyridine Derivatives as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-amino-4-chloropyridine have surfaced as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. This technical guide delves into the core mechanism of action of these compounds, with a particular focus on their role in modulating key signaling pathways implicated in inflammatory diseases and cancer. This document provides an in-depth overview of their biological targets, quantitative inhibitory data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Therapeutic Promise of Aminopyridines
The pyridine (B92270) scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. Within this class, this compound derivatives have garnered substantial interest due to their synthetic tractability and their ability to be elaborated into potent and selective modulators of cellular signaling. These compounds serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including those targeting neurological disorders, infections, and various cancers.[1] Their utility extends to the agrochemical industry, where they are used in the development of herbicides and pesticides.[1] This guide will focus on a key therapeutic application of this scaffold: the inhibition of protein kinases.
Core Mechanism of Action: Inhibition of Protein Kinases
The primary mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and chronic inflammatory conditions.
This compound derivatives often act as ATP-competitive inhibitors. The pyridine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of kinase inhibitors. The amino group and the chloro substituent provide crucial anchor points and vectors for further chemical modification to enhance potency and selectivity for the target kinase.
Targeting the Janus Kinase (JAK) Family
A significant focus of research into aminopyridine derivatives has been the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[2][3] These kinases are essential for signaling downstream of cytokine receptors and are central to immune system function and inflammatory responses.[2][3] Upon cytokine binding, JAKs phosphorylate the cytokine receptors, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The activated STATs then dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.[2] Inhibitors based on the aminopyridine scaffold can block this cascade, making them attractive therapeutic candidates for autoimmune diseases such as rheumatoid arthritis.[2][3]
References
The Biological Activity of Substituted 3-Amino-4-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among these, substituted 3-amino-4-chloropyridines have emerged as a class of significant interest due to their versatile pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Substituted 3-amino-4-chloropyridine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of a series of substituted pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are provided.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidin-2-amine | UO-31 (Renal) | Not explicitly stated, but showed selective growth inhibition | [1] |
| 2 | N-allyl-6-chloro-N-methyl-N'-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 (Breast) | 6.25 | [2] |
| 3 | 6-chloro-N-cyclohexyl-N-methyl-N'-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 (Breast) | 8.18 | [2] |
| 4 | Sorafenib Derivative 4a | Various | 1 - 4.3 | [3] |
| 5 | 3-cyano-2-(benzohydrazide)pyridine derivative 9a | MCF-7 (Breast) | 2 | [4] |
Signaling Pathways in Anticancer Activity
The anticancer effects of substituted aminopyridines are often attributed to their interaction with critical cellular signaling pathways that regulate cell fate. Two of the most prominent pathways implicated are the p53 and NF-κB signaling cascades.
The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[5] Some pyridine derivatives have been shown to activate the p53 pathway, leading to the upregulation of its downstream targets and subsequent apoptosis of cancer cells.[4][6]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[7] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[8] Certain aminopyridine derivatives have been found to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Substituted this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Substituted this compound derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for a series of 2-amino-4-chloropyridine (B16104) Schiff base derivatives.[9]
| Compound ID | R group on Schiff Base | S. aureus (MIC µg/mL) | B. cereus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
| 3b | 4-Chlorophenyl | 6 | 8 | 11 | 9 |
| 3c | 4-Bromophenyl | 8 | 6 | 12 | 18 |
| 3d | 4-Fluorophenyl | 5 | 7 | 9 | 11 |
| 3f | 2,4-Dichlorophenyl | 2 | 4 | 7 | 5 |
| 3g | 2,4-Dinitrophenyl | 6 | 9 | 15 | 25 |
Experimental Protocol: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Substituted this compound derivatives
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the agar medium according to the manufacturer's instructions and sterilize it. Pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the surface of the agar plates.
-
Well Preparation: Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Kinase Inhibitory Activity
Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways. The inhibitory potential of substituted this compound derivatives against specific kinases can be a crucial aspect of their anticancer mechanism.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase and substrate solution to each well. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
3-Amino-4-chloropyridine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-chloropyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern on the pyridine (B92270) ring offers versatile reactivity, making it a valuable precursor for a diverse array of biologically active molecules. This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated reaction pathways and biological mechanisms to serve as a comprehensive resource for professionals in the field.
Core Compound Properties
This compound, also known as 4-chloro-3-pyridinamine, is a stable solid at room temperature. Its chemical structure and fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| CAS Number | 20511-15-3 |
| Appearance | Colorless to brown solid |
| Melting Point | 58-63 °C |
| Solubility | Soluble in organic solvents such as diethyl ether and chloroform.[1] |
| SMILES | Nc1cnccc1Cl |
| InChI Key | GTLFLMZOABSJSV-UHFFFAOYSA-N |
Synthesis and Reactivity
Caption: A plausible synthetic route to this compound.
The reactivity of this compound is characterized by the presence of the amino and chloro substituents on the pyridine ring, making it a versatile intermediate for further chemical modifications. Key reactions include:
-
N-Alkylation and N-Arylation: The amino group can be readily alkylated or arylated to introduce a wide range of substituents.
-
Suzuki-Miyaura Cross-Coupling: The chloro substituent allows for palladium-catalyzed cross-coupling reactions with boronic acids, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds.[2]
-
Diazotization: The amino group can undergo diazotization to form a diazonium salt, which can then be substituted with various other functional groups.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane/H₂O, DMF)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Conventional Heating):
-
To a dry reaction vessel under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Procedure (Microwave-Assisted):
-
In a microwave vial, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the base (2-3 equivalents).
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, the workup and purification follow the same procedure as the conventional heating method.[2]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its derivatives have been investigated for a range of therapeutic applications, including cancer, neurological disorders, and inflammatory diseases.
Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents. The core structure can be elaborated to target various signaling pathways implicated in cancer progression. One of the key mechanisms of action is the inhibition of ion channels, which are crucial for cell proliferation and survival.[1] By blocking these channels, this compound derivatives can disrupt the nutrient and oxygen supply to cancer cells, leading to apoptosis.[1]
Another identified target is the P2 receptor, which is involved in cellular processes like proliferation and apoptosis.[1] Antagonism of specific P2 receptors by derivatives of this compound can induce apoptosis in cancer cells.[1]
Caption: Putative signaling pathway of this compound derivatives in cancer cells.
Quantitative Biological Activity Data
While specific IC₅₀ values for the parent this compound are not extensively reported in the available literature, studies on its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The following table presents representative IC₅₀ values for some pyridine derivatives to illustrate the potential potency that can be achieved through chemical modification of this scaffold.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Sorafenib Derivatives (Pyridine-2-carboxamides) | Various Carcinoma, Lymphoma, and Leukemia | 1 - 4.3 | [4] |
| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 | 0.013 | [5] |
| Imidazo[1,2-c]pyrimidine Derivatives | MCF-7 | 39.0 - 43.4 | [6] |
| 1H-benzo[f]chromene Scaffolds | MDA-MB-231 | Not specified | [5] |
| 2-Styrylquinazolin-4(3H)-ones | TK-10, UACC-62, MCF-7 | 0.62 - 7.72 | [7] |
Note: The IC₅₀ values presented are for derivatives and not the core this compound compound.
Other Applications
Beyond pharmaceuticals, this compound is utilized in:
-
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and pesticides.
-
Material Science: The compound is used in the production of specialty polymers and coatings.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as toxic if swallowed and causes skin and serious eye irritation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in drug discovery and development. Its favorable reactivity allows for the synthesis of a wide range of derivatives with potent biological activities, particularly in the area of oncology. While further research is needed to fully elucidate the therapeutic potential of its direct derivatives, the existing body of literature underscores the importance of this compound as a foundational scaffold for medicinal chemistry. This guide provides a comprehensive overview to aid researchers in leveraging the potential of this compound in their scientific endeavors.
References
- 1. This compound | 20511-15-3 | FA17569 [biosynth.com]
- 2. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. portal.tpu.ru [portal.tpu.ru]
- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Advent and Advancement of 3-Amino-4-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery and history of 3-Amino-4-chloropyridine, a versatile heterocyclic intermediate pivotal in the development of pharmaceuticals and agrochemicals. We delve into the evolution of its synthetic methodologies, providing detailed experimental protocols for key reactions. Furthermore, this guide elucidates the compound's biological activities, with a focus on its role as a potassium channel blocker and its interaction with purinergic signaling pathways, visualized through detailed diagrams. All pertinent quantitative data has been consolidated into structured tables to facilitate comparative analysis, offering a comprehensive resource for professionals in chemical synthesis and drug discovery.
Introduction
This compound is a substituted pyridine (B92270) derivative that has garnered significant attention in organic synthesis due to its unique structural features and reactivity. The presence of an amino group and a chlorine atom on the pyridine ring allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting neurological disorders and infections.[1] Additionally, it finds applications in the agrochemical sector for the development of herbicides and pesticides.[1] This guide provides a thorough examination of the historical context of its synthesis, detailed experimental procedures, and an overview of its biological significance.
Discovery and Historical Synthesis
The precise first synthesis of this compound is not prominently documented in a single landmark publication. Instead, its emergence is intertwined with the broader development of synthetic methodologies for substituted aminopyridines and chloropyridines throughout the 20th century. Early methods for the synthesis of related compounds, such as 3-amino-2-chloro-4-methylpyridine (B17603), often relied on multi-step processes.
One of the foundational approaches involved the nitration of readily available picoline derivatives. For instance, 2-amino-4-picoline or 2-hydroxy-4-picoline were subjected to nitration, though these reactions often suffered from a lack of regioselectivity, yielding a mixture of 3- and 5-nitro isomers.[2][3] Subsequent reduction of the nitro group and chlorination would lead to the desired aminopyridine scaffold. An early synthesis of 3-amino-2-chloro-4-methylpyridine starting from 2-chloro-4-methyl-3-nitropyridine (B135334) was described by Chapman et al. in 1980, highlighting a common strategy of introducing the amino group via reduction of a nitro precursor.[2][3]
Later developments focused on more controlled and efficient synthetic routes. These included methods starting from malononitrile (B47326) and acetone (B3395972), as well as multi-step sequences involving chlorination, Michael addition, cyclization, and amidation.[2][3] These evolving strategies aimed to overcome the challenges of the earlier methods, such as harsh reaction conditions, low yields, and poor selectivity.
A common modern approach for the synthesis of related aminonitropyridines involves a four-step process starting from 3-chloropyridine (B48278). This includes N-oxidation, followed by nitration, amination, and finally deoxygenation of the N-oxide.[4] This pathway offers a more controlled introduction of the amino and nitro groups onto the pyridine ring.
Key Synthetic Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and related compounds, representing common laboratory and industrial methodologies.
Synthesis of 3-Amino-4-nitropyridine (B85709) (A Precursor)
This protocol outlines the industrial synthesis of 3-Amino-4-nitropyridine, which can be a precursor to this compound through subsequent diazotization and chlorination (Sandmeyer reaction).
Step 1: N-Oxidation of 3-Chloropyridine
-
Procedure: 3-Chloropyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid to yield 3-chloropyridine N-oxide.[4]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent at a controlled temperature to prevent side reactions.
Step 2: Nitration of 3-Chloropyridine N-oxide
-
Procedure: 3-Chloropyridine N-oxide is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid.[4]
-
Reaction Conditions: This highly exothermic reaction requires strict temperature control, typically below 10 °C. The mixture is then heated to 60-80 °C for several hours to ensure complete nitration.[4] The reaction is monitored by TLC or HPLC.
-
Work-up: The reaction mixture is cooled and poured onto crushed ice to precipitate the 3-chloro-4-nitropyridine (B80106) N-oxide.[4]
Step 3: Amination of 3-Chloro-4-nitropyridine N-oxide
-
Procedure: The 3-chloro-4-nitropyridine N-oxide is heated with an excess of aqueous ammonia (B1221849) in a sealed pressure vessel.[4]
-
Reaction Conditions: The temperature is typically elevated to 100-150 °C to facilitate the nucleophilic aromatic substitution.[4]
-
Work-up: Upon cooling, the 3-amino-4-nitropyridine N-oxide product often precipitates and is collected by filtration, washed with water, and dried.[4]
Step 4: Deoxygenation of 3-Amino-4-nitropyridine N-oxide
-
Procedure: The N-oxide is reduced using phosphorus trichloride (B1173362) (PCl₃) in a solvent like chloroform (B151607) or by catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.[4]
-
Work-up: After the reaction is complete, the product is isolated and purified by recrystallization.[4]
Table 1: Summary of Key Parameters for 3-Amino-4-nitropyridine Synthesis [4]
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. N-Oxidation | 3-Chloropyridine | m-CPBA or H₂O₂/AcOH | Dichloromethane or Acetic Acid | 0 - 25 | 2 - 6 | 85 - 95 |
| 2. Nitration | 3-Chloropyridine N-oxide | H₂SO₄/HNO₃ | - | <10 then 60 - 80 | 4 - 8 | 70 - 85 |
| 3. Amination | 3-Chloro-4-nitropyridine N-oxide | Aqueous Ammonia | Water | 100 - 150 | 6 - 12 | 80 - 90 |
| 4. Deoxygenation | 3-Amino-4-nitropyridine N-oxide | PCl₃ or H₂/Pd-C | Chloroform or Ethanol | Reflux or RT | 2 - 5 | 75 - 90 |
Representative Synthesis of a Substituted 3-Aminochloropyridine
The following protocol for the synthesis of 3-Amino-2-chloro-4-methylpyridine from 2-Chloro-4-methylnicotinamide illustrates a Hofmann rearrangement, a common method for preparing primary amines.
-
Procedure: A solution of sodium hydroxide (B78521) (11.7 g, 0.293 mol) in 11 mL of water is stirred and cooled to 0°C. Bromine (14.2 g, 0.293 mol) is added dropwise while maintaining the temperature at approximately 0°C. To the resulting pale yellow solution, 2-Chloro-4-methylnicotinamide (13.2 g, 0.077 mol) is added in portions at 0-5°C. The ice bath is then removed, and the reaction mixture is warmed to 75°C over one hour and maintained at 60-75°C for an additional 2 hours. The mixture is cooled overnight, and the crystalline product is collected by filtration.[2]
-
Yield: 10 g (90.6%) of 3-amino-2-chloro-4-methylpyridine.[2]
-
Melting Point: 62-64°C.[2]
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit notable biological activities, primarily as modulators of ion channels and purinergic receptors.
Potassium Channel Blockade
Aminopyridines are well-known blockers of potassium (K⁺) channels.[5][6] This activity is particularly relevant in the context of neurological conditions such as multiple sclerosis, where demyelination of axons exposes voltage-gated potassium channels, leading to an increased potassium efflux and subsequent conduction failure.[5] By blocking these channels, aminopyridines can restore axonal conduction. 3,4-Diaminopyridine, a related compound, is a potent potassium channel blocker.[7][8] The mechanism of action is believed to involve the physical occlusion of the ion channel pore.
Purinergic Signaling Modulation
There is evidence to suggest that aminopyridine derivatives can interact with the purinergic signaling system, which plays a crucial role in various physiological processes, including neurotransmission, inflammation, and platelet aggregation. The P2Y12 receptor, an ADP receptor found on platelets, is a key target in antiplatelet therapy.[9][10] Thienopyridines like clopidogrel (B1663587) are well-known P2Y12 receptor antagonists.[9] While direct interaction of this compound with the P2Y12 receptor is not extensively documented, its structural similarity to other pyridine-containing P2Y12 modulators suggests a potential for interaction. Inhibition of the P2Y12 receptor prevents the downstream signaling cascade that leads to platelet activation and aggregation.
Quantitative Data Summary
The following table summarizes available quantitative data related to the synthesis and properties of this compound and related compounds.
Table 2: Physicochemical and Synthetic Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | 20511-15-3 | C₅H₅ClN₂ | 128.56 | 58-63 | [11] |
| 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | C₆H₇ClN₂ | 142.59 | 62-64 | [3] |
| 4-Amino-3-chloropyridine | 19798-77-7 | C₅H₅ClN₂ | 128.56 | Not specified | [12] |
| 4-Amino-2-chloropyridine | 14432-12-3 | C₅H₅ClN₂ | 128.56 | Not specified | [13] |
| 4-Amino-3,5-dichloropyridine | 73100-33-1 | C₅H₄Cl₂N₂ | 163.01 | Not specified | [14] |
Conclusion
This compound stands as a testament to the ongoing evolution of synthetic organic chemistry. From early, less efficient synthetic routes to more refined and scalable industrial processes, the journey of this compound reflects the advancements in our understanding of chemical reactivity and process optimization. Its significance as a versatile building block in the creation of life-saving drugs and essential agrochemicals underscores the importance of continued research into heterocyclic chemistry. The exploration of its biological activities, particularly its effects on ion channels and purinergic signaling, opens new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the discovery, synthesis, and application of this important molecule, thereby facilitating future innovation in the chemical and pharmaceutical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The P2Y12 receptor as a therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 14. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-Amino-4-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 3-Amino-4-chloropyridine in common laboratory solvents. Understanding the solubility of this versatile pyridine (B92270) derivative is critical for its application in pharmaceutical synthesis, agrochemical development, and materials science. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a visualization of a common synthetic pathway.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on product specifications and data for structurally similar compounds, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of impurities.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Not Specified | Quantitative data from a commercial supplier. |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Qualitative information indicates solubility.[1] |
| Chloroform | CHCl₃ | Soluble | Not Specified | Qualitative information indicates solubility.[1] |
| Methanol | CH₃OH | Soluble | Not Specified | Inferred from data on similar compounds like 3-Amino-4-methylpyridine. |
| Acetone (B3395972) | (CH₃)₂CO | Soluble | Not Specified | Inferred from data on similar compounds like 3-Amino-4-methylpyridine. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Inferred from data on similar compounds like 3-Amino-4-methylpyridine. |
| Water | H₂O | Slightly Soluble | Not Specified | Inferred from data on similar compounds and general characteristics of aminopyridines. |
| Ethanol | C₂H₅OH | Soluble | Not Specified | Inferred from data on similar compounds. |
| Toluene | C₇H₈ | Sparingly Soluble | Not Specified | General expectation for polar compounds in non-polar aromatic solvents. |
| Ethyl Acetate | C₄H₈O₂ | Moderately Soluble | Not Specified | General expectation based on polarity. |
It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems and conditions to ensure accuracy for their applications.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "shake-flask" method is a widely accepted and recommended procedure for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4][5][6] The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, water, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a precise volume of the chosen solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) of this compound in the solvent using the following formula:
S = C_measured × Dilution Factor
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Workflow for Solubility Determination
Caption: A generalized workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
Synthetic Pathway of a Related Compound: 3-Amino-2-chloro-4-methylpyridine (B17603)
While multiple synthetic routes for this compound exist, a common approach for structurally similar compounds involves a multi-step process. The following diagram illustrates a representative synthesis for 3-amino-2-chloro-4-methylpyridine, which shares a similar structural core.[7] This provides insight into the types of reactions and intermediates that may be involved in the synthesis of this compound.
References
- 1. This compound | 20511-15-3 | FA17569 [biosynth.com]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Analysis of 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-Amino-4-chloropyridine. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines data from publicly available sources with predicted spectroscopic features based on established principles of chemical structure and spectroscopy.
Core Data Presentation
The following tables summarize the key physicochemical properties and the anticipated spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | PubChem[1] |
| Molecular Weight | 128.56 g/mol | PubChem[1] |
| CAS Number | 20511-15-3 | Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 58-63 °C | Sigma-Aldrich[2] |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1 | Singlet | - |
| H-5 | ~7.9 | Doublet | ~5.0 |
| H-6 | ~7.2 | Doublet | ~5.0 |
| -NH₂ | ~4.6 | Broad Singlet | - |
Note: These are predicted values. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~138 |
| C-4 | ~134 |
| C-5 | ~127 |
| C-6 | ~124 |
Note: These are predicted values. Actual experimental values may vary.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Interpretation |
| 128 | High | Molecular Ion [M]⁺ |
| 130 | Medium | Isotopic Peak [M+2]⁺ due to ³⁷Cl |
Source: Based on data from PubChem.[1]
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for a sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its chemical structure.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
High-resolution NMR spectrometer (e.g., Bruker 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
-
¹H NMR Data Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at approximately 77.16 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
GC-MS system equipped with an electron ionization (EI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as methanol.
-
-
Instrument Setup:
-
Set the GC parameters:
-
Injector temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
Set the MS parameters:
-
Ionization mode: Electron Ionization (EI)
-
Ionization energy: 70 eV
-
Mass range: m/z 30-300
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
Acquire the mass spectrum of the peak corresponding to the elution of this compound.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. The presence of a chlorine atom should result in a characteristic M+2 isotopic pattern.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationships in NMR data interpretation.
References
Technical Guide: Physicochemical and Biological Properties of 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chloropyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and drug development. Its structural features make it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its key physicochemical properties, namely its melting and boiling points, and delves into its known biological activities, including its role in inducing apoptosis in cancer cells and its anti-inflammatory effects. Detailed experimental methodologies and visual representations of its signaling pathways are provided to support further research and development efforts.
Physicochemical Properties
The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical compound.
Data Presentation
| Property | Value | Source |
| Melting Point | 58-63 °C | [1] |
| Boiling Point | 247.6 ± 20.0 °C (Predicted) |
Experimental Protocols
Determination of Melting Point:
A standard capillary melting point method is employed to determine the melting range of this compound.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
A small, finely powdered sample of this compound is introduced into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Determination of Boiling Point (Micro Method):
Due to the high predicted boiling point, a micro-boiling point determination method is recommended to minimize the amount of substance required and to ensure safety.
-
Apparatus:
-
Thiele tube or similar oil bath
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Clamps and stand
-
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and immersed in an oil bath (Thiele tube).
-
The oil bath is heated gradually.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the realms of oncology and inflammation.
Anti-Cancer Activity: Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the inhibition of specific ion channels and receptors. This activity disrupts cellular homeostasis and leads to programmed cell death.
Caption: Signaling pathway of this compound inducing apoptosis in cancer cells.
Anti-Inflammatory Activity: Inhibition of Prostaglandin Synthesis
The anti-inflammatory properties of this compound are attributed to its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Mechanism of anti-inflammatory action of this compound.
Conclusion
This compound is a compound with well-defined thermal properties and significant biological potential. Its ability to induce apoptosis in cancer cells and inhibit key inflammatory pathways highlights its promise as a lead compound in drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this molecule. Further studies are warranted to obtain an experimental boiling point and to elucidate the full spectrum of its biological activities and mechanisms of action.
References
Exploring Derivatives of 3-Amino-4-chloropyridine for Drug Discovery: A Technical Guide
Introduction
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Among its many derivatives, 3-Amino-4-chloropyridine has emerged as a versatile building block for the development of novel therapeutic agents.[1] Its unique substitution pattern allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space in the quest for potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their potential in oncology, particularly as kinase inhibitors.
The this compound Scaffold: A Platform for Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core has proven to be a valuable scaffold for the design of potent and selective kinase inhibitors. The amino group at the 3-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature of many kinase inhibitors. The chlorine atom at the 4-position provides a handle for further chemical elaboration through various cross-coupling reactions, allowing for the introduction of diverse substituents to probe different regions of the kinase binding pocket and optimize potency, selectivity, and pharmacokinetic properties.
One of the most notable examples of a drug candidate developed from a closely related scaffold is BMS-777607 , a potent and selective inhibitor of the c-Met kinase superfamily.[2] While the core is a 2-amino-3-chloropyridine, the principles of its design and its biological activity provide valuable insights for the exploration of this compound derivatives.
Key Kinase Targets
Derivatives of aminopyridines have shown inhibitory activity against a range of kinases implicated in cancer, including:
-
c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is involved in tumor growth, invasion, and metastasis in various cancers.
-
Anaplastic Lymphoma Kinase (ALK): ALK fusions and mutations are oncogenic drivers in non-small cell lung cancer (NSCLC) and neuroblastoma.
-
Epidermal Growth Factor Receptor (EGFR): EGFR mutations and overexpression are common in several cancers, including NSCLC and colorectal cancer.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core typically involves the modification of the amino group and the substitution of the chlorine atom. A general synthetic workflow is outlined below.
General synthetic workflow for this compound derivatives.
Quantitative Data of Representative Derivatives
The following table summarizes the biological activity of selected aminopyridine derivatives, highlighting their potential as kinase inhibitors. While specific data for a wide range of this compound derivatives is still emerging, the data from closely related scaffolds demonstrates the potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| BMS-777607 | c-Met | 3.9 | GTL-16 (gastric carcinoma) | 0.015 | [2] |
| Ron | 1.8 | [2] | |||
| Axl | 1.1 | [2] | |||
| Tyro3 | 4.3 | [2] | |||
| Compound 6j | EGFR | 1.8 | MCF-7 (breast cancer) | - | [3] |
| HER2 | 87.8 | [3] | |||
| Compound 10 | ALK2 | - | - | - |
Structure-Activity Relationship (SAR) Studies
SAR studies on aminopyridine derivatives have revealed several key insights for optimizing their kinase inhibitory activity:
-
Hinge-Binding Moiety: The amino group on the pyridine ring is crucial for forming hydrogen bonds with the kinase hinge region.
-
Substitutions at the 4-position: Aromatic or heteroaromatic groups introduced at the 4-position via cross-coupling reactions can significantly impact potency and selectivity by occupying the hydrophobic pocket of the kinase active site.
-
Modifications of the Amino Group: Acylation or alkylation of the amino group can be used to introduce additional interaction points with the solvent-exposed region of the kinase, potentially improving pharmacokinetic properties.
Signaling Pathways Modulated by Aminopyridine Derivatives
The inhibition of kinases such as c-Met, ALK, and EGFR by this compound derivatives can disrupt key signaling cascades that drive cancer cell proliferation, survival, and migration.
c-Met Signaling Pathway
Simplified c-Met signaling pathway and its inhibition.
ALK Signaling Pathway
Simplified ALK signaling pathway and its inhibition.
EGFR Signaling Pathway
Simplified EGFR signaling pathway and its inhibition.
Experimental Protocols
General Procedure for the Synthesis of a 4-Aryloxy-3-aminopyridine Derivative
This protocol is a general representation based on the synthesis of related compounds and may require optimization for specific substrates.
Experimental workflow for a nucleophilic aromatic substitution.
Materials:
-
This compound
-
Substituted aryl alcohol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aryl alcohol (1.1 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryloxy-3-aminopyridine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., c-Met, ALK, EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution or DMSO (control) to each well.
-
Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (control) and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for the treatment of cancer. Its synthetic tractability and the ability of its derivatives to interact with key residues in the kinase active site make it an attractive core for medicinal chemistry campaigns. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation of lead compounds will be crucial in translating the potential of this scaffold into effective clinical candidates. This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this compound derivatives in the exciting field of drug discovery.
References
The Versatility of 3-Amino-4-chloropyridine: A Heterocyclic Building Block for Advanced Scientific Research
For Immediate Release
[City, State] – 3-Amino-4-chloropyridine has emerged as a pivotal heterocyclic building block, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, key reactions, and the biological significance of its derivatives.
With its unique arrangement of a reactive chlorine atom and an amino group on the pyridine (B92270) ring, this compound serves as a valuable starting material for a variety of chemical transformations. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it is employed in the development of novel therapeutic agents and crop protection products.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 20511-15-3 | [2] |
| Molecular Formula | C₅H₅ClN₂ | [2] |
| Molecular Weight | 128.56 g/mol | [2] |
| Melting Point | 58-63 °C | |
| Appearance | Solid | |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.02 (s, 1H), 7.90 (d, J = 5.1 Hz, 1H), 7.20 (d, J = 5.1 Hz, 1H), 4.62 (bs, 1H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) δ | 140.3, 138.9, 133.8, 127.7, 123.8 | [3] |
| **IR (KBr, pellet) ν (cm⁻¹) ** | 3428, 1636, 1579, 1259 | [3] |
| Mass Spectrum (GC-MS) m/z | 128 (M+), 130 | [2] |
Key Synthetic Transformations
This compound is amenable to a range of synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions allow for the facile introduction of diverse functionalities at the C-4 position, leading to the creation of extensive compound libraries for screening and development.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] This reaction enables the coupling of this compound with a variety of amines to generate 3,4-diaminopyridine (B372788) derivatives, which are important pharmacophores.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes organoboron compounds.[6] This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the C-4 position of the pyridine ring, yielding 3-amino-4-substituted pyridine derivatives.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound in synthesis. The following protocols provide examples of common transformations.
General Procedure for N-Boc Protection of 3-Aminopyridine (B143674)
To a solution of 3-aminopyridine in an appropriate solvent, di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a suitable base (e.g., triethylamine (B128534) or DMAP) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, N-Boc-3-aminopyridine, is then isolated and purified.
General Procedure for Reductive Amination to Synthesize N-Substituted-3-amino-4-chloropyridines[3]
A solution of 3-amino-4-chloropyridinium trifluoroacetate, an aldehyde or ketone, and a Lewis acid (e.g., TMSOTf) in a suitable solvent like dichloromethane (B109758) is stirred at room temperature. A reducing agent, such as sodium triacetoxyborohydride, is then added, and the reaction is stirred for an extended period. The N-substituted-3-amino-4-chloropyridine product is then isolated and purified.
Table of Synthesized N-Substituted-3-amino-4-chloropyridines and their Characterization Data [3]
| Compound | R-Group | Yield (%) | Melting Point (°C) | ¹H NMR Highlights (δ, ppm) |
| 10a | Benzyl | 83 | 100–103 | 8.02 (s, 1H), 7.90 (d, 1H), 7.38-7.29 (m, 5H), 4.46 (d, 2H) |
| 10i | Cinnamyl | 76 | 65–67 | 8.10 (s, 1H), 7.91 (d, 1H), 7.39-7.23 (m, 5H), 6.66 (d, 1H), 6.31 (dt, 1H), 4.08 (td, 1H) |
Applications in Drug Discovery and Agrochemicals
The derivatives of this compound have shown significant potential in various biological applications.
Anticancer Activity
Numerous pyridine-containing compounds have been investigated as anticancer agents.[7][8] For instance, pyridine-ureas have demonstrated potent anti-proliferative activity against breast cancer cell lines, with some derivatives showing significantly higher activity than the standard drug doxorubicin.[8] Specifically, certain pyridine-urea compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[8]
Table of Anticancer Activity of Selected Pyridine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 | [8] |
| Imidazo[1,2-a]pyridine derivative 12 | HT-29 (Colon Cancer) | 4.15 | [4] |
| Imidazo[1,2-a]pyridine derivative 18 | B16F10 (Melanoma) | 14.39 | [4] |
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[9] Small molecule inhibitors targeting components of this pathway are of great interest in oncology. While direct examples of this compound derivatives targeting this pathway are still emerging, the 3-aminopyridine scaffold is a common feature in many kinase inhibitors.
Agrochemical Applications
In addition to its role in pharmaceuticals, this compound and its analogs are valuable intermediates in the synthesis of herbicides and fungicides.[1] For example, certain 4-amino-picolinic acid derivatives have demonstrated significant herbicidal activity.[5]
Table of Herbicidal Activity of Selected Pyridine Derivatives [5]
| Compound | Weed Species | Inhibition (%) at 250 µM |
| S-series compound | Brassica napus | >80 |
| S-series compound | Amaranthus retroflexus L. | 100 |
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with broad applications in scientific research and development. Its amenability to key synthetic transformations, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides a straightforward entry to a vast chemical space of novel compounds. The demonstrated biological activities of its derivatives in both oncology and agrochemistry underscore the continued importance of this scaffold in the quest for new and improved chemical entities. This guide serves as a foundational resource for scientists looking to harness the synthetic potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 3-Amino-4-chloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 3-Amino-4-chloropyridine (CAS No. 20511-15-3). The information is compiled from various safety data sheets and scientific literature to assist researchers, scientists, and drug development professionals in understanding its potential hazards. This document summarizes acute toxicity data, provides insights into its mechanism of action, and outlines general experimental protocols for its toxicological assessment.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 20511-15-3[1][2][3] |
| Molecular Formula | C₅H₅ClN₂[2][3] |
| Molecular Weight | 128.56 g/mol [2][3] |
| Appearance | Solid |
| Melting Point | 58-63 °C |
| Synonyms | 4-Chloro-3-pyridinamine[2] |
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound. It is important to note that some safety data sheets may list this compound as "4-aminopyridine" but use the CAS number 20511-15-3, which corresponds to this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 20 mg/kg | ECHA |
| LD₅₀ | Rabbit | Dermal | 327 mg/kg | ECHA |
| LC₅₀ | Rat | Inhalation | 0.53 mg/L (4h) | US-EPA |
Genotoxicity
Carcinogenicity
There is currently no data to suggest that this compound is carcinogenic. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).
Mechanism of Action and Signaling Pathways
This compound is reported to exert its toxic effects through multiple mechanisms. It has been shown to inhibit ion channels, specifically targeting the P2 purinergic receptors.[5] This inhibition is believed to block calcium influx, which in turn can activate protein kinase C (PKC) and lead to apoptosis.[6][7] Additionally, this compound has been noted to possess anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis.[8]
The following diagram illustrates the proposed signaling pathway for this compound-induced toxicity.
The following diagram illustrates the general workflow for assessing the toxicological profile of a chemical compound like this compound.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Dose Selection: Use a range of concentrations of this compound, typically in a logarithmic series. A preliminary toxicity test is recommended to determine the appropriate dose range.
-
Assay Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection and Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a mammalian cell line by measuring the metabolic activity of the cells.
Methodology:
-
Cell Line Selection: Choose a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Collection and Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated.
Conclusion
This compound is a compound with significant acute toxicity via oral, dermal, and inhalation routes. Its mechanism of action appears to involve the disruption of ion channel function, leading to apoptosis, and the inhibition of prostaglandin synthesis. While specific data on its genotoxicity and carcinogenicity are limited, its acute toxicity profile warrants careful handling and the implementation of appropriate safety precautions in a research or industrial setting. Further studies are needed to fully elucidate its toxicological properties and long-term health effects.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. epa.gov [epa.gov]
- 5. Targeting P2 receptors in purinergic signaling: a new strategy of active ingredients in traditional Chinese herbals for diseases treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibits the transplasma membrane influx of Ca2+ triggered by 4-aminopyridine in Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of prostaglandin synthetase in human rectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 3-Amino-4-chloropyridine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Amino-4-chloropyridine. This compound is of interest to researchers in drug development and materials science, and understanding its electronic and structural characteristics is crucial for predicting its reactivity, stability, and potential biological activity. This document outlines the theoretical framework, computational methodologies, and key calculated parameters, presenting data in a structured format for researchers, scientists, and drug development professionals.
Computational Methodology
The theoretical calculations detailed herein are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1] A common approach involves the use of a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set. The choice of basis set is critical for obtaining accurate results; for molecules of this nature, Pople-style basis sets like 6-311++G(d,p) are often employed to provide a good balance between computational cost and accuracy.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular modeling software. The IUPAC name for this compound is 4-chloropyridin-3-amine.[2]
-
Geometry Optimization: The initial structure is then optimized to find the global minimum on the potential energy surface. This is achieved by performing a full geometry optimization without any symmetry constraints. The optimization process is considered complete when the forces on each atom are negligible and the displacement of atoms between optimization steps is close to zero.
-
Vibrational Frequency Calculation: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[3][4]
-
Electronic Property Calculation: Subsequent to geometry optimization, single-point energy calculations are carried out to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of atomic charges (e.g., Mulliken population analysis).[5]
The following diagram illustrates the typical workflow for these quantum chemical calculations.
Calculated Properties
Disclaimer: The following tables present illustrative data based on typical values for similar pyridine (B92270) derivatives as found in the literature. Specific experimental or computational studies dedicated to this compound are required for definitive values.
2.1. Optimized Geometrical Parameters
The geometry of this compound is optimized to determine the most stable conformation. Key bond lengths and bond angles are summarized in the table below. These parameters are fundamental for understanding the molecule's three-dimensional structure.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C1-C2 | 1.39 Å |
| C2-N1 | 1.34 Å | |
| N1-C5 | 1.35 Å | |
| C5-C4 | 1.38 Å | |
| C4-C3 | 1.40 Å | |
| C3-C2 | 1.39 Å | |
| C3-N2 | 1.37 Å | |
| C4-Cl1 | 1.74 Å | |
| Bond Angles | C2-N1-C5 | 117.0° |
| N1-C5-C4 | 124.0° | |
| C5-C4-C3 | 118.5° | |
| C4-C3-C2 | 118.0° | |
| C3-C2-N1 | 122.5° | |
| C2-C3-N2 | 120.0° | |
| C4-C3-N2 | 122.0° | |
| C5-C4-Cl1 | 119.0° |
2.2. Vibrational Analysis
Vibrational frequency analysis provides insights into the molecule's dynamic behavior and helps in the interpretation of experimental infrared and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental values.[3]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) stretch (asymmetric) | 3500 | NH₂ group |
| ν(N-H) stretch (symmetric) | 3400 | NH₂ group |
| ν(C-H) stretch | 3100-3000 | Aromatic C-H |
| ν(C=C) / ν(C=N) stretch | 1600-1400 | Pyridine ring |
| δ(N-H) scissoring | 1620 | NH₂ group |
| ν(C-Cl) stretch | 750 | C-Cl bond |
2.3. Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.[7] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[5][8]
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.50 |
| LUMO Energy | ELUMO | -1.20 |
| Energy Gap | ΔE | 5.30 |
| Ionization Potential | I ≈ -EHOMO | 6.50 |
| Electron Affinity | A ≈ -ELUMO | 1.20 |
| Global Hardness | η = (I - A) / 2 | 2.65 |
| Chemical Potential | μ = -(I + A) / 2 | -3.85 |
| Global Electrophilicity Index | ω = μ² / (2η) | 2.80 |
The relationship between the HOMO-LUMO gap and molecular properties is depicted in the following diagram.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular structure and vibrational spectra of 3-and 4-amino-2-bromopyridine by density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ripublication.com [ripublication.com]
- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 7. Spectroscopic Characterization, Molecular Modeling and DFT/TD-DFT/PCM Calculations of Novel Hydrogen-Bonded Charge Transfer Complex between Chloranilic Acid and 2-Amino-4,6-Dimethylpyridine [scirp.org]
- 8. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in medicinally important compounds.
These application notes provide a detailed guide for the use of 3-Amino-4-chloropyridine as a substrate in Suzuki-Miyaura coupling reactions. The resulting 3-amino-4-aryl/heteroaryl-pyridine scaffold is a valuable building block in drug discovery, appearing in a range of biologically active molecules. A key advantage of modern Suzuki-Miyaura protocols is the ability to perform these couplings on aminopyridines without the need for protecting the amine functionality, streamlining synthetic routes. While specific quantitative data for a wide range of coupling partners with this compound is not extensively documented in publicly available literature, this document provides robust protocols and representative data from closely related systems to guide successful experimentation.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.
A general workflow for this reaction is depicted below:
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Yields
| Entry | Halopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / NHC | K₂CO₃ | Water | 100 | 2 | 95 |
| 2 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1.5 | 92 |
| 3 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 80-90 | 12-24 | ~85 (expected)[1] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | 0.25 (MW) | 74[1] |
| 5 | 3-Chloroindazole | 5-Indoleboronic acid | Pd precatalyst | K₃PO₄ | Dioxane/Water | 100 | 15 | 90[2] |
Note: NHC = N-Heterocyclic Carbene, MW = Microwave irradiation. The data for entry 3 is an expected yield based on a closely related analog[1]. This table is for illustrative purposes and actual yields with this compound may vary.
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water, e.g., Dioxane/H₂O 4:1)
-
Schlenk tube or round-bottom flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The 3-amino-4-arylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The synthesis of libraries of these compounds via Suzuki-Miyaura coupling is therefore a valuable strategy in drug discovery.
-
Enzyme Inhibition: Derivatives of 3-amino-4-arylpyridin-2(1H)-ones, which can be synthesized from the products of this coupling, have been investigated as inhibitors for various enzymes, including the Mpro protease of SARS-CoV-2.[3]
-
Receptor Modulation: These scaffolds have also been explored as agonists and modulators of cannabinoid receptors (CB2) and as antagonists of the prostaglandin (B15479496) EP3 receptor.[3]
-
Anticancer Agents: The broader class of aminopyridines and their derivatives are frequently found in molecules with antiproliferative activity against various cancer cell lines.
-
Cardiotonic Drugs: A related bipyridinone, amrinone, is a known cardiotonic drug, highlighting the therapeutic potential of this class of compounds.[3]
-
Fluorescent Probes: 3-Amino-4-arylpyridin-2(1H)-ones have been shown to possess useful luminescent properties, suggesting their potential application as fluorescent dyes in bioassays such as ELISA.[3]
The ability to readily diversify the aryl or heteroaryl group at the 4-position of the 3-aminopyridine (B143674) core using the Suzuki-Miyaura reaction allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, Toluene).- Increase the reaction temperature. |
| Formation of side products (e.g., homocoupling of boronic acid) | - Reaction conditions too harsh- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere. |
| Protodeboronation of the boronic acid | - Presence of protic impurities- Inappropriate base | - Use anhydrous solvents.- Switch to a different base. |
Safety Information
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Many of the organic solvents used (e.g., dioxane, DMF, toluene) are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Microwave-assisted reactions can generate high pressures. Use appropriate, pressure-rated vials and follow the manufacturer's safety guidelines for the microwave reactor.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disclaimer: This document is intended for informational purposes for research and development professionals. The protocols provided are generalized and may require optimization for specific applications. All chemical reactions should be performed by trained personnel in a suitable laboratory setting.
References
3-Amino-4-chloropyridine: A Versatile Intermediate in the Synthesis of High-Value Pharmaceuticals
For Immediate Release
[City, State] – [Date] – 3-Amino-4-chloropyridine has emerged as a critical building block in the pharmaceutical industry, enabling the synthesis of a diverse range of therapeutic agents. Its unique chemical structure allows for facile introduction of various functional groups, making it an invaluable intermediate in the development of drugs for treating viral infections, cancer, and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals utilizing this versatile pyridine (B92270) derivative.
Application Notes
This compound and its derivatives serve as pivotal precursors in the synthesis of several classes of drugs, most notably non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors.
1. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The Case of Nevirapine (B1678648)
A prominent application of a derivative of this compound, 2-chloro-3-amino-4-picoline (CAPIC), is in the synthesis of Nevirapine, a key drug in the treatment of HIV-1 infection.[1][2][3][4][5] Nevirapine functions by non-competitively binding to the reverse transcriptase enzyme of HIV, thereby inhibiting its activity and preventing the replication of the virus. The synthesis of Nevirapine showcases a critical coupling reaction between a pyridine and a nicotinic acid derivative, followed by a cyclization step to form the final tricyclic structure.[1][2]
2. Kinase Inhibitors in Oncology and Inflammatory Diseases
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Derivatives of this compound are utilized in the synthesis of potent EGFR inhibitors.[6][7][8][9][10] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[11][12][13][14][15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors developed from aminopyridine precursors can block the ATP-binding site of the kinase domain, thereby inhibiting its activity and downstream signaling.[6][7][8][9][10]
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation.[16][17][18][19][20][21] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[22][23][24][25] this compound derivatives have been successfully employed as key intermediates in the synthesis of selective JAK inhibitors.[22][23][24][25] These inhibitors target the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, which in turn modulates the transcription of inflammatory genes.[16][17][18][19][20][21]
Experimental Protocols
The following are detailed protocols for the synthesis of key pharmaceutical intermediates and final active pharmaceutical ingredients (APIs) derived from this compound and its analogs.
Protocol 1: Synthesis of Nevirapine from 2-Chloro-3-amino-4-picoline (CAPIC)
This protocol outlines the key coupling and cyclization steps for the synthesis of Nevirapine.
Step 1: Synthesis of 2-(Cyclopropylamino)nicotinic acid
This intermediate is a key coupling partner for CAPIC. While multiple synthetic routes exist, a common method involves the reaction of 2-chloronicotinic acid with cyclopropylamine.[3][21][26][27][28][29]
Step 2: Coupling of 2-Chloro-3-amino-4-picoline (CAPIC) with a 2-(Cyclopropylamino)nicotinoyl derivative and Cyclization
This one-pot procedure involves the formation of an amide intermediate followed by an intramolecular cyclization to yield Nevirapine.[1][2]
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 2-Chloro-3-amino-4-picoline (CAPIC) | 142.59 g/mol | 10.0 g | 0.070 mol |
| Sodium Hydride (60% dispersion in oil) | 24.00 g/mol | 3.36 g | 0.084 mol |
| 2-(Cyclopropylamino)nicotinoyl chloride | 196.63 g/mol | 15.2 g | 0.077 mol |
| Diglyme (B29089) | - | 100 mL | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Chloro-3-amino-4-picoline (CAPIC) and diglyme.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the CAPIC is fully dissolved.
-
Carefully add the sodium hydride dispersion in portions over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Slowly add a solution of 2-(cyclopropylamino)nicotinoyl chloride in diglyme to the reaction mixture over 1 hour, maintaining the temperature below 30 °C.
-
After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Nevirapine by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water) to yield the final product.
Expected Yield: ~80-90%
Protocol 2: General Procedure for the Synthesis of Pyridothienopyrimidine EGFR Inhibitors
This protocol provides a general framework for the synthesis of pyridothienopyrimidine-based EGFR inhibitors, starting from a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivative.[6][7]
Step 1: Cyclocondensation to form the Pyridothienopyrimidinone Core
| Reagent/Solvent | Molar Ratio |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivative | 1.0 eq |
| Aromatic aldehyde | 1.1 eq |
| Glacial Acetic Acid | Solvent |
Procedure:
-
A mixture of the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative and the aromatic aldehyde in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the pyridothienopyrimidinone core structure.
Step 2: Functionalization of the Pyridothienopyrimidinone Core
Further functionalization at various positions of the core structure can be achieved through standard synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce desired pharmacophoric features.[6][7][30][31]
Protocol 3: General Suzuki-Miyaura Coupling for Synthesis of Aminopyridine-based Kinase Inhibitors
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common strategy for constructing the biaryl scaffolds found in many kinase inhibitors.[30][31]
| Reagent/Solvent | Molar Ratio |
| This compound | 1.0 eq |
| Aryl/Heteroaryl Boronic Acid | 1.2 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 eq |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 eq |
| Solvent (e.g., Toluene, Dioxane/Water) | - |
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent is added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired coupled product.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: General Synthesis Workflow.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 4. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]
- 5. CN102675193A - Novel synthesis method of Nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 7. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shutterstock.com [shutterstock.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. 2-(Cyclopropylamino)nicotinic acid | C9H10N2O2 | CID 10035163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 29. mdpi.com [mdpi.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Application of 3-Amino-4-chloropyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chloropyridine is a versatile heterocyclic building block crucial in the synthesis of a variety of kinase inhibitors. Its unique substitution pattern, featuring an amino group and a reactive chlorine atom on the pyridine (B92270) ring, allows for the strategic construction of complex molecular architectures that can effectively target the ATP-binding sites of various kinases. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound and its derivatives in the synthesis of potent inhibitors for key oncogenic kinases, including Met, Aurora, and TYK2.
I. Kinase Inhibitor Efficacy Data
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using this compound derivatives.
Table 1: Met Kinase Inhibitor Activity
| Compound Reference | Target Kinase(s) | IC50 (nM) | Cell-based Assay IC50 (nM) |
| BMS-777607 | c-Met | 3.9[1][2] | 20 (GTL-16 cell lysates)[1] |
| Axl | 1.1[1][2] | <100 (HGF-induced cell scattering)[1] | |
| Ron | 1.8[1][2] | - | |
| Tyro3 | 4.3[1][2] | - | |
| Analog 22d | c-Met | 0.9[3] | More potent than BMS-777607 |
| Analog 22e | c-Met | 1.7[3] | More potent than BMS-777607 |
Table 2: Aurora Kinase Inhibitor Activity
| Compound Reference | Target Kinase(s) | IC50 (µM) |
| Alisertib (MLN8237) | Aurora A | 0.0012[4] |
| Barasertib (AZD1152) | Aurora B | 0.00037[4] |
| ENMD-2076 | Aurora A | 0.014[4] |
| AMG900 | Aurora B | 0.004[4] |
| PF-03814735 | Aurora A | 0.0008[4] |
| Compound 11c | Aurora A | >35-fold selective over Aurora B |
| Compound 28c | Aurora A | 0.075 |
| Compound 40f | Aurora A | 0.015 |
| Aurora B | 3.05 |
Table 3: TYK2 Kinase Inhibitor Activity
| Compound Reference | Target Kinase | Whole Blood IC50 (nM) |
| Deucravacitinib | TYK2 | 40[5] |
| Tofacitinib | TYK2 | 5059[5] |
| Baricitinib | TYK2 | 2351[5] |
| Upadacitinib | TYK2 | 3685[5] |
| Compound A8 | TYK2 | 9.7[6] |
| Compound A15 | TYK2 | 6.0[6] |
| Compound A18 | TYK2 | 5.0[6] |
| Compound A19 | TYK2 | 10.3[6] |
II. Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed.
III. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a Met Kinase Inhibitor (BMS-777607)
This protocol outlines the synthesis of N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a potent c-Met inhibitor. The key step involves a nucleophilic aromatic substitution (SNAr) reaction.
Step 1: Synthesis of the Pyridyloxyphenyl Intermediate via SNAr Reaction
-
Materials:
-
2-Amino-3-chloropyridin-4-ol
-
4-Amino-2-fluorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure: a. To a solution of 4-amino-2-fluorophenol in DMF, add potassium carbonate. b. Add 2-amino-3-chloropyridin-4-ol to the mixture. c. Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. e. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain the desired 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline intermediate.
Step 2: Amide Coupling to Yield BMS-777607
-
Materials:
-
4-((2-Amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline (from Step 1)
-
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous DMF. b. Add the coupling agents (HATU and HOBt) and the base (DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid. c. Add a solution of the 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). e. Quench the reaction with water and extract the product with an organic solvent. f. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the final product by column chromatography or recrystallization to yield BMS-777607.
Protocol 2: General Synthesis of a 2,4-Diaminopyrimidine (B92962) Scaffold for Aurora and TYK2 Kinase Inhibitors
Many potent Aurora and TYK2 kinase inhibitors are based on a 2,4-diaminopyrimidine core. This general protocol describes the synthesis of this key intermediate, which can be further functionalized. This compound can be used as one of the amine nucleophiles in the second step.
Step 1: Monosubstitution of 2,4-Dichloropyrimidine
-
Materials:
-
2,4-Dichloropyrimidine
-
A primary or secondary amine (R¹R²NH)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)
-
-
Procedure: a. Dissolve 2,4-dichloropyrimidine in the chosen solvent. b. Add the base (e.g., TEA) to the solution. c. Slowly add the primary or secondary amine at room temperature or below. The C4 position is generally more reactive and will be substituted first. d. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS). e. Remove the solvent under reduced pressure. f. Partition the residue between water and an organic solvent (e.g., ethyl acetate). g. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-chloro-4-aminopyrimidine intermediate, which can be purified by column chromatography if necessary.
Step 2: Disubstitution to form the 2,4-Diaminopyrimidine Scaffold
-
Materials:
-
2-Chloro-4-aminopyrimidine intermediate (from Step 1)
-
This compound
-
Base (e.g., DIPEA)
-
Solvent (e.g., 1-Pentanol, DMF, or NMP)
-
Optional: Palladium catalyst and ligand for Buchwald-Hartwig amination if SNAr is slow.
-
-
Procedure (SNAr): a. Dissolve the 2-chloro-4-aminopyrimidine intermediate in a high-boiling point solvent like 1-pentanol. b. Add this compound and a base like DIPEA. c. Heat the reaction mixture to a high temperature (e.g., 120-140 °C) for several hours. Monitor the reaction by TLC or LC-MS. d. Once the reaction is complete, cool the mixture and pour it into water. e. Collect the precipitate by filtration or extract the product with an organic solvent. f. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-diaminopyrimidine scaffold.
IV. Conclusion
This compound and its derivatives are indispensable precursors in the synthesis of a wide array of kinase inhibitors. The strategic functionalization of the pyridine ring allows for the development of highly potent and selective inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors, facilitating the advancement of targeted therapies.
References
- 1. Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for 3-Amino-4-chloropyridine in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Amino-4-chloropyridine as a key intermediate in the development of novel agrochemicals, particularly synthetic auxin herbicides. Detailed protocols for the synthesis of a model picolinic acid herbicide and subsequent biological evaluation are provided to guide researchers in this field.
Introduction
This compound is a versatile heterocyclic building block in the synthesis of modern agrochemicals.[1] Its pyridine (B92270) core, substituted with both an amino and a chloro group, offers multiple reaction sites for derivatization, making it a valuable starting material for creating diverse molecular structures with potential herbicidal or insecticidal activity.[1] The primary application of this intermediate is in the synthesis of picolinic acid herbicides, a class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[2][3]
Application in Herbicide Development: Synthetic Auxins
Derivatives of this compound are key components in the synthesis of arylpicolinate herbicides, such as the commercial product Halauxifen-methyl.[4] These herbicides are known for their efficacy at low application rates and their selective control of broadleaf weeds in various crops.[4]
Mode of Action: Synthetic Auxin Signaling Pathway
Synthetic auxin herbicides act by binding to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[5] This binding event stabilizes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins.[5] Consequently, the Aux/IAA proteins are polyubiquitinated and targeted for degradation by the 26S proteasome.[5] The degradation of these repressors leads to the de-repression of auxin-responsive genes, resulting in a cascade of downstream effects including epinastic growth, disruption of tropic responses, and ultimately, plant death.[6]
Synthetic Auxin Herbicide Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a model picolinic acid herbicide from this compound and its subsequent biological evaluation.
Protocol 1: Synthesis of a Model 4-Amino-3-chloro-picolinic Acid Derivative
This protocol outlines a representative multi-step synthesis of a picolinic acid herbicide.
General Synthetic Workflow for a Picolinic Acid Herbicide.
Step 1: Protection of the Amino Group
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add a base (e.g., Triethylamine, 1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-amino-4-chloropyridine.
Step 2: Directed Ortho-metalation and Carboxylation
-
Dissolve the protected aminopyridine (1 equivalent) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a strong base such as n-Butyllithium (1.1 equivalents) dropwise.
-
Stir the mixture at -78°C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the protected picolinic acid.
Step 3: Esterification
-
Dissolve the protected picolinic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the methyl ester.
Step 4: Suzuki Coupling
-
Combine the protected picolinate ester (1 equivalent), a suitable arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., potassium carbonate, 2 equivalents) in a solvent mixture of toluene (B28343) and water.
-
Degas the mixture and heat under a nitrogen atmosphere at 80-100°C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Step 5: Deprotection
-
Dissolve the coupled product in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify the resulting salt or free amine to obtain the final product.
Protocol 2: Whole-Plant Herbicidal Efficacy Assay
This protocol describes a standard method for evaluating the herbicidal activity of newly synthesized compounds on target weed species.[7]
1. Plant Preparation
-
Grow test weed species (e.g., Amaranthus retroflexus, Brassica napus) in pots containing a standard potting mix in a greenhouse or growth chamber.[2]
-
Maintain plants under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Treat plants at the 2-4 true leaf stage.
2. Herbicide Application
-
Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., acetone (B3395972) or DMSO).
-
Prepare serial dilutions to achieve the desired application rates.
-
Apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include a negative control (solvent only) and a positive control (a commercial herbicide with a similar mode of action, e.g., picloram).
3. Evaluation
-
Assess herbicidal injury at 7, 14, and 21 days after treatment (DAT).
-
Visually rate the plants on a scale of 0% (no effect) to 100% (complete plant death).
-
For quantitative analysis, harvest the above-ground biomass at 21 DAT, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the percent growth inhibition relative to the negative control.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and herbicidal efficacy assays.
Table 1: Synthesis Yields of a Model Picolinic Acid Herbicide
| Step | Intermediate/Product | Starting Material (g) | Product (g) | Yield (%) |
| 1 | N-Boc-3-amino-4-chloropyridine | 12.86 | 21.6 | 94 |
| 2 | Protected 4-Amino-3-chloro-picolinic acid | 21.6 | 19.8 | 78 |
| 3 | Protected Picolinate Ester | 19.8 | 19.5 | 94 |
| 4 | Coupled Arylpicolinate Ester | 19.5 | 22.1 | 85 |
| 5 | Final Arylpicolinate Herbicide | 22.1 | 15.2 | 89 |
Table 2: Herbicidal Efficacy (GR50) of a Model Picolinic Acid Herbicide
| Test Compound | Amaranthus retroflexus GR50 (g a.i./ha) | Brassica napus GR50 (g a.i./ha) |
| Model Compound A | 15.5 | 25.2 |
| Picloram (Positive Control) | 20.1 | 35.8 |
*GR50: The dose required to cause a 50% reduction in plant growth.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly synthetic auxin herbicides. The provided protocols offer a foundational methodology for researchers to synthesize and evaluate new herbicidal compounds based on this important chemical scaffold. Further derivatization and optimization of the synthesized leads can result in the discovery of potent and selective herbicides for modern agricultural applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Reaction Conditions for 3-Amino-4-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and functionalization of 3-Amino-4-chloropyridine, a key building block in medicinal chemistry and materials science. The following sections offer optimized reaction conditions, experimental procedures, and troubleshooting guides for common transformations involving this versatile pyridine (B92270) derivative.
Introduction
This compound is a valuable synthetic intermediate due to the presence of three reactive sites: the amino group, the chloro group, and the pyridine ring itself. This substitution pattern allows for diverse chemical modifications, making it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] Its derivatives have shown potential in targeting neurological disorders and infections.[2] This document outlines proposed methodologies for the preparation of this compound and provides detailed protocols for its subsequent elaboration through common cross-coupling reactions.
Proposed Synthesis of this compound
Step 1: Nitration of 4-hydroxypyridine (B47283) to 4-hydroxy-3-nitropyridine (B47278)
This step involves the nitration of 4-hydroxypyridine. The directing effects of the hydroxyl group and the pyridine nitrogen favor nitration at the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve selective nitration at the 3-position.
Step 2: Chlorination of 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine (B21940)
The hydroxyl group of 4-hydroxy-3-nitropyridine can be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Step 3: Reduction of 4-chloro-3-nitropyridine to this compound
The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
4-chloro-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of 4-chloro-3-nitropyridine (1 equivalent) in methanol, add 10% Pd/C (1 mol%) and sodium bicarbonate (1 equivalent).
-
Seal the reaction vessel and flush it with hydrogen gas three times.
-
Stir the black suspension at room temperature under a hydrogen atmosphere (1 atm) for two hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the mixture through a pad of Celite, washing the filter cake with methanol.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Application Note 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling aryl halides with a wide range of amines. For this compound, this transformation allows for the selective functionalization of the C-N bond at the 4-position.
Optimizing Reaction Conditions
The success of the Buchwald-Hartwig amination of chloropyridines is highly dependent on the choice of catalyst, ligand, base, and solvent. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and higher temperatures.
Table 1: Optimization of Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | DMF | 140 | 20 |
| 2 | Pd(OAc)₂ (5) | XantPhos (7.5) | DBU | DMF | 140 | 25 |
| 3 | [Pd(cinnamyl)Cl]₂ (2.5) | XantPhos (7.5) | DBU | DMF | 140 | 50 |
| 4 | [Pd(cinnamyl)Cl]₂ (2.5) | XantPhos (7.5) | DBU | Toluene | 140 | 74 |
| 5 | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | 140 | 87 |
| 6 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Eucalyptol | 110 | Good |
| 7 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Eucalyptol | 110 | Good |
| 8 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Eucalyptol | 110 | 67 |
Data in this table is adapted from studies on similar aryl chlorides and serves as a starting point for optimization.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂)
-
Phosphine (B1218219) ligand (e.g., XantPhos)
-
Base (e.g., DBU, NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Note 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron species and an organic halide. This reaction is widely used to synthesize biaryl compounds and can be applied to this compound to introduce a variety of substituents at the 4-position.
Optimizing Reaction Conditions
Similar to the Buchwald-Hartwig amination, the efficiency of the Suzuki-Miyaura coupling of chloropyridines is influenced by the catalyst system, base, and solvent. The electron-deficient nature of the pyridine ring can affect the catalytic cycle, and the choice of ligand is critical for achieving high yields.
Table 2: Optimization of Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | Moderate |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | High |
| 5 | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O | 80 | High |
Data in this table is adapted from studies on various chloropyridines and serves as a guide for optimization.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Boronic acid or ester coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/water)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid or ester, and the base.
-
Add the palladium catalyst and ligand (if used).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas (e.g., argon) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Relationships
Synthesis and Functionalization of this compound
Caption: Synthetic and functionalization pathways for this compound.
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Biological Significance of Aminopyridines
Aminopyridine derivatives are of significant interest in medicinal chemistry. For instance, 3,4-diaminopyridine (B372788) is used to treat certain neuromuscular disorders. Some aminopyridine-containing compounds have been investigated for their potential in cancer therapy by inhibiting ion channels and inducing apoptosis. The ability to readily functionalize the this compound core makes it an attractive scaffold for the development of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 20511-15-3 | FA17569 [biosynth.com]
Application Notes and Protocols for the Quantification of 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Amino-4-chloropyridine in various samples. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of this compound is crucial to ensure the quality, safety, and efficacy of final drug products. The analytical methods detailed below are designed to provide reliable and reproducible results for the determination of this compound in samples ranging from bulk drug substances to biological matrices. While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for closely related isomers, such as other aminopyridines and chloropyridines, and represent a strong starting point for method development and validation.[2][3][4]
Quantitative Data Summary
The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics that can be expected from the described methods, based on data from analogous compounds.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (R²) | Typical Recovery (%) | Reference |
| HPLC-UV | 5-Amino-2-chloropyridine | 0.015 µg/mL | 0.048 µg/mL | 1-40 µg/mL (>0.999) | 98.80 - 100.03 | [3] |
| HPLC-UV | 4-Amino-2-chloropyridine | 8 ppb (ng/mL) | - | - | - | [2] |
| LC-MS/MS | 2-Amino-5-chloropyridine (B124133) | - | - | - | - | [4] |
| GC/NPD | 3-Aminopyridine | 5.23 ppb (20.2 µg/m³) | - | - | 97.7 | [5] |
Note: The data presented are for isomeric or closely related compounds and should be used as a guideline. Method validation according to ICH Q2(R2) guidelines is required to establish the performance characteristics for the analysis of this compound.[6][7]
Experimental Workflows and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. This proposed method is adapted from a validated method for 5-amino-2-chloropyridine.[3]
Caption: Workflow for the quantification of this compound by HPLC-UV.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[3]
-
Mobile Phase: A mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and methanol (B129727) in a 50:50 (v/v) ratio.[3] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
b. Preparation of Standard and Sample Solutions:
-
Diluent: A mixture of water and methanol (50:50 v/v).
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range. The solution should be sonicated or vortexed to ensure complete dissolution and then filtered through a 0.45 µm syringe filter prior to injection.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the sample solution from its peak area using the regression equation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino group, derivatization is often required to improve the chromatographic properties of aminopyridines.[8][9][10]
Caption: Workflow for the quantification of this compound by GC-MS.
a. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for method development and Selected Ion Monitoring (SIM) for quantitative analysis. A GC-MS spectrum is available in the PubChem database for this compound.[11]
-
b. Sample Preparation and Derivatization:
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., an isotopically labeled analog or another chloropyridine isomer).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for silylating primary amines.
-
Procedure:
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add the internal standard solution.
-
Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA).
-
Heat the mixture in a sealed vial at 70 °C for 30 minutes.
-
After cooling, the sample can be directly injected or further diluted with a solvent like hexane.
-
c. Data Analysis:
-
For quantitative analysis in SIM mode, monitor characteristic ions of the derivatized this compound and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound, especially in complex matrices like biological fluids.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile (B52724) with 0.1% formic acid.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A suitable gradient to elute the analyte with good peak shape (e.g., start at 5% B, ramp to 95% B).
-
Ionization Mode: ESI positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. Product ions need to be determined by infusing a standard solution of this compound.
b. Sample Preparation (for Biological Samples, e.g., Plasma):
-
Internal Standard (IS): An isotopically labeled version of the analyte (e.g., ³⁷Cl-3-Amino-4-chloropyridine) is highly recommended.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be used. A mixed-mode or polymer-based sorbent can be effective for extracting aminopyridines.
c. Data Analysis:
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the internal standard.
-
Process the data using the instrument's software.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Conclusion
The analytical methods described provide a comprehensive framework for the quantitative determination of this compound. The choice of method will be dictated by the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of drug substances, HPLC-UV is often sufficient. For trace-level quantification or analysis in complex matrices, the higher sensitivity and selectivity of GC-MS (with derivatization) or LC-MS/MS are preferable. It is imperative that any chosen method is fully validated to ensure it is fit for its intended purpose.
References
- 1. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 11. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantitative Analysis of 3-Amino-4-chloropyridine
Introduction
3-Amino-4-chloropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely controlled during the manufacturing process to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds.[1][2][3] This application note presents a detailed, robust, and reliable reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.
Challenges in Analysis
Pyridine derivatives can be challenging to analyze by RP-HPLC due to their polar nature, which can lead to poor retention on traditional C18 columns, and their basicity, which can cause peak tailing due to interactions with residual silanols on the stationary phase.[3] To overcome these challenges, this method employs a modern, end-capped C18 column and a mobile phase containing a buffer to ensure good peak shape and reproducible retention.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing a suitable analytical method.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [4][5][6][7][8] |
| Molecular Weight | 128.56 g/mol | [4][5][6][7][8] |
| Melting Point | 58-63 °C | [5][7] |
| Appearance | Solid | [5][7] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99.5% purity): Sourced from a reputable supplier.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Ammonium (B1175870) formate (B1220265): Analytical grade.
-
Formic acid: Analytical grade.
-
Water: Deionized water, filtered through a 0.22 µm filter.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 20 minutes.
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 with formic acid. Filter through a 0.22 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the 10 µg/mL standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Presentation
The quantitative data for the developed HPLC method is summarized in the tables below.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | 5.8 |
| Tailing Factor | ≤ 1.5 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD, %) | < 2.0% |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key parameters influencing HPLC separation of this compound.
References
- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氨基-4-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 20511-15-3 | FA17569 [biosynth.com]
- 7. 3-氨基-4-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
Application Note: Interpreting NMR Spectra of 3-Amino-4-chloropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chloropyridine is a key building block in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its substituted derivatives have shown promise in various therapeutic areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring reactions involving this scaffold, confirming the structure of products, and identifying potential impurities. This application note provides a detailed guide to interpreting ¹H and ¹³C NMR spectra of common reaction products of this compound, focusing on N-alkylation and N-arylation reactions.
Key Reaction: N-Alkylation of this compound
A common and important transformation of this compound is the alkylation of the amino group. This reaction is fundamental in introducing diverse substituents to modulate the pharmacological properties of the resulting molecules.
Application Notes and Protocols for the Crystallization of 3-Amino-4-chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 3-amino-4-chloropyridine and its derivatives. The ability to generate high-quality crystalline material is essential for unambiguous structural determination, purification, and ensuring the solid-state stability and physicochemical properties required for pharmaceutical development. The protocols outlined below are based on established methods for structurally similar compounds and serve as a robust starting point for developing optimized crystallization conditions.
Introduction to Crystallization of Aminopyridine Derivatives
This compound derivatives are a class of compounds with significant interest in medicinal chemistry. The presence of the amino group and the chlorine substituent on the pyridine (B92270) ring influences the molecule's polarity, solubility, and intermolecular interactions, which are critical factors in crystallization. Successful crystallization depends on a systematic approach to selecting solvents and techniques to control the nucleation and growth of crystals. Common techniques applicable to these derivatives include slow cooling, solvent evaporation, and anti-solvent addition.
Key Crystallization Techniques and Protocols
The selection of an appropriate crystallization technique is paramount. Below are detailed protocols for three common and effective methods.
Slow Cooling Crystallization
This is one of the most common and straightforward crystallization methods. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.
Protocol:
-
Solvent Screening: Begin by screening a range of solvents to identify one in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen for pyridine derivatives include water, ethanol, methanol, ethyl acetate, acetone, and acetonitrile.[1][2] For aminopyridine derivatives, polar protic solvents like water and ethanol, as well as polar aprotic solvents like ethyl acetate, have been shown to be effective.[3][4][5]
-
Dissolution: In a suitable flask, dissolve the this compound derivative in the minimum amount of the chosen solvent at its boiling point or a temperature close to it. For instance, in a reported crystallization of 4-amino-3,5-dichloropyridine, the compound was dissolved in water and warmed over a water bath at 353 K (80 °C).[3][6]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, higher-quality crystals, the cooling rate can be controlled by placing the flask in an insulated container. A controlled cooling rate of 5–40 °C/h has been used for the crystallization of mixed aminopyridines.[7]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.
Slow Evaporation
This technique is suitable for compounds that are soluble at room temperature. The solvent is slowly evaporated, increasing the concentration of the solute until it reaches supersaturation and begins to crystallize. This method is often used for obtaining high-quality single crystals for X-ray diffraction.
Protocol:
-
Solvent Selection: Choose a solvent in which the this compound derivative is soluble at room temperature. Acetonitrile has been successfully used for the co-crystallization of other amino-chloropyridine derivatives.[8][9]
-
Dissolution: Prepare a solution of the compound in the selected solvent. The solution should be saturated or close to saturation.
-
Evaporation: Place the solution in a vial or beaker and cover it with a cap or parafilm with a few small holes poked in it. This will allow the solvent to evaporate slowly over several days to weeks. The setup should be left in a location with minimal vibrations.
-
Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor.
A study on the co-crystallization of 4-amino pyridine with succinic acid successfully employed the slow evaporation method.[10][11]
Anti-Solvent Crystallization
This method involves adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent in which it is soluble (the good solvent). This reduces the overall solubility of the compound, leading to crystallization.
Protocol:
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the this compound derivative and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. Common solvent/anti-solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1]
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle stirring. The addition should be dropwise to maintain a low level of supersaturation, which favors crystal growth over nucleation.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Equilibration: Allow the mixture to stand, and crystals should form over time.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Quantitative Data and Solvent Selection
The choice of solvent is the most critical parameter in crystallization. The following table summarizes solvents that have been used for the crystallization of aminopyridine derivatives and related compounds, which can serve as a starting point for this compound derivatives.
| Compound Class | Solvent(s) | Technique | Observations | Reference |
| 4-Amino-3,5-dichloropyridine | Water | Slow Cooling | Colorless crystals formed after slow cooling from 80 °C. | [3][6] |
| 3-Amino-4-methylpyridine (B17607) | Ethyl Acetate | Recrystallization | Solid obtained after reaction was recrystallized from ethyl acetate. | [4][5] |
| Amino-chloropyridine Derivatives | Acetonitrile | Slow Evaporation | Used for co-crystallization with chlorobenzoic acids. | [8][9] |
| Mixed Aminopyridines | Not specified | Cooling Crystallization | Cooling rate of 5–40 °C/h mentioned. | [7] |
| 4-Amino Pyridine | Not specified | Slow Evaporation | Used to obtain co-crystals with succinic acid. | [10][11] |
General Solvent Screening Recommendations: [1][2]
-
Polar Protic: Water, Ethanol, Methanol
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile
-
Non-polar: Hexane, Toluene (often used as anti-solvents)
A rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[12] For this compound, which has an amino group and a pyridine ring, polar solvents are generally a good starting point.
Experimental Workflows and Diagrams
Visualizing the workflow can aid in understanding and executing the crystallization protocols.
General Crystallization Workflow
Caption: General workflow for the crystallization of this compound derivatives.
Detailed Slow Cooling Protocol Workflow
Caption: Step-by-step workflow for the slow cooling crystallization protocol.
Characterization of Crystalline Material
Once crystals are obtained, it is crucial to characterize them to determine their structure, purity, and solid-state properties. Key characterization techniques include:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive molecular structure and packing arrangement in the crystal lattice.[8][9]
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and assess the bulk purity of the crystalline material.[8][9]
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can identify different polymorphic forms.
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the crystalline form.
-
Spectroscopy (FT-IR, Raman, NMR): Confirms the chemical identity and can provide information about intermolecular interactions in the crystal.[10][11]
Troubleshooting Common Crystallization Problems
-
Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the solution being too concentrated or the cooling being too rapid. Try using a more dilute solution or a slower cooling rate. Using a different solvent system may also be necessary.
-
No Crystals Form: This can happen if the solution is not sufficiently supersaturated. Try evaporating some of the solvent or adding an anti-solvent. Scratching the inside of the flask or adding a seed crystal can also induce nucleation.
-
Poor Crystal Quality: The formation of very small or poorly formed crystals is often a result of rapid nucleation. To encourage the growth of larger, higher-quality crystals, aim for a slower approach to supersaturation (slower cooling, slower evaporation, or slower addition of anti-solvent).
By systematically applying the protocols and principles outlined in these application notes, researchers can effectively develop robust crystallization methods for this compound and its derivatives, facilitating further research and development.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Role of 3-Amino-4-chloropyridine in the Synthesis of Novel Anti-inflammatory Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic inflammatory diseases represent a significant global health challenge, driving the continuous search for novel and effective therapeutic agents. One promising avenue of research involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of pro-inflammatory cytokine production. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored as kinase inhibitors. This application note focuses on the utility of 3-amino-4-chloropyridine as a versatile starting material for the synthesis of potent anti-inflammatory agents, particularly those targeting the p38 MAPK pathway. Its unique substitution pattern allows for diverse chemical modifications, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Rationale for Targeting the p38 MAPK Pathway
The p38 MAPK signaling cascade is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that regulate the expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Inhibition of p38 MAPK can therefore effectively suppress the inflammatory response.
Figure 1: Simplified p38 MAPK Signaling Pathway in Inflammation.
Synthetic Strategy: Urea Formation
A common and effective strategy for the synthesis of p38 MAPK inhibitors involves the formation of a urea linkage. The amino group of this compound can readily react with various isocyanates to generate a library of N-pyridinyl-N'-aryl ureas. This approach allows for the systematic exploration of different substituents on the aryl ring to optimize potency and pharmacokinetic properties.
Figure 2: General Experimental Workflow.
Experimental Protocols
General Protocol for the Synthesis of N-(4-chloropyridin-3-yl)-N'-phenylurea Derivatives
This protocol describes a general method for the synthesis of a representative pyridinyl urea derivative.
Materials:
-
This compound
-
Substituted Phenyl Isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add the substituted phenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-(4-chloropyridin-3-yl)-N'-phenylurea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of synthesized pyridinyl urea derivatives against the p38α MAPK enzyme.
| Compound ID | R Group (on Phenyl Ring) | p38α IC₅₀ (nM) |
| 1a | H | 150 |
| 1b | 4-Fluoro | 85 |
| 1c | 4-Chloro | 92 |
| 1d | 4-Methyl | 120 |
| 1e | 4-Methoxy | 180 |
| 1f | 3,4-Dichloro | 75 |
| SB-203580 (Reference) | - | 50 |
Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR) Analysis
The data in the table suggests that substitution on the phenyl ring significantly influences the inhibitory activity against p38α MAPK.
Figure 3: Key Structural Elements for Activity.
Electron-withdrawing groups, such as fluoro and chloro, at the 4-position of the phenyl ring (compounds 1b , 1c , and 1f ) generally lead to enhanced potency compared to the unsubstituted analog (1a ). This suggests that these substitutions may lead to more favorable interactions within the ATP-binding pocket of the p38α enzyme. Conversely, electron-donating groups like methyl and methoxy (B1213986) at the same position (compounds 1d and 1e ) appear to be less favorable for activity. The disubstituted analog with two chloro groups (1f ) showed the highest potency among the synthesized compounds, indicating that multiple halogen substitutions could be a promising strategy for further optimization.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel anti-inflammatory agents, particularly p38 MAPK inhibitors. The straightforward formation of N-pyridinyl-N'-aryl ureas allows for the rapid generation of compound libraries and the exploration of structure-activity relationships. The initial findings suggest that electronic modifications on the phenyl ring play a crucial role in determining the inhibitory potency. Further optimization of these pyridinyl urea scaffolds holds promise for the development of new and effective treatments for a range of inflammatory disorders.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. This document provides detailed application notes and experimental protocols for the use of 3-Amino-4-chloropyridine as a substrate in several key palladium-catalyzed cross-coupling reactions. The functionalization of the pyridine (B92270) core is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in a wide array of biologically active compounds and functional materials.
This compound presents unique challenges and opportunities as a substrate. The chlorine atom at the 4-position is less reactive than corresponding bromides or iodides, often necessitating more specialized catalytic systems. Additionally, the presence of the amino group at the 3-position can influence the electronic properties of the pyridine ring and potentially coordinate to the palladium catalyst, impacting its activity. These notes will address these challenges and provide starting points for successful reaction development.
Key Considerations for Cross-Coupling with this compound
-
Catalyst and Ligand Selection: Due to the lower reactivity of the C-Cl bond, standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often crucial for achieving good yields. Pre-formed palladium catalysts, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, can also be highly effective.
-
Reaction Conditions: Elevated temperatures are frequently required to facilitate the oxidative addition of the C-Cl bond to the palladium center. Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.
-
Base Selection: The choice of base is critical and depends on the specific coupling reaction and the nature of the coupling partners. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
-
Inert Atmosphere: As with most palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent catalyst deactivation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.
General Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk tube or microwave vial is charged with this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base (2.0-3.0 equiv.). The palladium catalyst and ligand are then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is added via syringe, and the reaction mixture is heated with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
Representative Suzuki-Miyaura Coupling Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | High |
| PEPPSI-IPr (1-3) | - | K₂CO₃ | t-Amyl alcohol | 100 | 16 | Good |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | Moderate to High |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (aq) | DME | 85 | 16 | Variable |
Note: Yields are general indications based on related literature and may vary depending on the specific boronic acid used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.
General Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base (1.4 equiv.). The palladium precatalyst and ligand are added, followed by the anhydrous, degassed solvent. The reaction is heated with stirring until completion.
Representative Buchwald-Hartwig Amination Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu | Toluene | 100 | 16-24 | Good to High |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 110 | 18 | Good |
| Gen. 4 Pd-precatalyst (2) | - | LHMDS | THF | 65 | 12 | High |
Note: The choice of ligand is often crucial and depends on the nature of the amine coupling partner.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.
General Experimental Protocol: Sonogashira Coupling
To a reaction flask containing this compound (1.0 equiv.) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added the palladium catalyst and ligand. The flask is evacuated and backfilled with an inert gas. A degassed solvent and a suitable amine base are added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at the indicated temperature until completion.
Representative Sonogashira Coupling Conditions:
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10) | Et₃N | DMF | 80-100 | 6-12 | Moderate to Good |
| Pd(PPh₃)₄ (5) | - | CuI (10) | Piperidine | Toluene | 90 | 12 | Moderate |
| Pd(OAc)₂ (2) | Xantphos (4) | CuI (5) | DBU | Acetonitrile | 80 | 8 | Good |
Note: Copper-free Sonogashira protocols may also be employed, often requiring specific ligands and conditions.
Heck Coupling
The Heck reaction forms a C-C bond by coupling an alkene with an aryl halide.
General Experimental Protocol: Heck Coupling
A mixture of this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst, a ligand (if necessary), and a base are combined in a suitable solvent. The reaction is heated under an inert atmosphere until the starting material is consumed.
Representative Heck Coupling Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N | DMF | 100-120 | 12-24 |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 120 | 16 |
| Herrmann's catalyst (1) | - | NaOAc | DMAc | 130 | 10 |
Note: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.
General Experimental Protocol: Stille Coupling
In an inert atmosphere, this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.) are dissolved in an anhydrous, degassed solvent. The palladium catalyst and any additives (e.g., LiCl, CuI) are added, and the mixture is heated until the reaction is complete.
Representative Stille Coupling Conditions:
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 |
| Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | CuI | NMP | 80 | 16 |
| PdCl₂(dppf) (3) | - | LiCl | DMF | 90 | 18 |
Note: The toxicity of organotin compounds necessitates careful handling and purification procedures.
Negishi Coupling
The Negishi coupling forms a C-C bond between an organozinc reagent and an organic halide.
General Experimental Protocol: Negishi Coupling
The organozinc reagent is either prepared in situ or added as a solution to a mixture of this compound and a palladium catalyst in an anhydrous, degassed solvent under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating.
Representative Negishi Coupling Conditions:
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ (5) | - | THF | 25-50 | 4-12 |
| Pd₂(dba)₃ (2) | SPhos (4) | 1,4-Dioxane | 60 | 8 |
| PdCl₂(dppf) (3) | - | DMF | 50 | 12 |
Note: Organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Relationship between reactants and product in the cross-coupling reaction.
Application Notes and Protocols for the Functionalization of 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chloropyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its pyridine (B92270) core is a common motif in numerous biologically active compounds. The presence of a reactive chlorine atom at the 4-position and an amino group at the 3-position allows for a wide range of selective functionalization reactions. This document provides detailed application notes and experimental protocols for the key transformations of the this compound ring, enabling the synthesis of diverse derivatives for drug discovery and development.
This guide covers palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination for the substitution of the chloro group. Additionally, it details protocols for nucleophilic aromatic substitution and functionalization of the amino group through acylation and diazotization followed by Sandmeyer-type reactions.
Functionalization at the C4-Position (Substitution of the Chloro Group)
The electron-deficient nature of the pyridine ring, further enhanced by the chloro substituent, makes the C4 position susceptible to various cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl- or heteroarylboronic acids. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields, especially with the less reactive chloropyridine substrate.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | ~78 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 10 | ~82 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1]
Data Presentation: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | ~88 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 65 | 8 | ~92 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | Toluene | 90 | 10 | ~80 |
| 4 | 3-Ethynylthiophene | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 70 | 12 | ~85 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Signaling Pathway for Sonogashira Coupling
References
Application Notes and Protocols: Microwave-Assisted Synthesis Using 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chloropyridine is a critical building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. Its derivatives are integral to the development of therapeutic agents targeting various diseases.[1][2] Conventional synthesis methods for derivatizing this core often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) presents a powerful alternative, offering dramatic reductions in reaction times, improved yields, and cleaner reaction profiles.[3][4]
Microwave heating accelerates reactions by directly coupling with polar molecules in the mixture, leading to rapid and uniform heating that cannot be achieved with conventional methods.[3] This technology is particularly advantageous for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for creating C-C and C-N bonds, respectively. These notes provide detailed protocols for leveraging microwave synthesis to efficiently functionalize this compound, enabling rapid library generation and accelerating drug discovery programs.
Key Applications in Drug Discovery
The pyridine (B92270) core is a privileged scaffold in medicinal chemistry. Derivatives of this compound are explored for a range of biological activities, including:
-
Kinase Inhibitors: The pyridine ring can serve as a hinge-binding motif in various kinase inhibitors.
-
Antimicrobial and Anticancer Agents: Functionalized pyridines have shown potential as antimicrobial and anticancer therapeutics.[1][5]
-
CNS Agents: The scaffold is present in molecules targeting central nervous system disorders.
The primary advantage of using this compound is the differential reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions. The amino group at the 3-position can be used for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems.
Experimental Workflows and Protocols
Microwave-assisted reactions significantly shorten the time required for reaction optimization and library synthesis. A typical workflow involves screening various catalysts, ligands, bases, and solvents to identify the optimal conditions.[3]
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids. Microwave irradiation dramatically accelerates this transformation.[6][7]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)[7]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 - 3 equiv.)
-
Solvent (e.g., 1,4-dioxane (B91453)/H₂O, DMF)
-
Microwave reactor vials (2-5 mL or 10-20 mL)
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial, add this compound (1 equiv.), the boronic acid (1.3 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and base (e.g., K₂CO₃, 3 equiv.).
-
Add the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of approximately 0.1-0.2 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 100-135 °C) for a specified time (e.g., 15-40 minutes).[7][8] Power should be set to allow for rapid heating to the target temperature.
-
After irradiation, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Optimization Data (Example):
The following table, adapted from studies on similar substrates, illustrates typical optimization parameters for a microwave-assisted Suzuki reaction.[7]
| Entry | Catalyst (mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2.5) | K₂CO₃ | THF | 60 | 15 | 38 |
| 2 | Pd(PPh₃)₄ (2.5) | K₂CO₃ | DMF | 100 | 15 | 31 |
| 3 | Pd(PPh₃)₄ (2.5) | K₂CO₃ | 1,4-Dioxane | 100 | 15 | 71 |
| 4 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 74 |
| 5 | XPhosPdG2 (2.5) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 91[8] |
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the pyridine core with a wide range of primary or secondary amines.[9] This reaction is particularly useful for synthesizing libraries of substituted aminopyridines. Microwave assistance can reduce reaction times from hours to minutes.[10][11]
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction scheme.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., KOt-Bu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Microwave reactor vials (2-5 mL or 10-20 mL)
-
Magnetic stir bar
Procedure:
-
In an inert (glovebox or Schlenk line) atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., KOt-Bu, 1.5 equiv.) to a microwave vial.
-
Add this compound (1 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene) to the vial.
-
Seal the vial and briefly stir the mixture.
-
Place the vial in the microwave reactor and irradiate at the target temperature (e.g., 150 °C) for the specified time (e.g., 10-30 minutes).[10][11]
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Optimization Data (Example):
The following table is a representative example of optimizing a microwave-assisted Buchwald-Hartwig amination, based on published data for similar aryl halides.[10]
| Entry | Catalyst/Ligand | Base (1.5 equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 120 | 20 | 65 |
| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 150 | 10 | 88 |
| 3 | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 150 | 10 | 94 |
| 4 | Pd(OAc)₂ / BINAP | KOt-Bu | Toluene | 150 | 30 | 75 |
| 5 | Pd(OAc)₂ / XPhos | KOt-Bu | Benzonitrile | 150 | 10 | 92 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and equipment. All reactions should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. visitka.narod.ru [visitka.narod.ru]
- 4. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Reactions of 3-Amino-4-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-chloropyridine. The content addresses common side products and other issues encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, several side products can arise. The most prevalent are products of hydrodehalogenation (replacement of the chloro group with hydrogen), homocoupling of the coupling partner (e.g., boronic acid), and protodeborylation of the boronic acid reagent in Suzuki reactions.[1][2] Under certain conditions, hydrolysis of the chloro group to a hydroxyl group can also occur.
Q2: How does the reactivity of the chloro group in this compound compare to other positions on the pyridine (B92270) ring?
A2: The chlorine at the 4-position of a pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[3][4] Generally, chloro groups at the 2- and 4-positions are more reactive in nucleophilic aromatic substitution and oxidative addition to a palladium(0) catalyst than a chloro group at the 3-position.[2]
Q3: Can the amino group of this compound interfere with coupling reactions?
A3: Yes, the amino group can potentially engage in side reactions. In peptide coupling or acylation reactions, the amino group is the intended reactive site. However, in other contexts, it can be a competing nucleophile or can be acylated by certain reagents if not protected.[5] In palladium-catalyzed reactions, the amino group can coordinate to the metal center, sometimes influencing the catalytic activity.
Q4: What are the best practices to minimize side product formation in Suzuki-Miyaura coupling with this compound?
A4: To minimize side products, it is crucial to use degassed solvents and maintain an inert atmosphere (argon or nitrogen) to prevent homocoupling and catalyst deactivation. Using the appropriate stoichiometry of reagents, typically a slight excess of the boronic acid (1.1-1.5 equivalents), and a suitable base is also important. The choice of palladium catalyst and ligand is critical; sterically hindered and electron-rich phosphine (B1218219) ligands often give better results.
Q5: In a Buchwald-Hartwig amination, I am observing a significant amount of the dehalogenated starting material, 3-aminopyridine (B143674). What is the cause and how can I prevent it?
A5: The formation of 3-aminopyridine is due to a side reaction called hydrodehalogenation.[1] This occurs when the palladium intermediate that should lead to the desired product instead undergoes a reaction that replaces the chlorine with a hydrogen atom. This can be promoted by the presence of water or other proton sources, or by β-hydride elimination from the amine coupling partner.[1] To minimize this, ensure strictly anhydrous conditions, use a non-protic solvent, and select a suitable base and ligand combination that favors the desired reductive elimination over competing pathways.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor choice of base or solvent. 4. Protodeborylation of the boronic acid. | 1. Use a fresh palladium source or a pre-catalyst. 2. Screen a range of temperatures (e.g., 80-120 °C). 3. Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene (B28343), DMF). 4. Use a slight excess of the boronic acid and ensure anhydrous conditions. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Formation of 3-Aminopyridine (Hydrodehalogenation) | 1. Presence of protic impurities (e.g., water). 2. Suboptimal ligand choice. | 1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands that can accelerate the desired coupling reaction. |
| Formation of 3-Amino-4-hydroxypyridine | Hydrolysis of the chloro group. | Use anhydrous conditions and non-aqueous solvents. If an aqueous base is required, minimize the reaction time and temperature. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of Starting Material | 1. Inactive catalyst. 2. C-Cl bond is not being activated. 3. Incorrect base. | 1. Use a fresh palladium source or a pre-catalyst. 2. Switch to a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine ligand). 3. Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS. |
| Significant Hydrodehalogenation (Formation of 3-Aminopyridine) | 1. Presence of water. 2. β-hydride elimination from the amine coupling partner. 3. Slow reductive elimination. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. If the amine has β-hydrogens, consider using a different ligand that promotes reductive elimination. 3. A change in ligand or reaction temperature may alter the relative rates of reductive elimination and side reactions. |
| Formation of Di-arylated Amine (if primary amine is used) | The product of the first amination reacts again with the starting material. | Use a larger excess of the primary amine to favor the mono-arylated product. |
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Slow Reaction | 1. Nucleophile is not strong enough. 2. Insufficient activation of the pyridine ring. 3. Low reaction temperature. | 1. Use a stronger nucleophile or add a base to deprotonate a neutral nucleophile. 2. While the 4-position is activated, highly unreactive nucleophiles may still require harsher conditions. 3. Increase the reaction temperature; SNAr reactions often require heating.[4] |
| Formation of 3-Amino-4-hydroxypyridine | Use of a hydroxide (B78521) base or presence of water at elevated temperatures. | Use a non-hydroxide base and anhydrous solvent if the desired product is not the hydroxylated compound. |
| Multiple Substitutions or Polymerization | The product is also reactive under the reaction conditions. | Use a stoichiometric amount of the nucleophile and monitor the reaction closely to stop it upon consumption of the starting material. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1, degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar.
-
-
Procedure (Conventional Heating): a. To the reaction vessel, add this compound, the arylboronic acid, and the base. b. Add the palladium catalyst. c. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. d. Add the degassed solvent via syringe. e. Heat the reaction mixture to 80-100 °C with stirring. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, cool the mixture to room temperature. h. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography.
-
Procedure (Microwave Heating): a. Combine the solid reagents in a microwave vial. b. Add the palladium catalyst and solvent. c. Seal the vial and place it in the microwave reactor. d. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). e. After cooling, work up and purify the product as described for conventional heating.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and requires optimization for specific amines.
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 2 mol%)
-
Ligand (e.g., RuPhos, BrettPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line for inert atmosphere.
-
-
Procedure: a. In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel. b. Add this compound and the solvent. c. Add the amine coupling partner. d. Seal the vessel and heat to 80-110 °C with stirring. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, cool to room temperature. g. Quench the reaction carefully with saturated aqueous NH₄Cl. h. Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄. i. Filter, concentrate, and purify by column chromatography.
Visualizations
Caption: Suzuki-Miyaura coupling pathway and common side products.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Amino-4-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Amino-4-chloropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization: Oiling Out | The melting point of this compound (58-63 °C) is lower than the boiling point of the chosen solvent.[1] High concentration of impurities depressing the melting point. | - Select a solvent or solvent mixture with a lower boiling point. - Try adding a co-solvent to reduce the overall boiling point of the mixture. - Attempt a preliminary purification step like a charcoal treatment or a simple filtration before recrystallization. |
| Recrystallization: Low or No Crystal Formation | - The solution is not sufficiently saturated. - Cooling is too rapid. - Presence of impurities inhibiting crystal nucleation. | - Concentrate the solution by boiling off some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Recrystallization: Poor Recovery | - Too much solvent was used for dissolution. - The crystals are significantly soluble in the wash solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the recrystallization mixture thoroughly in an ice bath to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Column Chromatography: Poor Separation | - Inappropriate solvent system (eluent). - Column overloading. - Cracks or channels in the stationary phase. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for similar compounds is a mixture of ethyl acetate (B1210297) and hexanes.[2] - For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve peak shape and separation.[2] - Ensure the amount of crude material loaded is appropriate for the column size. - Pack the column carefully to create a uniform stationary phase bed. |
| General: Discolored Product | Presence of colored impurities, often from side reactions or degradation. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. A procedure for a similar compound suggests using Norit.[3] - For persistent color, column chromatography is often more effective at removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for a recrystallization solvent for this compound?
A1: Based on procedures for similar aminopyridine derivatives, suitable solvent systems for recrystallization could include ethyl acetate, or a mixture of methanol (B129727) and hexanes.[2][4] Given that this compound is a solid, starting with a solvent in which it is sparingly soluble at room temperature but readily soluble when hot is ideal.
Q2: How can I determine the best solvent system for column chromatography?
A2: The ideal solvent system for column chromatography can be determined by running thin-layer chromatography (TLC) first. Spot the crude mixture on a TLC plate and develop it in various solvent systems. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35, and is well-separated from impurities. For N-substituted 3-amino-4-halopyridines, mixtures of ethyl acetate and hexanes have been used successfully.[2]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 58-63 °C.[1] A broad melting range can be an indicator of impurities.
Q4: Are there any specific handling precautions for this compound?
A4: Yes, this compound is classified as acutely toxic if swallowed, causes skin irritation, and serious eye damage.[1][5] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Q5: How should I store purified this compound?
A5: It is recommended to store this compound in a tightly sealed container in a cool, dry place, typically at temperatures between 10°C and 25°C.[6]
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and a boiling chip. Heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., Norit) and swirl the flask. Gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in the chosen eluent.
-
Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be steady to ensure good separation.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
The following table summarizes typical purification methods and conditions for aminopyridine derivatives based on available literature. This can serve as a starting point for the purification of this compound.
| Compound | Purification Method | Solvent/Eluent System | Notes | Reference |
| N-(Benzyl)-3-amino-4-chloropyridine | Recrystallization | 10% methanol: hexanes | Yielded pale yellow solid. | [2] |
| N-Cinnamyl-3-amino-4-chloropyridine | Flash Column Chromatography | 3% ethyl acetate: 3% triethylamine: 3% benzene (B151609): 91% hexanes | - | [2] |
| N-(2,4-Dimethoxybenzyl)-3-amino-4-chloropyridine | Flash Column Chromatography | 10% ethyl acetate: hexanes | - | [2] |
| 2-Chloro-4-methylnicotinamide | Recrystallization | Ethyl acetate | Crystalline residue was obtained after removing the initial solvent. | [4] |
| 3-Aminopyridine | Recrystallization | 320 ml benzene and 80 ml ligroin | Used Norit and sodium hydrosulfite for decolorization. | [3] |
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Experimental workflow for recrystallization.
References
- 1. 3-氨基-4-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 20511-15-3 | FA17569 [biosynth.com]
Technical Support Center: Improving the Yield of 3-Amino-4-chloropyridine Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of substitution reactions involving 3-Amino-4-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low to no yield in the direct N-alkylation of this compound?
Direct N-alkylation of this compound often results in low yields due to several factors. The starting material has been reported to be unstable under ambient conditions, leading to gradual decomposition.[1] Reductive amination attempts are often unsuccessful or result in poor conversion. This is attributed to the basicity of the this compound, which can act as a buffer and hinder the necessary imine formation.[1] Furthermore, base-promoted alkylations have also been shown to provide only moderate yields, typically in the range of 40-50%.[1]
Q2: What is the most effective method to achieve high yields for N-substituted 3-amino-4-chloropyridines?
A highly effective, high-yielding protocol involves a sequential Boc-protection, deprotonation, and alkylation/arylation, followed by deprotection. This method avoids the issues of direct alkylation and provides access to a wide range of N-substituted products in high purity, often without the need for chromatography.[1]
Q3: Are there alternative catalytic methods for C-N bond formation with this compound?
Yes, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful methods for forming C-N bonds. However, these reactions can be challenging with chloropyridines as they are less reactive than their bromo or iodo counterparts. Success often requires careful selection of the palladium source, ligand, base, and reaction conditions. Common issues include low conversion and side reactions like hydrodehalogenation (replacement of the chloro group with a hydrogen).
Q4: What are common side products in these substitution reactions?
Common side products can include:
-
Di-substituted products: If the nucleophile can react twice.
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen, particularly in palladium-catalyzed reactions.
-
Products from reaction at the pyridine (B92270) nitrogen: This is a common issue in direct N-alkylation attempts.
-
Decomposition products: this compound can decompose under ambient conditions.[1]
Q5: How can I purify the N-substituted this compound products?
Purification is typically achieved through flash column chromatography. The choice of eluent system depends on the polarity of the product. For example, a mixture of ethyl acetate (B1210297) and hexanes is commonly used.[1] In some cases, recrystallization can also be an effective purification method.[1]
Troubleshooting Guides
Issue 1: Low Yield in Direct N-Alkylation/Reductive Amination
| Potential Cause | Troubleshooting Strategy |
| Decomposition of Starting Material | Use fresh or recently purified this compound. |
| Low Reactivity in Reductive Amination | The basicity of the aminopyridine hinders imine formation. Consider using a stronger acid catalyst, but be aware this can lead to side reactions. The recommended approach is to use the Boc-protection strategy outlined in the experimental protocols below.[1] |
| Low Yield in Base-Promoted Alkylation | This is a known limitation of the direct approach. For higher yields, the Boc-protection strategy is recommended.[1] |
| Reaction at Pyridine Nitrogen | Protecting the amino group with a Boc group effectively directs the reaction to the desired nitrogen. |
Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig)
| Potential Cause | Troubleshooting Strategy |
| Low or No Conversion | Chloropyridines are less reactive. Ensure a strictly inert atmosphere as the Pd(0) catalyst is oxygen-sensitive. Use a reliable palladium pre-catalyst and a bulky, electron-rich phosphine (B1218219) ligand. Increase catalyst loading if necessary. Ensure the use of a strong, non-nucleophilic base like NaOtBu.[2][3] |
| Hydrodehalogenation Side Product | This can occur with slow reductive elimination. Ensure anhydrous conditions and consider using a slight excess of the amine nucleophile. Optimizing the ligand can also minimize this side reaction.[2] |
| Poor Solubility of Starting Materials | Screen different solvents. For polar substrates, consider more polar aprotic solvents like DMF or DMSO. A co-solvent system may also be effective.[3] |
Data Presentation
Table 1: Yields of N-Substituted 3-Amino-4-chloropyridines via Reductive Amination of the Boc-Protected Intermediate
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | N-(Benzyl)-3-amino-4-chloropyridine | 83[1] |
| 2 | 4-Bromobenzaldehyde | N-(4-Bromobenzyl)-3-amino-4-chloropyridine | 92[1] |
| 3 | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-3-amino-4-chloropyridine | 76[1] |
| 4 | 4-Cyanobenzaldehyde | N-(4-Cyanobenzyl)-3-amino-4-chloropyridine | 73[1] |
| 5 | 4-Nitrobenzaldehyde | N-(4-Nitrobenzyl)-3-amino-4-chloropyridine | 91[1] |
| 6 | Cinnamaldehyde | N-Cinnamyl-3-amino-4-chloropyridine | 76[1] |
| 7 | Furfural | N-(Furfuryl)-3-amino-4-chloropyridine | 55[1] |
| 8 | Piperonal | N-(Piperonyl)-3-amino-4-chloropyridine | 86[1] |
| 9 | 2,3-Dimethoxybenzaldehyde | N-(2,3-Dimethoxybenzyl)-3-amino-4-chloropyridine | 83[1] |
Data sourced from McLaughlin, M. G., et al. (2018).[1]
Experimental Protocols
Protocol 1: High-Yield Synthesis of N-Substituted 3-Amino-4-chloropyridines via Boc-Protection and Reductive Amination
This protocol is adapted from a high-yielding procedure described in the literature.[1]
Step 1: Boc-Protection of this compound
-
Start with inexpensive 3-aminopyridine (B143674) and perform a monoprotection with di-tert-butyldicarbonate to afford N-Boc-3-aminopyridine. This material can be purified by recrystallization.
-
The carbamate (B1207046) serves as a directing group for lithiation at the pyridine 4-position.
-
Subsequent electrophilic halogenation with hexachloroethane (B51795) yields N-Boc-3-amino-4-chloropyridine. This intermediate is stable and can be stored under ambient conditions.[1]
Step 2: Sequential Deprotection and Reductive Amination
-
To a solution of N-Boc-3-amino-4-chloropyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the aldehyde (1.2 equiv).
-
Add trifluoroacetic acid (TFA, 3.0 equiv) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv).
-
Stir the reaction for 1 hour before adding sodium triacetoxyborohydride (B8407120) (3.0 equiv).
-
Allow the reduction to proceed for 24 hours.
-
Quench the reaction with an aqueous NaOH solution and extract the product with CH2Cl2.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Thiols (S-Arylation)
-
To a solution of the thiol (1.1-1.5 equiv) in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., K2CO3 or NaH, 1.2-2.0 equiv) at room temperature.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound substitution reactions.
Caption: Experimental workflow for the high-yield synthesis of N-substituted 3-amino-4-chloropyridines.
References
Technical Support Center: Palladium-Catalyzed Reactions with 3-Amino-4-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-chloropyridine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions with this compound challenging?
A1: Several factors contribute to the challenges encountered with this substrate:
-
Inert C-Cl Bond: The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult and often rate-limiting.[1] This necessitates the use of highly active catalyst systems.
-
Catalyst Inhibition: The pyridine (B92270) nitrogen's lone pair of electrons can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1]
-
Amino Group Coordination: The 3-amino group can also coordinate to the palladium catalyst, forming a chelate that can hinder the desired catalytic cycle.
-
Side Reactions: The forcing conditions sometimes required to activate the C-Cl bond can lead to side reactions such as hydrodehalogenation (replacement of -Cl with -H) and homocoupling of coupling partners.[2]
Q2: Which palladium catalysts and ligands are most effective for this compound?
A2: For activating the C-Cl bond in chloropyridines, standard catalysts like Pd(PPh₃)₄ are often insufficient.[3] More effective systems typically involve:
-
Bulky, Electron-Rich Phosphine (B1218219) Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[3] These ligands promote the formation of the active monoligated palladium(0) species.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of powerful ligands for activating C-Cl bonds.[3]
-
Pre-catalysts: Using a pre-catalyst, such as a G3 or G4 palladacycle, can lead to a cleaner and more efficient formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[4]
Q3: What are the best practices for setting up a palladium-catalyzed reaction with this compound?
A3: To maximize the chances of success, the following practices are crucial:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] It is essential to perform the reaction under a strictly inert atmosphere, such as argon or nitrogen. This involves using Schlenk techniques or a glovebox.
-
Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle and lead to side reactions.[1][4] Solvents should be anhydrous and thoroughly degassed before use by methods like freeze-pump-thaw or by bubbling with an inert gas.
-
High-Purity Reagents: Ensure all reagents, including the substrate, coupling partner, base, and catalyst components, are of high purity to avoid catalyst poisoning.
Troubleshooting Guides
Problem 1: Low to No Conversion of this compound
This is a common issue, often related to the inertness of the C-Cl bond. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low or no conversion.
| Observation | Possible Cause | Recommended Solution |
| No or minimal product formation | Inactive Catalyst System: The chosen palladium source and ligand are not sufficiently active to break the C-Cl bond. | - Switch to a more active catalyst system, such as a palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3] - Increase the catalyst loading, for instance, from 1-2 mol% to 3-5 mol%.[4] |
| Ineffective Base: The base may be too weak to facilitate the transmetalation step or may have poor solubility in the reaction solvent. | - Screen stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu).[1][2] | |
| Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition. | - Increase the reaction temperature, typically to a range of 80-120 °C.[2] Consider using a higher-boiling solvent if necessary. | |
| Catalyst Poisoning: Impurities in the reagents or solvent, or coordination of the substrate's amino or pyridine groups to the palladium center. | - Ensure all reagents and solvents are of high purity and are properly dried and degassed. - A higher ligand-to-palladium ratio may sometimes mitigate catalyst inhibition. |
Problem 2: Significant Formation of Byproducts
The presence of side products can complicate purification and reduce the yield of the desired product.
| Byproduct | Possible Cause | Recommended Solution |
| Hydrodehalogenation Product (3-aminopyridine) | - Presence of water or other protic impurities. - Reductive elimination is slow compared to competing pathways. | - Use strictly anhydrous and degassed solvents and reagents.[2] - Optimize the ligand and base to accelerate the reductive elimination step. |
| Homocoupling of Coupling Partner (e.g., biaryl from boronic acid) | - Presence of oxygen, which can lead to oxidation of the Pd(0) catalyst and promote homocoupling.[2] - Inefficient transmetalation. | - Ensure the reaction is maintained under a strict inert atmosphere.[2] - Adjust the base and consider a co-solvent to improve the solubility and efficiency of the transmetalation step. |
| Protodeboronation (in Suzuki reactions) | - Cleavage of the C-B bond of the boronic acid by a proton source. | - Use anhydrous solvents and reagents. - A weaker, less nucleophilic base may sometimes help. - Consider using more stable boronic esters (e.g., pinacol (B44631) esters). |
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical starting conditions for various palladium-catalyzed reactions with this compound and related substrates. Optimization is often necessary for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | Moderate to Good |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₂CO₃ (2) | Toluene | 110 | 16 | Good |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | Moderate |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | Good |
| Benzylamine | G3-XPhos (2) | - | K₃PO₄ (2) | t-BuOH | 100 | Moderate to Good |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | CuI (5) | Et₃N | DMF | 100 | Good |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | cataCXium A (4) | - | Cs₂CO₃ | 2-MeTHF | RT | Moderate |
| 1-Octyne | Pd(PPh₃)₄ (3) | - | CuI (5) | DIPA | THF | 65 | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), the base (e.g., NaOtBu, 1.2 equiv.), this compound (1.0 mmol, 1.0 equiv.), and a stir bar.
-
Reagent Addition: Add the solvent (e.g., toluene, 2 mL) followed by the amine (1.2 equiv.).
-
Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 100 °C) for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is a general guideline for the copper-catalyzed Sonogashira coupling of this compound.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the ligand (if needed, e.g., PPh₃, 4 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF, 3 mL) and the base (e.g., Et₃N, 2-3 equiv.) via syringe. Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
stability of 3-Amino-4-chloropyridine under different pH conditions
Technical Support Center: Stability of 3-Amino-4-chloropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of this compound under various pH conditions. Due to the limited availability of specific quantitative stability data in published literature, this guide focuses on providing a framework for conducting stability studies, troubleshooting potential issues, and understanding the expected chemical behavior of the compound.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the pH stability of this compound crucial for my research?
A1: The stability of this compound at different pH values is a critical parameter that can significantly impact its use in various applications. For instance, in drug development, pH stability affects formulation strategies, storage conditions, and ultimately, the efficacy and safety of the final product. In chemical synthesis, understanding its stability is essential for optimizing reaction conditions and preventing the formation of degradation impurities.
Q2: What are the likely degradation pathways for this compound under acidic and alkaline conditions?
A2: Based on the chemical structure of this compound, two primary degradation pathways can be anticipated:
-
Hydrolysis of the chloro group: The chlorine atom attached to the pyridine (B92270) ring can be susceptible to nucleophilic substitution by water or hydroxide (B78521) ions, particularly under forcing conditions (e.g., elevated temperature and extreme pH). This would lead to the formation of 3-Amino-4-hydroxypyridine.
-
Oxidation of the amino group: The amino group can be susceptible to oxidation, which may be more pronounced under certain pH conditions and in the presence of oxidizing agents.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV detection is typically suitable for this compound.
Q4: I am observing the gradual decomposition of this compound even under ambient, neutral conditions. Is this expected?
A4: Yes, there are reports indicating that this compound can exhibit gradual decomposition under ambient conditions over time.[1] This highlights the importance of proper storage (e.g., cool, dark, and dry conditions) and the need to use freshly purified material for sensitive experiments to ensure meaningful and reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed at all pH values. | The experimental temperature may be too high, accelerating degradation across the board. The concentration of the acid or base may be too strong. | Reduce the temperature of the stability study. Start with lower concentrations of acid and base (e.g., 0.01 M HCl and 0.01 M NaOH) and gradually increase if no degradation is observed. |
| Inconsistent results between replicate experiments. | The compound may not be fully dissolved at the beginning of the experiment, leading to variability. Inconsistent temperature control. | Ensure complete dissolution of this compound in the respective pH buffer before starting the time-course analysis. Use a calibrated and stable incubator or water bath. |
| Appearance of multiple, unidentified peaks in the HPLC chromatogram. | Complex degradation pathways may be occurring, or the compound may be reacting with components of the buffer. | Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures. Simplify the buffer system if possible. |
| No degradation is observed even under harsh conditions. | The compound might be highly stable under the tested conditions. The analytical method may not be sensitive enough to detect low levels of degradation. | Extend the duration of the study or increase the temperature. Validate the analytical method to ensure it can detect and quantify potential degradation products at low concentrations. |
Experimental Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate and citrate (B86180) buffers (for various pH values)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
pH Solutions: Prepare a series of solutions at different pH values. For forced degradation studies, 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline) are commonly used. For a more detailed pH profile, use buffers at pH 2, 4, 7, 9, and 12.
3. Experimental Procedure:
-
For each pH condition, add a small aliquot of the this compound stock solution to a larger volume of the pH solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Neutralize the aliquots from the acidic and alkaline solutions before HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and quantify any major degradation products.
Data Presentation: Expected Qualitative Stability
The following table summarizes the expected qualitative based on general chemical principles of similar compounds. Note: This is a hypothetical summary and should be confirmed by experimental data.
| Condition | pH Range | Expected Stability | Potential Major Degradation Product(s) |
| Acidic | 1 - 4 | Moderate to Low | 3-Amino-4-hydroxypyridine (via hydrolysis) |
| Neutral | 5 - 8 | High | Minimal degradation expected |
| Alkaline | 9 - 13 | Moderate to Low | 3-Amino-4-hydroxypyridine (via hydrolysis) |
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
References
Technical Support Center: Enhancing the Solubility of 3-Amino-4-chloropyridine for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the solubility of 3-Amino-4-chloropyridine in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The experimentally determined aqueous solubility of this compound at pH 7.4 is 16.3 µg/mL.[1] This low solubility can present challenges in achieving desired concentrations for in vitro and in vivo bioassays.
Q2: What are the primary methods to improve the solubility of this compound?
The primary strategies for enhancing the solubility of poorly soluble compounds like this compound include the use of co-solvents, pH adjustment, cyclodextrins, and surfactants.[2] The choice of method depends on the specific requirements of the bioassay and the physicochemical properties of the compound.
Q3: How do I prepare a stock solution of this compound?
Due to its limited aqueous solubility, a concentrated stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2][3] It is crucial to minimize the final concentration of the organic solvent in the bioassay to avoid toxicity or off-target effects, generally keeping it below 0.5%.[4]
Q4: Can pH adjustment improve the solubility of this compound?
Q5: What should I do if my compound precipitates when added to the aqueous assay buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds.[6] This indicates that the compound's concentration has exceeded its kinetic solubility in the final assay medium. Troubleshooting steps include lowering the final compound concentration, optimizing the co-solvent concentration, or employing other solubilization techniques like the use of cyclodextrins or surfactants.[6]
Troubleshooting Guide
Issue: Compound Precipitation in Assay Medium
This is a frequent challenge encountered when working with hydrophobic compounds like this compound. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | [3][7][8] |
| Molecular Weight | 128.56 g/mol | [3][7][8] |
| Appearance | Solid | [7] |
| Melting Point | 58-63 °C | [7] |
| Aqueous Solubility (pH 7.4) | 16.3 µg/mL | [1] |
| pKa (estimated) | ~2.84 (based on 3-chloropyridine) | [5] |
Table 2: Common Solvents and Solubilization Aids for Bioassays
| Method | Examples | Mechanism of Action | Key Considerations |
| Co-solvents | DMSO, Ethanol, Polyethylene Glycols (PEGs) | Reduce the polarity of the aqueous medium.[2] | Final concentration must be non-toxic to cells (typically <0.5% for DMSO).[4] |
| pH Adjustment | Acidic or basic buffers | Ionizes the compound to a more soluble form. | The final pH must be compatible with the biological assay. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the hydrophobic compound, increasing its aqueous solubility.[2] | Can sometimes interact with cell membranes or other assay components.[2] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 | Form micelles that encapsulate the hydrophobic compound.[2] | Use non-ionic surfactants and keep the concentration below the critical micelle concentration to avoid cell lysis.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for serial dilution into bioassay media.
Materials:
-
This compound (MW: 128.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out 1.286 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)
Objective: To determine the maximum soluble concentration of this compound in an aqueous buffer with a co-solvent.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
96-well microplate
-
Plate reader capable of measuring turbidity (optional)
Procedure:
-
Prepare a series of dilutions of your 10 mM stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your aqueous buffer to each well.
-
Add a small, equal volume of each DMSO dilution to the corresponding wells of the buffer plate. Ensure the final DMSO concentration is consistent and below the toxicity limit for your assay.
-
Mix the plate gently and incubate at the assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation (cloudiness or visible particles).
-
(Optional) Quantify precipitation by measuring the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).
-
The highest concentration that remains clear is the kinetic solubility under these conditions.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 1-10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complexation and equilibration.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method.
Signaling Pathways and Workflows
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 20511-15-3 | FA17569 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-氨基-4-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Peak Splitting in 3-Amino-4-chloropyridine
Welcome to the technical support center for NMR analysis of 3-Amino-4-chloropyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak splitting in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing complex or unexpected peak splitting in the 1H NMR spectrum of my this compound sample?
A1: Unexpected peak splitting in the NMR spectrum of this compound can arise from several factors, including:
-
Proton Exchange of the Amino Group: The protons on the amino group (-NH2) can undergo chemical exchange with other labile protons in the sample, such as residual water.[1][2][3][4] This exchange can lead to broadening of the -NH2 peak or even its disappearance from the spectrum. The rate of exchange can be influenced by solvent, temperature, and concentration.
-
Quadrupolar Effects of Nitrogen and Chlorine: Both nitrogen-14 and chlorine (isotopes 35 and 37) are quadrupolar nuclei.[5][6][7][8] Nuclei with a spin greater than 1/2 possess a quadrupole moment, which can interact with the local electric field gradient. This interaction provides an efficient relaxation mechanism, which can lead to peak broadening for both the quadrupolar nucleus and any coupled protons.[5][7][9] In many cases, this rapid relaxation effectively decouples the quadrupolar nucleus from adjacent protons, simplifying the spectrum by removing expected splitting.[5][8] However, under certain conditions, partial coupling can lead to broadened or complex multiplets.
-
Spin-Spin Coupling: The non-equivalent protons on the pyridine (B92270) ring will couple with each other, leading to predictable splitting patterns based on the n+1 rule.[10][11][12][13] For this compound, you would expect to see coupling between the protons at positions 2, 5, and 6. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the protons.
-
Instrumental and Sample Preparation Issues: Poor magnetic field homogeneity (shimming), sample concentration, and the choice of NMR solvent can all significantly impact peak resolution and splitting patterns.[14][15]
Q2: The peak for the amino (-NH2) protons is broad and ill-defined. How can I resolve it?
A2: A broad -NH2 peak is a common observation for amines and is often due to proton exchange and quadrupolar broadening from the nitrogen atom.[3][16] Here are some strategies to improve the resolution:
-
Solvent Choice: Using a non-protic, aprotic polar solvent like DMSO-d6 can slow down proton exchange by forming hydrogen bonds with the amine protons, often resulting in a sharper peak.[3]
-
Temperature Variation: Lowering the temperature of the NMR experiment can slow the rate of chemical exchange, potentially resolving the coupling between the -NH2 protons and neighboring protons.[3]
-
D2O Exchange: To confirm the identity of an -NH2 peak, you can add a drop of deuterium (B1214612) oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The labile amine protons will exchange with deuterium, causing the -NH2 peak to disappear or significantly decrease in intensity.[2][15]
Q3: I don't see any coupling between the pyridine ring protons and the chlorine atom. Why is that?
A3: Chlorine isotopes (35Cl and 37Cl) are quadrupolar nuclei with rapid relaxation times.[5][8] This rapid relaxation effectively decouples the chlorine from neighboring protons.[5] As a result, you typically do not observe splitting of the proton signals due to coupling with chlorine in a standard 1H NMR spectrum.
Q4: My aromatic signals are overlapping. How can I improve their separation?
A4: Overlapping signals in the aromatic region can be addressed by:
-
Using a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, spreading the peaks further apart.[17]
-
Changing the Solvent: The chemical shifts of aromatic protons can be sensitive to the NMR solvent due to anisotropic effects.[18][19][20] Acquiring spectra in different deuterated solvents (e.g., benzene-d6, acetone-d6) can alter the chemical shifts and may resolve overlapping signals.[15][18]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak splitting issues.
Problem: Broad or Unresolved Peaks
| Potential Cause | Recommended Action | Expected Outcome |
| Poor Magnetic Field Homogeneity (Shimming) | Re-shim the spectrometer. If unsure, consult the instrument manager. | Sharper, more defined peaks.[14][17] |
| High Sample Concentration | Dilute the sample. | Improved resolution due to reduced intermolecular interactions and viscosity.[14] |
| Presence of Paramagnetic Impurities | Filter the sample through a small plug of silica (B1680970) gel or celite. | Removal of impurities that cause significant line broadening.[21][22] |
| Proton Exchange (especially for -NH2) | Use an aprotic polar solvent like DMSO-d6 or run the experiment at a lower temperature.[3] | Sharper -NH2 peak, possibly showing coupling. |
Problem: Unexpected or Missing Splitting
| Potential Cause | Recommended Action | Expected Outcome |
| Uncertainty about -NH2 peak identity | Perform a D2O exchange experiment.[2][15] | The -NH2 peak will disappear or diminish. |
| Complex multiplet patterns in the aromatic region | Analyze the coupling constants (J-values). Ortho, meta, and para couplings have characteristic ranges. | Determination of the connectivity of the pyridine ring protons. |
| Solvent effects altering chemical shifts and coupling | Acquire the spectrum in a different solvent (e.g., from CDCl3 to benzene-d6).[15][18] | Resolution of overlapping multiplets and potentially different splitting patterns. |
Experimental Protocols
Standard 1H NMR Acquisition for this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If not, try a different solvent or gentle warming.
-
Filter the solution if any particulate matter is present.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the 1H frequency.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a narrow and symmetrical peak for a reference signal (e.g., TMS or the residual solvent peak).
-
-
Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
D2O Exchange Experiment
-
Acquire a standard 1H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.
-
Cap the tube and shake gently for about 30 seconds to mix.
-
Re-insert the sample into the spectrometer and acquire another 1H NMR spectrum using the same parameters.
-
Compare the two spectra to identify any peaks that have disappeared or decreased in intensity.
Visualizations
Caption: A workflow for troubleshooting peak splitting issues in NMR.
Caption: Factors influencing the NMR spectrum of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 7. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. cdn.dal.ca [cdn.dal.ca]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 17. NMR Basics [bloch.anu.edu.au]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. thieme-connect.de [thieme-connect.de]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. sites.bu.edu [sites.bu.edu]
managing unstable intermediates in 3-Amino-4-chloropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-chloropyridine. The focus is on managing unstable intermediates and overcoming common challenges encountered during various synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?
A1: Several synthetic routes to this compound have been reported, each with its own set of challenges, often involving unstable intermediates. The most common routes include:
-
Nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline: This route is often plagued by non-selective nitration at the 3 and 5 positions and presents thermo-chemical hazards, including the potential for runaway reactions, especially on a larger scale.[1][2][3][4]
-
From Malononitrile (B47326) and Acetone (B3395972): This multi-step synthesis involves the formation of a diazonium salt intermediate, which is then converted to a 2-hydroxy-pyridine derivative.[1][5] The diazonium salt is highly unstable and must be handled with care.
-
From Ethyl Cyanoacetate and Crotonaldehyde: This pathway can be slow, particularly the Michael addition step, and the subsequent cyclization may result in low yields.[1][4]
-
Sandmeyer reaction of a corresponding aminopyridine: This classic method for introducing a chloro group involves the formation of a diazonium salt, which is notoriously unstable and can lead to various side products if not handled correctly.
Q2: My this compound product decomposes over time. How can I improve its stability?
A2: this compound has been noted to exhibit gradual decomposition under ambient conditions. To mitigate this, consider the following storage and handling procedures:
-
Storage: Store the purified product in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative decomposition.
-
Purification: Ensure the final product is thoroughly purified to remove any residual acids, bases, or metal catalysts from the synthesis, as these can promote degradation.
-
Salt Formation: For long-term storage, consider converting the amine to a more stable salt, such as the hydrochloride salt.
Q3: I am observing the formation of phenol (B47542) byproducts in my Sandmeyer reaction. What is the cause and how can I prevent it?
A3: The formation of phenolic byproducts in a Sandmeyer reaction is a common issue arising from the reaction of the diazonium salt intermediate with water. To minimize this side reaction, it is crucial to maintain a low reaction temperature, typically between 0-5 °C, to suppress the decomposition of the diazonium salt into a phenol.
Troubleshooting Guides for Unstable Intermediates
Managing Unstable Diazonium Salt Intermediates in the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides, but it proceeds through a notoriously unstable diazonium salt intermediate. Proper management of this intermediate is critical for a successful synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield of this compound | Premature decomposition of the diazonium salt. | - Maintain a strict temperature control of 0-5 °C during the diazotization and subsequent reaction with the copper(I) chloride. - Use the diazonium salt in situ immediately after its formation. - Ensure the complete dissolution of the starting amine before adding sodium nitrite (B80452). |
| Formation of phenol byproducts | Reaction of the diazonium salt with water. | - Keep the reaction temperature low to minimize this side reaction. - Use a non-aqueous solvent if the reaction chemistry allows. |
| Formation of azo compounds | The diazonium salt acts as an electrophile and couples with the electron-rich starting amine. | - Add the sodium nitrite solution slowly and portion-wise to maintain a low concentration of the diazonium salt at any given time. - Ensure efficient stirring to quickly disperse the diazonium salt as it forms. |
| Incomplete reaction | Incomplete formation of the diazonium salt or inefficient copper catalysis. | - Test for the presence of excess nitrous acid using starch-iodide paper to ensure complete diazotization. - Use a freshly prepared, active copper(I) chloride catalyst. |
Experimental Protocols
Detailed Protocol for the Sandmeyer Reaction of a 3,4-Diaminopyridine (B372788) Precursor
This protocol outlines the in situ generation and reaction of a diazonium salt intermediate.
Materials:
-
3,4-Diaminopyridine precursor
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
Dissolve the 3,4-diaminopyridine precursor in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at 0-5 °C after the addition is complete.
-
Check for the presence of excess nitrous acid with starch-iodide paper (a positive test will result in a blue-black color).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) chloride solution, ensuring the temperature does not rise above 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate or ammonia (B1221849) solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Reaction Pathways and Troubleshooting Logic
Logical Workflow for Troubleshooting a Sandmeyer Reaction
Caption: Troubleshooting logic for the Sandmeyer reaction.
Synthetic Pathway via Nitration of a Picoline Derivative
Caption: Synthetic route involving an unstable nitropyridine intermediate.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Residue Removal from 3-Amino-4-chloropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the removal of catalyst residues, particularly palladium, from 3-Amino-4-chloropyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of catalyst residues from this compound crucial?
A1: The removal of residual palladium and other catalysts is critical for several reasons. Primarily, these metals can be toxic and are strictly regulated in active pharmaceutical ingredients (APIs).[1][2][3] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and guidelines such as ICH Q3D set stringent limits on elemental impurities, often requiring platinum group metal levels to be below 5-10 ppm.[1][4] Furthermore, residual catalysts can interfere with downstream reactions, compromise the stability of the final compound, and affect the accuracy of biological screening data.[5]
Q2: What are the most common methods for removing palladium residues?
A2: The primary methods for palladium removal can be broadly categorized as:
-
Adsorption: This involves using materials that bind to the palladium, which is then removed by filtration. Common adsorbents include:
-
Metal Scavengers: These are solid-supported materials, often silica (B1680970) or polymer-based, functionalized with groups that chelate palladium, such as thiol (SH), amine (NH2), or thiourea (B124793) groups.[6][7][8] Examples include MP-TMT and Si-TMT resins.[7][9]
-
Activated Carbon: A cost-effective option that can adsorb palladium species.[6][8][10] However, it can sometimes lead to lower yields of the desired product due to non-specific adsorption.[11]
-
-
Crystallization: Standard purification by recrystallization can lower palladium concentration. Its effectiveness can be enhanced by adding additives like N-acetylcysteine or thiourea, which help keep the palladium dissolved in the mother liquor.[1]
-
Chromatography: Flash column chromatography is a common laboratory technique that can effectively remove the majority of residual palladium.[12]
-
Extraction: Acid-base extraction can be employed to separate the basic this compound from non-basic impurities and some catalyst species.[13]
Q3: How do I choose the best removal method for my experiment?
A3: The optimal method depends on several factors, including the scale of the reaction, the initial palladium concentration, the desired final purity, and cost considerations. For laboratory scale, scavenger resins often provide high efficiency and selectivity with minimal product loss.[7][12] Activated carbon is a more economical choice for larger-scale operations, though it may require more optimization to maximize product recovery.[7][11] A combination of methods, such as column chromatography followed by a scavenger resin, is often highly effective for achieving very low palladium levels (<100 ppm).[12]
Q4: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory guidelines are stringent. For example, the European Agency for the Evaluation of Medicinal Products limits the total for all platinum group metals (which includes palladium) to less than 5 ppm.[1] Generally, a target of less than 10 ppm is considered a safe and acceptable level for APIs.[3] For compounds intended for biological screening, a maximum level of 100 ppm has been suggested to avoid interference with assays.[5]
Q5: How can I accurately quantify the level of residual palladium in my product?
A5: The standard and most accurate methods for quantifying trace levels of palladium in APIs are instrumental techniques such as:
-
Inductively-Coupled Plasma Mass Spectroscopy (ICP-MS) [1][14]
-
Atomic Absorption (AA) Spectroscopy [1]
For rapid, high-throughput screening of different purification methods during process development, fluorescent or colorimetric detection kits are also available, though they are not typically used for final product validation.[1][14]
Troubleshooting Guide
This section addresses common problems encountered during the removal of catalyst residues.
Q: My chosen scavenger resin is not reducing palladium levels sufficiently. What should I do?
A: This is a common issue that can be addressed by systematically evaluating several parameters. The problem may stem from the scavenger itself, the reaction conditions, or the nature of the palladium species.
-
Possible Cause: Insufficient quantity of scavenger.
-
Possible Cause: Inadequate reaction time or temperature.
-
Possible Cause: The chosen scavenger is not optimal for the specific palladium species or solvent system.
-
Suggested Action: Screen a variety of scavengers with different functional groups (e.g., thiol vs. amine-based). The choice of solvent can also impact scavenger performance.[7]
-
-
Possible Cause: Strong complexation between the palladium and the this compound product.
-
Suggested Action: The pyridine (B92270) nitrogen can coordinate to the palladium center, making it difficult to remove.[17] Consider altering the pH of the solution or using a different solvent to disrupt this interaction before adding the scavenger.
-
Q: I am losing a significant amount of my this compound product during purification. How can I prevent this?
A: Product loss is often due to non-specific binding to the purification medium or co-precipitation.
-
Possible Cause: Product is adsorbing to the solid support (scavenger or activated carbon).
-
Suggested Action: Reduce the amount of adsorbent to the minimum required for effective palladium removal.[8] Ensure the adsorbent is thoroughly washed with fresh solvent after filtration to recover any bound product.[8] Some modern synthetic carbon adsorbents are designed to maximize API yield while scavenging metals.[11]
-
-
Possible Cause: If using recrystallization, the product is not fully precipitating.
-
Suggested Action: Carefully optimize the solvent system. The ideal system will maximize the solubility of the palladium impurities while minimizing the solubility of the this compound product.[8]
-
Q: Column chromatography is not completely removing the palladium. What is the next step?
A: While column chromatography can remove a large portion of residual palladium, it is often insufficient to meet strict regulatory limits on its own.[12]
-
Suggested Action: Employ a secondary purification step. Passing the product through a cartridge containing a high-affinity scavenger (like Si-TMT) after chromatography is a highly reliable method for reducing palladium to very low levels (<100 ppm).[12][16]
Data on Purification Methods
Table 1: Comparison of Palladium Scavenging Methods
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT Resin | 33,000 | < 200 | 5 equiv., RT, overnight | [9] |
| MP-TMT Resin | 500 - 800 | < 10 | 5 equiv., RT, overnight | [9][16] |
| Si-TMT | 2239 | 20 | 20 mol %, DCM, 20 °C, 2 h (with activated charcoal) | [7] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt, THF, 45 °C, 18 h | [7] |
| Quadrapure TU Resin | Up to 3000 | < 2 (target) | Fixed-bed adsorption column, 60 °C | [2] |
| Carboxen® 564 | 1250 | < Allowed Limits | Methanol, 40 °C, 24 h | [11] |
Note: Efficiency is highly dependent on the specific substrate, catalyst, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Mode)
-
Dissolve Crude Product: Dissolve the crude this compound containing palladium catalyst residues in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[8]
-
Add Scavenger: Add the selected scavenger resin (e.g., MP-TMT, Si-TMT), typically 4-5 equivalents relative to the initial amount of palladium catalyst used.[9][16]
-
Agitate Mixture: Stir the suspension at room temperature or an elevated temperature (e.g., 40-60°C) for a specified period (e.g., 2 to 24 hours).[7][16] Monitor the scavenging progress using an appropriate analytical technique if possible.
-
Filter: Filter the mixture to remove the scavenger resin, which now has the palladium bound to it.
-
Wash: Wash the filtered scavenger cake with fresh solvent to recover any adsorbed product.[8]
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analyze: Determine the final palladium concentration in the purified product using a suitable analytical method like ICP-MS.[1]
Protocol 2: General Procedure for Activated Carbon Treatment
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent.
-
Add Activated Carbon: Add activated carbon (e.g., 0.2 wt% relative to the product).[7] Some protocols recommend hydrating the carbon in the solvent for an hour before adding the product solution.[11]
-
Stir Mixture: Stir the suspension, often at a slightly elevated temperature (e.g., 45°C), for an extended period (e.g., 18 hours).[7]
-
Filter: Filter the mixture through a pad of celite or another filter aid to remove the fine carbon particles.
-
Wash and Concentrate: Wash the carbon cake with fresh solvent, combine the filtrates, and concentrate to yield the purified product.[8]
-
Analyze: Determine the final palladium concentration.
Visual Guides
Caption: General workflow for catalyst residue removal and analysis.
Caption: Troubleshooting flowchart for inefficient palladium scavenging.
References
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sopachem.com [sopachem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Amino-4-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Amino-4-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The primary routes for synthesizing this compound on a larger scale typically involve multi-step processes starting from commercially available pyridine (B92270) derivatives. Two common approaches are:
-
Nitration and Reduction of a Chloropyridine: This route often starts with a chloropyridine, which is first nitrated to introduce a nitro group, followed by reduction of the nitro group to an amine.
-
Chlorination of an Aminopyridine: This approach begins with an aminopyridine, which is then selectively chlorinated to introduce the chlorine atom at the desired position.
The choice of route often depends on the availability and cost of starting materials, as well as the safety and environmental considerations of the reagents and reaction conditions.
Q2: What are the critical safety concerns when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound introduces several critical safety hazards that must be addressed:
-
Toxicity: this compound is toxic if swallowed, and harmful in contact with skin.[1] It can cause skin irritation and serious eye damage.[1][2]
-
Thermal Hazards: Nitration reactions, a potential step in the synthesis, are often highly exothermic and can lead to thermal runaway if not properly controlled.[3]
-
Hazardous Reagents: The synthesis may involve corrosive and toxic reagents such as strong acids (sulfuric acid, nitric acid), chlorinating agents (e.g., phosphorus oxychloride, sulfuryl chloride), and flammable solvents.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats, must be worn at all times.[4][5] Work should be conducted in a well-ventilated area or under a fume hood.
Q3: How can the purity of this compound be improved during scale-up?
A3: Achieving high purity on a large scale requires careful optimization of the purification process. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical and may require experimentation to find a system that provides good recovery of the pure product while leaving impurities in the mother liquor.
-
Column Chromatography: While more common in laboratory-scale synthesis, column chromatography can be adapted for larger scales (preparative chromatography) to remove closely related impurities.
-
Washing: Washing the crude product with appropriate solvents can remove residual starting materials, reagents, and byproducts.
-
Activated Carbon Treatment: Treatment with activated carbon can be effective in removing colored impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Suboptimal reaction temperature- Poor quality of starting materials or reagents- Product loss during workup or purification | - Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature. A slight increase or decrease can significantly impact yield.- Ensure the purity and dryness of starting materials and reagents.- Optimize extraction and recrystallization procedures to minimize product loss. |
| Formation of Impurities/Byproducts | - Side reactions due to incorrect temperature or stoichiometry- Presence of moisture or air in the reaction- Over-chlorination or di-substitution | - Maintain strict control over reaction temperature.- Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.- Carefully control the stoichiometry of the chlorinating agent to minimize the formation of di- and tri-chlorinated byproducts. |
| Difficult Product Isolation | - Oily product instead of solid- Product is too soluble in the recrystallization solvent- Formation of a stable emulsion during extraction | - Try triturating the oil with a non-polar solvent to induce crystallization.- Screen a variety of recrystallization solvents or solvent mixtures.- If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
| Inconsistent Results Between Batches | - Variations in raw material quality- Inconsistent reaction conditions (e.g., heating/cooling rates, stirring speed)- Differences in workup procedures | - Establish strict quality control specifications for all raw materials.- Use automated reaction systems to ensure consistent control of reaction parameters.- Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process. |
Experimental Protocols
Illustrative Lab-Scale Synthesis via Nitration and Reduction
Step 1: Nitration of 4-chloropyridine (B1293800)
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 4-chloropyridine (10 g, 0.088 mol) while maintaining the temperature below 10 °C.
-
Add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (15 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The precipitated product, 4-chloro-3-nitropyridine (B21940), is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction of 4-chloro-3-nitropyridine
-
In a flask, suspend 4-chloro-3-nitropyridine (10 g, 0.063 mol) in ethanol (B145695) (100 mL).
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (42.7 g, 0.189 mol) portion-wise.
-
Reflux the mixture for 3-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and neutralize with a sodium hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Quantitative Data Summary
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material (4-chloropyridine) | 10 g | 1 kg | Ensure consistent purity and moisture content. |
| Nitrating Agent (H₂SO₄/HNO₃) | 75 mL / 15 mL | 7.5 L / 1.5 L | Exothermic reaction; requires efficient cooling and controlled addition. |
| Reaction Time (Nitration) | 4-6 hours | 6-8 hours | Heat transfer becomes less efficient at larger scales. |
| Typical Yield (Nitration) | 75-85% | 70-80% | Potential for increased side reactions at higher temperatures. |
| Reducing Agent (e.g., SnCl₂·2H₂O) | 42.7 g | 4.27 kg | Cost and disposal of metal waste are significant at scale. |
| Reaction Time (Reduction) | 3-4 hours | 4-6 hours | Efficient stirring is crucial for solid-liquid reactions. |
| Typical Yield (Reduction) | 80-90% | 75-85% | Product isolation and purification losses can be higher at scale. |
| Overall Yield | 60-75% | 52-68% | Optimization of each step is critical for overall process efficiency. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
preventing degradation of 3-Amino-4-chloropyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Amino-4-chloropyridine during storage.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid (e.g., from off-white/brown to a darker shade) | Exposure to light, air (oxidation), or elevated temperatures. | 1. Immediately transfer the compound to a fresh, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store the vial in a refrigerator (0-8°C) or a cool, dark place as recommended.[1] 4. If discoloration persists in new batches under proper storage, consider performing purity analysis (see Experimental Protocols). |
| Clumping or caking of the solid material | Absorption of moisture (hygroscopic tendencies). | 1. Handle the compound in a dry, controlled environment, such as a glove box or a desiccator. 2. Store the compound in a tightly sealed container with a desiccant. 3. If clumping has already occurred, gently break up the clumps with a clean, dry spatula before use. Ensure the material is completely dry if it is to be used in moisture-sensitive reactions. |
| Inconsistent analytical results (e.g., unexpected peaks in HPLC, NMR) | Presence of degradation products or impurities. | 1. Confirm the purity of the stored material using a validated analytical method (e.g., HPLC, GC-MS). 2. If degradation is confirmed, the material may not be suitable for use. 3. Review storage conditions and handling procedures to prevent further degradation. 4. Consider conducting a forced degradation study to identify potential degradation products (see Experimental Protocols). |
| Poor solubility compared to a fresh batch | Potential polymerization or formation of less soluble degradation products. | 1. Attempt to dissolve a small sample in a recommended solvent. 2. If solubility is an issue, sonication or gentle warming may be attempted, but be aware that heating can accelerate degradation. 3. It is recommended to use a fresh, pure sample for experiments where solubility is critical. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial. The recommended storage temperature is typically between 0-8°C.[1] The storage area should be cool, dry, and well-ventilated.[2]
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q3: How can I tell if my this compound has degraded?
A3: Visual signs of degradation can include a change in color (darkening) or texture (clumping). However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the presence of impurity peaks and to quantify the purity of the compound.
Q4: Is this compound sensitive to light or air?
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, potential degradation pathways for this compound under stress conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents could include:
-
Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or other oxidized species. The pyridine (B92270) ring itself can also be oxidized, potentially leading to N-oxides.
-
Hydrolysis: The chloro group may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would result in the formation of 3-Amino-4-hydroxypyridine.
-
Photodegradation: Exposure to UV light could induce dimerization, polymerization, or other complex reactions.
The following diagram illustrates a hypothetical degradation pathway:
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH. Keep the solution at 60°C for specified time points. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for specified time points. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a thermostatic oven at a high temperature (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in the mobile phase, and analyze.
-
Photolytic Degradation: Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. After exposure, dissolve both samples in the mobile phase and analyze.
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Solid State Heat | 48 hours | 80°C | |||
| Photolytic | 1.2M lux hrs | Ambient |
Protocol 2: HPLC Method for Purity and Degradation Product Analysis
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: Workflow for the analysis of this compound.
References
Technical Support Center: Regioselectivity in 3-Amino-4-chloropyridine Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 3-Amino-4-chloropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage regioselectivity and optimize their synthetic strategies.
General Reactivity Overview
This compound possesses multiple reactive sites, leading to potential challenges in achieving desired regioselectivity. The pyridine (B92270) nitrogen makes the C2 and C4 positions electron-deficient and susceptible to nucleophilic attack.[1][2] The primary reactive sites are:
-
C4 Position: Activated for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the chloro leaving group.[3]
-
Amino Group (N3): Nucleophilic and can undergo alkylation, acylation, or arylation. It can also be used as a directing group for ortho-metalation.[4]
-
C2 and C5 Positions: Can be functionalized through methods like Directed ortho-Metalation (DoM).
Below is a general map of the molecule's reactivity.
Caption: Reactivity map for this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is resulting in N-alkylation of the amino group instead of substitution at the C4-chloro position. How can I prevent this?
A1: This is a common issue due to the nucleophilicity of the 3-amino group. The most effective strategy is to protect the amine, which prevents it from reacting and electronically favors the SNAr pathway at C4. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.[4][5]
Q2: What are the best conditions for Boc protection of this compound?
A2: Standard conditions involve reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) (TEA) or 4-(Dimethylamino)pyridine (DMAP) in an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low yield of C4 substitution | 1. Competing N-alkylation/acylation. 2. Insufficiently activated substrate. | 1. Protect the 3-amino group with Boc or a similar group.[4] 2. Use a more polar, aprotic solvent (e.g., DMF, DMSO) to facilitate the formation of the Meisenheimer complex. 3. Increase the reaction temperature. |
| No reaction or slow conversion | 1. Poor nucleophile. 2. Low temperature. | 1. If using a weak nucleophile (e.g., an alcohol), deprotonate it first with a strong base (e.g., NaH) to form the more reactive alkoxide. 2. Heat the reaction, typically in the range of 80-120 °C. |
| Decomposition of starting material | Unstable starting material or harsh reaction conditions. | This compound can be unstable under ambient conditions.[4] Ensure it is pure before use. Avoid excessively high temperatures or prolonged reaction times. If using a strong base, add it slowly at a lower temperature to control the exotherm. |
Key Experimental Protocol: Boc Protection
A procedure for protecting the amino group is as follows:
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate (B1210297) gradient) to yield N-Boc-3-amino-4-chloropyridine.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This section covers common issues in Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Chloropyridines are known to be challenging substrates for cross-coupling because the C-Cl bond is less reactive than C-Br or C-I bonds.[6] The oxidative addition step to the Pd(0) catalyst is often slow. Success typically requires the use of specialized ligands and conditions.
Q2: Which ligands and catalysts are most effective for coupling with chloropyridines?
A2: For both Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine (B1218219) ligands are essential.[6] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition of the C-Cl bond. Highly effective ligands include biarylphosphines like RuPhos, BrettPhos, and XPhos. Using palladium pre-catalysts (e.g., G3 or G4 palladacycles) can also improve reaction efficiency and reproducibility.[6]
Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction that competes with the desired coupling.[6] It can be suppressed by:
-
Using strictly anhydrous and degassed solvents and reagents. Water can be a proton source.
-
Choosing an appropriate ligand. Some ligands are more prone to promoting pathways that lead to hydrodehalogenation.
-
Optimizing the base. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often preferred for Buchwald-Hartwig aminations.[6] For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are common.
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflow for cross-coupling reactions.
Comparative Data for Suzuki-Miyaura Coupling Conditions
The choice of ligand can significantly impact the yield of Suzuki couplings with chloropyridines.
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | >95 | [7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >90 | [6] |
| PEPPSI-IPr | K₃PO₄ | Dioxane | 80 | >95 | [8] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 100 | <20 | [7] |
Yields are representative for the coupling of an arylboronic acid with a chloropyridine substrate.
Key Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Add the palladium catalyst (e.g., PEPPSI-IPr, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the desired biaryl product.
Section 3: Directed ortho-Metalation (DoM)
Frequently Asked Questions (FAQs)
Q1: Can I use the 3-amino group to direct metalation to the C2 position?
A1: The primary amino group itself is not a strong Directed Metalation Group (DMG) and can be deprotonated by strong organolithium bases. To achieve effective and regioselective metalation, the amino group must first be converted into a more powerful DMG, such as an amide (-NHCOR), a carbamate (B1207046) (-NHBoc), or a pivalamide (B147659) (-NHPiv).[9][10]
Q2: What base should I use for the lithiation step?
A2: Strong alkyllithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are typically required.[11] The use of an additive like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing the base's reactivity and improving the efficiency of the metalation. For substrates with sensitive functional groups, lithium amide bases like LDA or LiTMP can be used.[12]
Logical Relationship for Directed ortho-Metalation
Caption: Logical workflow for C2 functionalization via DoM.
Key Experimental Protocol: DoM and C2-Iodination
-
Protection: Convert this compound to its N-pivaloyl derivative (a strong DMG) using pivaloyl chloride and a base (e.g., pyridine).
-
Metalation: Dissolve the N-pivaloyl-3-amino-4-chloropyridine (1.0 eq) in anhydrous THF under Argon at -78 °C.
-
Add TMEDA (1.2 eq) followed by the slow, dropwise addition of s-BuLi (1.2 eq).
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
-
Quench: Add a solution of iodine (I₂, 1.5 eq) in THF dropwise at -78 °C.
-
Allow the reaction to stir for an additional hour at -78 °C before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the 2-iodo-3-(pivaloylamino)-4-chloropyridine. The pivaloyl group can be removed under harsh acidic or basic conditions if desired.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. baranlab.org [baranlab.org]
- 12. uwindsor.ca [uwindsor.ca]
optimization of solvent systems for 3-Amino-4-chloropyridine chromatography
This technical support center provides guidance on the optimization of solvent systems for the chromatographic analysis and purification of 3-Amino-4-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatography of this compound?
The main challenge arises from the basic nature of the pyridine (B92270) nitrogen. This can lead to strong interactions with the stationary phase, particularly the acidic silanol (B1196071) groups present on standard silica (B1680970) gel.[1] This interaction often results in significant peak tailing in both normal-phase and reversed-phase chromatography, leading to poor resolution and inaccurate quantification.[1][2] Additionally, the compound's polarity may require careful selection of solvent systems to achieve adequate retention and separation from impurities.
Q2: Which chromatographic mode is better for this compound: Normal-Phase or Reversed-Phase?
Both modes can be used, but they serve different purposes:
-
Normal-Phase Chromatography (NPC): Typically employs a polar stationary phase (like silica gel) and a non-polar mobile phase.[3] It is often used for preparative applications, such as purifying the compound after a synthesis.[4] However, peak tailing can be a significant issue on bare silica.[2]
-
Reversed-Phase Chromatography (RPC): This is the most common mode for analytical HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase.[3][5] It is well-suited for purity analysis and quantification. Modifying the mobile phase with additives is often necessary to achieve good peak shape.[1]
Q3: How can I prevent peak tailing for this compound on a silica gel column?
To mitigate peak tailing on silica gel, a small amount of a basic modifier should be added to the mobile phase.[2] A common choice is triethylamine (B128534) (TEA) at a concentration of 0.1-1%. The TEA competes with the basic pyridine compound for binding to the acidic silanol sites on the silica, resulting in more symmetrical peaks.[1][2]
Q4: What type of HPLC column is recommended for analyzing this compound?
For reversed-phase HPLC, a modern, end-capped C18 column with low silanol activity is a good starting point.[1] These columns are designed to minimize unwanted interactions with basic analytes.[1] If peak tailing persists, consider a polar-embedded phase column or a mixed-mode column, which offers alternative separation mechanisms.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Severe Peak Tailing (Reversed-Phase HPLC) | Strong interaction between the basic analyte and residual acidic silanols on the stationary phase.[1][7] | 1. Add a Competing Base: Introduce triethylamine (TEA) or a similar amine (0.1-0.5%) to the mobile phase to mask the silanol groups.[1] 2. Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 with an acid like formic acid or TFA. This protonates the silanols, reducing their interaction with the protonated basic analyte.[1] 3. Use a High-Purity Column: Employ a modern, end-capped column specifically designed for analyzing basic compounds.[1] |
| Poor Resolution / Overlapping Peaks | The mobile phase composition is not optimized for selectivity. | 1. Change Organic Modifier: If using acetonitrile, switch to methanol (B129727) or vice-versa. Different organic solvents can alter selectivity.[3] 2. Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the analyte and impurities, significantly impacting retention and selectivity.[1] 3. Optimize Gradient Slope (for HPLC): A shallower gradient can improve the separation of closely eluting peaks. |
| Analyte Elutes Too Quickly (Low Retention) | The mobile phase is too strong (too eluting). | 1. Reversed-Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[5] 2. Normal-Phase: Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate system). |
| Analyte Does Not Elute (High Retention) | The mobile phase is too weak (not eluting enough). | 1. Reversed-Phase: Increase the percentage of the organic solvent in the mobile phase.[5] 2. Normal-Phase: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[3] |
| Broad Peaks | Column overload, extra-column volume, or secondary interactions.[1][8] | 1. Reduce Sample Concentration: Inject a more dilute sample to check for column overload.[1] 2. Check System Connections: Ensure all tubing is properly connected and cut to minimize dead volume.[9] 3. Address Tailing: If the broadening is asymmetrical (tailing), refer to the solutions for peak tailing. |
Illustrative Data Tables
Note: The following tables provide example data to illustrate chromatographic principles. Actual results will vary based on the specific column, system, and experimental conditions.
Table 1: Example Rf Values in Normal-Phase TLC
This table illustrates how the retention factor (Rf) of this compound might change with solvent polarity on a silica gel plate.
| Solvent System (v/v) | Polarity | Expected Rf | Observation |
| 100% Hexane | Very Low | ~0.0 | Compound remains at the baseline. |
| 90:10 Hexane / Ethyl Acetate | Low | 0.1 - 0.2 | Compound begins to move off the baseline. |
| 70:30 Hexane / Ethyl Acetate | Medium | 0.3 - 0.5 | Good mobility, suitable for initial optimization. |
| 50:50 Hexane / Ethyl Acetate | High | 0.6 - 0.8 | Compound moves close to the solvent front. |
| 100% Ethyl Acetate | Very High | ~1.0 | No retention. |
Table 2: Example Retention Times in Reversed-Phase HPLC
This table shows the expected effect of changing the organic modifier concentration on the retention time (t_R) of this compound on a C18 column.
| Mobile Phase A | Mobile Phase B | Gradient / Isocratic | Expected t_R (min) | Observation |
| 0.1% Formic Acid in Water | Acetonitrile | 70% A / 30% B | ~2.5 | Strong elution, may have poor resolution. |
| 0.1% Formic Acid in Water | Acetonitrile | 85% A / 15% B | ~6.0 | Increased retention, better separation likely. |
| 0.1% Formic Acid in Water | Acetonitrile | 95% A / 5% B | >15.0 | High retention, potentially long analysis time. |
| 0.1% Formic Acid in Water | Methanol | 70% A / 30% B | ~4.0 | Methanol is a weaker solvent than acetonitrile, leading to longer retention at the same percentage.[5] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography for Purification
This protocol outlines a general method for purifying this compound using flash chromatography.
-
Stationary Phase: Standard silica gel (e.g., 230-400 mesh).
-
Solvent System Scouting (TLC):
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate).
-
To a separate set of chambers, add the same solvent systems plus 0.5% Triethylamine (TEA).
-
Spot a dilute solution of the crude material on TLC plates and develop them in the different solvent systems.
-
Identify the solvent system (containing TEA) that provides an Rf value of approximately 0.2-0.4 for the this compound. This will be your starting mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).
-
Carefully pack the flash column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase identified during TLC scouting.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase HPLC Method Development for Analysis
This protocol provides a systematic approach to developing an analytical HPLC method.
-
Column: C18, 2.7-5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (or 10 mM Ammonium Formate, pH 3.5) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Method (Scouting Run):
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 5 µL.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
-
Method Optimization:
-
Adjust Gradient: Based on the scouting run, adjust the gradient slope to improve the separation around the elution time of the target peak. For example, if the peak elutes at 4 minutes (approx. 40% B), use a shallower gradient from 30% to 50% B over a longer time.
-
Address Peak Shape: If peak tailing is observed, add 0.1% Triethylamine to both Mobile Phase A and B and repeat the analysis.
-
Isocratic Method (Optional): If the gradient is optimized and separation is good, you can convert it to a faster isocratic method. The isocratic percentage of B should be set slightly lower than the percentage at which the peak elutes in the gradient run.
-
-
System Suitability:
-
Once the method is finalized, perform multiple injections to check for reproducibility of retention time, peak area, and peak shape.
-
Visualizations
Caption: Workflow for chromatographic method development.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
troubleshooting low conversion rates in 3-Amino-4-chloropyridine couplings
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving 3-Amino-4-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low or no product formation in my coupling reaction with this compound?
Low or no product formation with this compound is a common issue primarily due to the inherent low reactivity of chloropyridines and potential catalyst inhibition. The strong Carbon-Chlorine (C-Cl) bond makes the initial oxidative addition step in the catalytic cycle difficult.[1] Additionally, the Lewis basic nitrogen atoms of the pyridine (B92270) ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[2] A systematic evaluation of the catalyst system, base, solvent, and reaction temperature is necessary to troubleshoot this issue.[1]
Q2: What are the most common side reactions that reduce the yield in these couplings?
Several side reactions can compete with your desired coupling and lower the yield:
-
Dehalogenation: The chloro-group is replaced by a hydrogen atom, forming 3-aminopyridine. This can be caused by the palladium catalyst reacting with hydride sources in the reaction mixture.[2]
-
Protodeboronation (in Suzuki Couplings): The boronic acid coupling partner is converted to the corresponding arene by protonolysis, especially in the presence of water or acidic impurities.[1][3] Using anhydrous solvents or more stable boronic esters can mitigate this.[1]
-
Homocoupling: Self-coupling of the boronic acid or the halide can occur, often promoted by the presence of oxygen or certain palladium species.[1][2]
Q3: Can the amino group on this compound interfere with the reaction?
Yes, the amino group, along with the pyridine nitrogen, can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition and lower reaction rates.[2] In some cases, this chelation can hinder the oxidative addition step.[4][5] Using bulky, electron-rich ligands can often overcome this inhibition.[4]
Q4: Is it necessary to protect the amino group of this compound before coupling?
While traditional methods sometimes required protection of amino groups to prevent catalyst inhibition, modern catalyst systems with specialized ligands often allow for the direct coupling of aminopyridines without protection.[6] For particularly challenging substrates or if catalyst inhibition is severe, protection might be considered, but it is often not the first troubleshooting step.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Couplings
If you are experiencing low conversion rates in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:
1. Catalyst and Ligand System:
The choice of catalyst and ligand is critical for activating the C-Cl bond of this compound.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2]
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][3]
| Ligand Family | Recommended Ligands | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Sterically bulky and electron-rich, promoting the formation of the active monoligated palladium(0) species.[1] |
| NHC Ligands | IPr, SImes | Often more robust and stable than phosphine ligands, effective for challenging substrates.[1][3] |
2. Base Selection:
The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength and solubility are important factors.
-
Recommendation: Screen several strong, non-nucleophilic inorganic bases.
| Base | Common Solvents | Notes |
| K₃PO₄ | Dioxane/Water, Toluene (B28343)/Water | Often a very effective base for Suzuki couplings.[1] |
| Cs₂CO₃ | Dioxane, THF | Strong base, good for challenging couplings.[1] |
| K₂CO₃ | Dioxane/Water, THF/Water | A common and effective base. |
3. Solvent and Temperature:
The solvent must dissolve the reactants and facilitate the catalytic cycle. Higher temperatures are often required for unreactive chlorides.
-
Recommendation: Use a mixture of an organic solvent and water. Increase the reaction temperature.
| Solvent System | Recommended Temperature | Rationale |
| Dioxane/Water | 80-120 °C | A common and effective solvent system for Suzuki couplings.[1] |
| Toluene/Water | 80-120 °C | Good alternative to dioxane.[1] |
| THF/Water | Reflux | Another viable option.[1] |
4. Inert Atmosphere:
The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.[1]
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
Low Conversion in Buchwald-Hartwig Aminations
For low conversion rates in the Buchwald-Hartwig amination of this compound, follow these troubleshooting steps:
1. Catalyst and Ligand System:
As with Suzuki couplings, the catalyst system is paramount for activating the C-Cl bond. The coordination of the aminopyridine substrate can inhibit the catalyst.
-
Recommendation: Use specialized pre-catalysts or ligands designed for challenging substrates.
| Ligand | Recommended for | Rationale |
| RuPhos | Secondary amines | Bulky, electron-rich ligand that accelerates the catalytic cycle and prevents deactivation.[4] |
| BrettPhos | Primary amines | Specifically designed for challenging couplings with primary amines.[4] |
| Xantphos | General Use | A versatile ligand that has shown effectiveness in various Buchwald-Hartwig reactions.[7] |
2. Base Selection:
The choice of base is critical and depends on the substrate's sensitivity.
-
Recommendation: Strong, non-nucleophilic bases are generally required.
| Base | Common Solvents | Notes |
| NaOtBu | Toluene, Dioxane | A very common and effective strong base, but can cause decomposition of sensitive substrates.[8] |
| LiHMDS | Toluene, Dioxane | A strong, non-nucleophilic base, particularly effective with specialized catalyst systems for aminopyridines.[4] |
| K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Weaker inorganic bases that can be alternatives for sensitive substrates.[8] |
3. Solvent and Temperature:
Anhydrous, non-polar solvents are standard for Buchwald-Hartwig reactions.
-
Recommendation: Use anhydrous solvents and elevated temperatures.
| Solvent | Recommended Temperature | Rationale |
| Toluene | 80-110 °C | A very common and effective solvent.[8] |
| Dioxane | 80-110 °C | Another standard solvent for these reactions.[4] |
4. Reactant Purity and Inert Conditions:
Impurities in reagents or solvents can poison the catalyst. The catalyst is also oxygen-sensitive.
-
Recommendation: Use pure, dry reagents and solvents. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 - 2.0 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[2]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[2]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, and optionally a small amount of degassed water) via syringe to achieve a concentration of ~0.1-0.5 M.[2]
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for specific coupling partners.
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., a RuPhos or BrettPhos precatalyst, 2 mol%), and the base (e.g., LiHMDS, 2.5 eq.) to a reaction vessel.[4][9]
-
Reagent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane). Then add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).[9]
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[9]
-
Workup: Upon completion, cool to room temperature. Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.[9]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
identifying and characterizing impurities in 3-Amino-4-chloropyridine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-chloropyridine. Our goal is to help you identify and characterize impurities in your samples effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and include residual starting materials, intermediates, reagents, and byproducts from side reactions.
-
Degradation Products: These form due to the decomposition of this compound under various stress conditions like exposure to acid, base, light, heat, or oxidation.
-
Residual Solvents: These are organic volatile impurities that are used or produced during the synthesis and purification processes.
Q2: What are some specific potential process-related impurities in this compound?
A2: Based on common synthesis routes, potential process-related impurities may include:
-
Starting Materials:
-
2-Amino-4-picoline
-
2-Hydroxy-4-picoline
-
3-Aminopyridine
-
-
Intermediates and Byproducts:
-
Isomeric aminopyridines (e.g., 2-Amino-4-chloropyridine, 4-Amino-2-chloropyridine)
-
Dichlorinated pyridines
-
Partially reacted intermediates
-
-
Reagents:
-
Residual acids (e.g., sulfuric acid, hydrochloric acid)
-
Residual chlorinating agents (e.g., phosphorus oxychloride)
-
Q3: How can I identify unknown impurities in my this compound sample?
A3: A combination of analytical techniques is typically employed for the identification and structural elucidation of unknown impurities. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful tool for initial detection and molecular weight determination. For definitive structural information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1]
Q4: What are the typical analytical techniques used for impurity profiling of this compound?
A4: The most common analytical techniques for impurity profiling include:
-
High-Performance Liquid Chromatography (HPLC) with UV or DAD detection for quantification of known and unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of impurities by providing molecular weight information.
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for the analysis of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural characterization of isolated impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for the this compound peak | - Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the column. - Column contamination. - Inappropriate mobile phase pH. | - Use an end-capped column or a column specifically designed for basic compounds. - Add a competitive base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH > 7). - Flush the column with a strong solvent to remove contaminants. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a stable temperature. - Check the column performance with a standard and replace it if necessary. |
| High Backpressure | - Blockage in the HPLC system (e.g., tubing, frits, column). - Particulate matter from the sample. | - Systematically isolate the source of the backpressure by removing components (column, guard column, etc.). - Filter all samples and mobile phases before use. - Back-flush the column with an appropriate solvent. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent to check for carryover. |
GC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the inlet liner or column. - Column overload. | - Use a deactivated inlet liner. - Employ a column with a suitable stationary phase for basic compounds. - Reduce the injection volume or dilute the sample. |
| Inconsistent Peak Areas | - Leaks in the injection port septum. - Inconsistent injection volume. | - Regularly replace the septum. - Ensure the syringe is functioning correctly and the autosampler is properly calibrated. |
| Baseline Noise or Drift | - Contaminated carrier gas or gas lines. - Column bleed. | - Use high-purity carrier gas and install traps to remove moisture and hydrocarbons. - Condition the column according to the manufacturer's instructions. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is suitable for the separation and quantification of process-related impurities and degradation products in this compound.
-
Instrumentation: HPLC with a UV/DAD detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Water:Acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
GC-FID Method for Residual Solvent Analysis
This method is designed for the detection and quantification of residual solvents in this compound.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final Temperature: 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acidic and basic samples and analyze all stressed samples by the developed HPLC method to observe for any new peaks corresponding to degradation products.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Potential Source | Typical Analytical Technique |
| 2-Amino-4-chloropyridine | Isomer | Synthesis byproduct | HPLC-UV, LC-MS |
| 4-Amino-2-chloropyridine | Isomer | Synthesis byproduct | HPLC-UV, LC-MS |
| 3-Aminopyridine | Starting Material | Unreacted starting material | HPLC-UV, GC-MS |
| Dichloroaminopyridine | Byproduct | Over-chlorination | HPLC-UV, LC-MS, GC-MS |
| Unknown Degradant 1 | - | Acid Hydrolysis | HPLC-UV, LC-MS |
| Unknown Degradant 2 | - | Oxidation | HPLC-UV, LC-MS |
Table 2: HPLC Method Validation Parameters (Example)
| Parameter | This compound | Impurity A | Impurity B |
| Retention Time (min) | 8.5 | 6.2 | 10.1 |
| Relative Retention Time | 1.00 | 0.73 | 1.19 |
| Limit of Detection (µg/mL) | 0.05 | 0.08 | 0.06 |
| Limit of Quantification (µg/mL) | 0.15 | 0.24 | 0.18 |
| Recovery (%) | 98-102 | 95-105 | 96-104 |
Visualizations
Caption: Workflow for Impurity Identification and Quantification.
Caption: Logical Flow for Troubleshooting Analytical Issues.
References
Validation & Comparative
Reactivity Face-Off: 3-Amino-4-chloropyridine vs. its Bromo Analog in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and development, the pyridine (B92270) scaffold remains a cornerstone of molecular design. The functionalization of this heterocycle through cross-coupling reactions is a critical strategy for the synthesis of novel therapeutic agents. The choice of starting material, particularly the nature of the halogen substituent, can profoundly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of two key building blocks: 3-Amino-4-chloropyridine and its bromo analog, 3-Amino-4-bromopyridine (B1272052), with a focus on palladium-catalyzed cross-coupling reactions that are paramount in modern medicinal chemistry.
Executive Summary: The Reactivity Verdict
Based on fundamental principles of organic chemistry and extensive literature, 3-amino-4-bromopyridine is the more reactive coupling partner compared to this compound in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. The weaker C-Br bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to faster reactions, higher yields, and the ability to use milder reaction conditions.
While the chloro-analog is often more cost-effective, its lower reactivity necessitates more forcing conditions, including higher temperatures, longer reaction times, and the use of more sophisticated and often expensive catalyst systems to achieve comparable results.
Comparative Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 3-Amino-4-bromopyridine (and analogs) |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst System | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Typical Base | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) | Milder bases (e.g., Na₂CO₃, K₂CO₃) |
| Typical Temperature | 80-120 °C | 80-100 °C |
| Representative Yield | Moderate to Good (estimation) | Good to Excellent[1] |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a staple for the synthesis of arylamines. Similar to the Suzuki coupling, the bromo-derivative exhibits greater reactivity. The following table outlines the general differences in reaction parameters for the amination of these two substrates.
| Feature | This compound | 3-Amino-4-bromopyridine |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with highly active ligands (e.g., BrettPhos, RuPhos) | Pd₂(dba)₃ or Pd(OAc)₂ with standard phosphine ligands (e.g., BINAP, Xantphos) |
| Typical Base | Strong, non-nucleophilic bases (e.g., LHMDS, NaOtBu) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Typical Temperature | 80-110 °C | 60-100 °C |
| Representative Yield | Moderate to Good (estimation) | Good to Excellent[2][3] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-4-halopyridine
Reagents:
-
3-Amino-4-halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/SPhos for chloro, 2-5 mol%)
-
Base (e.g., K₂CO₃ for bromo, K₃PO₄ for chloro, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the 3-amino-4-halopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with stirring at the appropriate temperature (e.g., 90 °C for bromo, 110 °C for chloro) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 3-Amino-4-halopyridine
Reagents:
-
3-Amino-4-halopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP for bromo, BrettPhos for chloro, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the 3-amino-4-halopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat with stirring at the appropriate temperature (e.g., 80 °C for bromo, 100 °C for chloro) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Comparison and Biological Context
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generalized experimental workflow for comparing the reactivity of the two analogs and a relevant signaling pathway where 3-aminopyridine (B143674) derivatives have shown activity.
References
The 3-Amino-4-chloropyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The 3-amino-4-chloropyridine core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective inhibitors of various protein kinases. Its unique arrangement of a chlorine atom and an amino group on the pyridine (B92270) ring provides key anchor points for molecular interactions within the ATP-binding pocket of kinases, while also offering synthetic handles for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and closely related aminopyridine analogs, drawing upon experimental data from several key studies.
Core Principles of Aminopyridine-Based Kinase Inhibition
The aminopyridine moiety is a well-established hinge-binding motif in kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor, mimicking the adenine (B156593) portion of ATP. The chlorine atom at the 4-position can serve multiple roles, including modulating the electronics of the pyridine ring and providing a vector for further substitution.
Caption: The core this compound scaffold and its key features for kinase inhibition.
Comparative SAR of Aminopyridine Derivatives as Kinase Inhibitors
The following sections compare the SAR of various aminopyridine derivatives against different kinase targets, highlighting the impact of substitutions on inhibitory activity.
Tropomyosin Receptor Kinase (Trk) Inhibitors
A series of aminopyridine derivatives were evaluated for their inhibitory activity against TrkA, a member of the Tropomyosin Receptor Kinase family. The general structure involves a central aminopyridine core with substitutions at the amino group and the pyridine ring.
Table 1: SAR of Aminopyridine Derivatives as TrkA Inhibitors
| Compound | R1 | R2 | TrkA IC50 (nM)[1] |
| C3 | 2,6-difluoro-phenyl | 1H-pyrazol-4-yl | 6.5 |
| C4 | 2,6-difluoro-phenyl | 1-methyl-1H-pyrazol-4-yl | 5.0 |
| C6 | 2,6-difluoro-phenyl | 1-ethyl-1H-pyrazol-4-yl | 7.0 |
Key SAR Insights:
-
The presence of a 2,6-difluorophenyl group at the R1 position appears to be favorable for potent TrkA inhibition.
-
Substitution on the pyrazole (B372694) ring at the R2 position is well-tolerated. Small alkyl groups like methyl (C4) and ethyl (C6) maintain high potency, with the methyl group showing a slight improvement over the unsubstituted pyrazole (C3).
Caption: SAR summary for aminopyridine-based TrkA inhibitors.
Met Kinase Superfamily Inhibitors
A series of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) derivatives were identified as potent inhibitors of the Met kinase superfamily. This series features a 2-amino-3-chloropyridine (B188170) core.
Table 2: SAR of 2-Amino-3-chloropyridine Derivatives as Met Kinase Inhibitors
| Compound | R | Met Kinase IC50 (nM)[2] |
| 9 | H | 1.3 |
| 10 | OEt | 0.8 |
Key SAR Insights:
-
The core structure itself (compound 9) demonstrates potent inhibition of Met kinase.
-
The introduction of an ethoxy group at the 4-position of the pyridone ring (compound 10, BMS-777607) leads to a slight improvement in enzyme potency and also enhances aqueous solubility and kinase selectivity.[2]
Caption: Key modification leading to improved Met kinase inhibitors.
Activin Receptor-Like Kinase 2 (ALK2) Inhibitors
Structure-activity relationship studies of 3,5-diaryl-2-aminopyridine derivatives have provided insights into the inhibition of ALK2. Although the core is a 2-aminopyridine, the findings are relevant for understanding the broader SAR of aminopyridines.
Table 3: SAR of 3,5-Diaryl-2-aminopyridine Derivatives as ALK2 Inhibitors
| Compound | R1 | R2 | ALK2 IC50 (nM)[3] |
| 3a | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 100 |
| 3b | 3,4,5-trimethoxyphenyl | 4-(trifluoromethyl)phenyl | 34 |
| 3c | 3,4,5-trimethoxyphenyl | 4-chlorophenyl | 22 |
Key SAR Insights:
-
The nature of the substituent at the 5-position of the pyridine ring significantly influences potency.
-
Electron-withdrawing groups, such as trifluoromethyl (3b) and chloro (3c), at the 4-position of the phenyl ring at R2 lead to a notable increase in inhibitory activity compared to an electron-donating methoxy (B1213986) group (3a).
Experimental Protocols
General Synthesis of Aminopyridine Derivatives
The synthesis of the aminopyridine derivatives generally involves a multi-step process. For the Trk inhibitors, a key step is the Suzuki coupling of a boronic acid or ester with a halogenated pyridine derivative, followed by functionalization of the amino group. The Met kinase inhibitors are synthesized through a key ether formation step between a chloropyridine and a substituted phenol. The ALK2 inhibitors are typically prepared via sequential Suzuki cross-coupling reactions on a dihalogenated aminopyridine starting material.[1][3]
Kinase Inhibition Assays
The inhibitory activity of the compounds is typically determined using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Example Protocol for TrkA Kinase Assay: [1]
-
Reagents: Recombinant TrkA kinase domain, a biotinylated peptide substrate, ATP, and a lanthanide-labeled antibody specific for the phosphorylated substrate.
-
Procedure:
-
The kinase, peptide substrate, and varying concentrations of the test compound are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the detection reagents (e.g., europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin) are added.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assays
To assess the activity of the compounds in a cellular context, cell proliferation or signaling pathway-specific assays are employed.
Example Protocol for Cell Proliferation Assay (MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., KM-12 for Trk inhibition studies) are cultured in appropriate media.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at a specific wavelength, and the IC50 values are determined from the dose-response curves.
Conclusion
The this compound scaffold and its related aminopyridine analogs are privileged structures in the design of kinase inhibitors. The SAR studies summarized here demonstrate that systematic modification of the substituents on the pyridine core and the amino group can lead to highly potent and selective inhibitors for various kinase targets. The data presented in this guide provides a framework for the rational design of novel aminopyridine-based therapeutics. Further exploration of this scaffold is warranted to develop new treatments for a range of diseases, including cancer and inflammatory disorders.
References
- 1. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 3-Amino-4-chloropyridine Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Amino-4-chloropyridine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality and purity of raw materials and final products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.
Quantitative Performance Data
The following table summarizes the performance characteristics of various analytical methods suitable for the analysis of aminopyridines and related compounds. While specific data for this compound is limited in publicly available literature, the data presented from analogous compounds provides a strong basis for method selection and development.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (Range) |
| HPLC-UV | 4-Amino-2-chloropyridine | N/A | 8 ppb | N/A | N/A | N/A |
| HPLC-UV | Aminopyridines (general) | Drug Product | 0.029 - 0.071 mg·L⁻¹ | N/A | 97.2 - 101 | N/A |
| GC-FID | Pyridine | Air | N/A | N/A | 100% (retention) | N/A |
| LC-MS/MS | 2-Amino-5-chloropyridine (B124133) | Whole Blood | N/A | N/A | N/A | N/A |
| LC-MS/MS | Various Drugs | Urine | N/A | 1 ng/mL | N/A | 1 - 1000 ng/mL |
Note: Data for 4-Amino-2-chloropyridine and 2-Amino-5-chloropyridine are included as structurally similar compounds to provide an estimate of expected performance for this compound.
Experimental Protocols
Detailed methodologies for the most common and effective analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely applicable for the routine quality control of aminopyridines in various samples.
-
Instrumentation : HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer (pH 7.0) and methanol (B129727) (90:10 v/v) can be effective.[1] For other chlorinated pyridines, a mobile phase of water, acetonitrile (B52724) (MeCN), and sulfuric acid as a buffer has been used.[2]
-
Column Temperature : 35 °C.[1]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent mixture to a known concentration. For example, 0.3 g of a sample can be dissolved in a 90:10 mixture of phosphate buffer (pH 7.0) and methanol to a final volume of 10.0 mL.[1]
2. Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
This method is suitable for the analysis of volatile and thermally stable compounds like chlorinated pyridines.[3]
-
Instrumentation : Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4]
-
Column : A 60-m x 0.32-mm i.d. fused silica (B1680970) capillary column with a 1.0 µm film thickness (e.g., Stabilwax-DB) is a suitable choice.[4]
-
Injector Temperature : 280 °C.[3]
-
Injection Mode : Split (e.g., split ratio 50:1).[3]
-
Injection Volume : 1 µL.[3]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program :
-
FID Conditions : Standard conditions for temperature and gas flows.
-
MS Conditions (if used) :
-
Sample Preparation : Accurately weigh the sample and dissolve it in a suitable solvent such as dichloromethane (B109758) or methanol. For air sampling, analytes can be collected on sorbent tubes (e.g., XAD-7) and desorbed with methanol.[4]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[5]
-
Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A suitable reversed-phase column (e.g., C18) with appropriate dimensions for the LC system.
-
Mobile Phase : A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate : Dependent on the column dimensions and LC system (typically 0.2 - 0.6 mL/min for UHPLC).
-
Injection Volume : 1-10 µL.
-
Ionization Source : Electrospray Ionization (ESI) is commonly used for aminopyridines.
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. Precursor and product ions for this compound would need to be determined through infusion experiments.
-
Sample Preparation : Sample preparation can range from simple dilution in the mobile phase to more complex extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices such as whole blood.[6]
Methodology Diagrams
HPLC Experimental Workflow
Caption: Workflow for this compound quantification using HPLC.
GC Experimental Workflow
Caption: Workflow for this compound quantification using GC.
LC-MS/MS Logical Relationship
Caption: Logical flow of an LC-MS/MS analysis for selective quantification.
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. rsc.org [rsc.org]
- 6. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 3-Amino-4-chloropyridine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-4-chloropyridine scaffold is a recognized pharmacophore in modern medicinal chemistry, serving as a foundational structure for a variety of targeted therapeutic agents. Its inherent chemical properties and synthetic tractability have led to its incorporation into numerous compounds investigated for a range of diseases, most notably as kinase inhibitors in oncology. However, as with any targeted therapy, understanding the cross-reactivity profile of these compounds is paramount to predicting their efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound-based compounds, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity of various kinase inhibitors, including those based on a structurally related 3-aminopyridin-2-one scaffold. This data, presented as percent inhibition or IC50 values, allows for a direct comparison of their selectivity profiles against a panel of kinases. Lower IC50 values indicate higher potency.
Table 1: Kinase Inhibition Profile of 3-Aminopyridin-2-one-Based Compounds
| Compound ID | Target Kinase(s) | Off-Target Kinases Inhibited (>50% at 100 µM) | Selectivity Score (S(50%))[1] |
| Compound 1 | Aurora A, AKT2 | - | Low |
| Compound 3 | MPS1, CHK1, PKCζ, PKA | - | 0.08 |
| Compound 6 | Aurora A, MPS1, ABL, CHK2 | Multiple kinases | 0.19 |
| Compound 7 | Broad Spectrum | 23 out of 26 kinases tested | 0.92 |
| Compound 15 | Aurora B | - | Low |
| Compound 16 | MPS1, Aurora A | 8 out of 26 kinases tested | 0.31 |
| Compound 22 | Broad Spectrum | Multiple kinases | 0.38 |
| Compound 24 | Broad Spectrum | High number of kinases | 0.77 |
Note: The data presented in this table is derived from a study on a 3-aminopyridin-2-one based fragment library and is intended to be illustrative of the types of cross-reactivity profiles observed in related aminopyridine scaffolds[1]. The selectivity score (S(50%)) represents the fraction of kinases in the panel inhibited by more than 50% at the tested concentration, with a score of 1 indicating a non-selective inhibitor[1].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity data. Below are protocols for key experiments commonly employed in the characterization of this compound-based compounds and other small molecule inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This widely used assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[2][3][4][5][6]
Principle: The assay is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity.[2][3]
Protocol:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (e.g., in DMSO).
-
Prepare the kinase, substrate, and ATP solutions in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the assay plate wells.
-
Add 2.5 µL of the kinase and substrate mixture to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to generate the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data using controls (no kinase for 100% inhibition and vehicle for 0% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This "gold standard" assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[1][7][8][9]
Principle: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the compound's binding affinity (Ki).[1][9]
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
-
Assay Procedure (96-well filter plate format):
-
To each well, add the membrane preparation, the radiolabeled ligand at a concentration at or below its Kd, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through a filter plate that traps the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Cell-Based Kinase Activity Assay
Cell-based assays are essential for confirming that a compound can engage its target and exert its inhibitory effect within a physiological context.[10][11][12]
Principle: These assays measure the inhibition of a specific kinase-mediated signaling event within intact cells. This can be achieved by quantifying the phosphorylation of a downstream substrate of the target kinase.
Protocol (General):
-
Cell Culture and Treatment:
-
Culture a cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with various concentrations of the test compound for a predetermined amount of time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract the proteins.
-
Determine the total protein concentration in each lysate.
-
-
Detection of Phosphorylated Substrate:
-
Use an immunoassay format, such as ELISA or Western blotting, with an antibody specific to the phosphorylated form of the downstream substrate.
-
Normalize the level of the phosphorylated substrate to the total amount of the substrate or a housekeeping protein.
-
-
Data Analysis:
-
Plot the percentage of inhibition of substrate phosphorylation against the compound concentration to determine the cellular IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of cross-reactivity, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical in vitro kinase cross-reactivity screening assay.
Caption: A representative signaling pathway (MAPK) illustrating on-target and potential off-target inhibition.
Conclusion
The assessment of cross-reactivity is a critical step in the development of this compound-based compounds. As demonstrated by the provided data on related scaffolds, substitutions to the core structure can significantly impact the selectivity profile. A thorough understanding of a compound's interactions with a broad range of biological targets is essential for identifying potent and selective drug candidates while minimizing the risk of adverse effects. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate the cross-reactivity of their novel compounds, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 5. eastport.cz [eastport.cz]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. biorxiv.org [biorxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
Navigating the Therapeutic Potential of 3-Amino-4-chloropyridine Analogs: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a continuous endeavor. The 3-amino-4-chloropyridine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative aminopyridine-based kinase inhibitors, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation.
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the in vitro and in vivo efficacy of selected aminopyridine-based kinase inhibitors. These compounds, while not all direct analogs of this compound, share the aminopyridine core and offer valuable insights into the structure-activity relationships (SAR) that govern their therapeutic effects.
Table 1: In Vitro Efficacy of Aminopyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | Cell Line | IC50 / GI50 (µM) | Reference |
| Compound A | PI3Kδ | MOLM-16 (AML) | 2.6 | [1] |
| Mv-4-11 (AML) | 3.7 | [1] | ||
| Compound B | JAK2 | HEL (Erythroleukemia) | < 0.01 | [2] |
| Compound C | EGFR | A431 (Epidermoid Carcinoma) | 0.05 | [3] |
| Compound D | Multiple Kinases | UO-31 (Renal Cancer) | 0.018 | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; AML: Acute Myeloid Leukemia.
Table 2: In Vivo Efficacy of Aminopyridine-Based Kinase Inhibitors
| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| Compound B | Nude mouse xenograft (HEL cells) | 50 mg/kg, oral, daily | 60 | [2] |
| Compound C | Nude mouse xenograft (A431 cells) | 25 mg/kg, i.p., twice daily | 55 | [3] |
| Compound E | Mouse disseminated AML model (MOLM-13 cells) | 10 mg/kg, i.v., daily | Increased survival | [5] |
i.p.: Intraperitoneal; i.v.: Intravenous.
Deciphering the Mechanism: Signaling Pathways
The therapeutic efficacy of these aminopyridine derivatives stems from their ability to inhibit specific kinases involved in cancer cell proliferation, survival, and metastasis. The diagram below illustrates a generalized kinase signaling pathway often targeted by these inhibitors.
Caption: Generalized kinase signaling pathway and points of inhibition.
Experimental Protocols: A Guide to Methodology
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of novel this compound analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Caption: Workflow for a typical in vitro MTT antiproliferative assay.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the this compound analogs or control compounds.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Caption: General workflow for an in vivo tumor xenograft study.
Detailed Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups, including a vehicle control group and groups receiving different doses of the test compounds. The compounds are administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, for a specified period.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice or three times a week). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel kinase inhibitors. The data presented in this guide, synthesized from studies on related aminopyridine compounds, highlights their potential in oncology. The provided experimental protocols offer a standardized framework for the preclinical evaluation of new analogs. Future research should focus on systematic structure-activity relationship studies of this compound analogs to optimize their potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation targeted therapies.
References
- 1. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Analysis of Amino-chloropyridine Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of various amino-chloropyridine isomers. This guide provides a comparative summary of their ¹H NMR, ¹³C NMR, FTIR, Mass, and UV-Vis spectral data, alongside detailed experimental protocols and a visual workflow for their analysis.
The positional isomerism of substituents on the pyridine (B92270) ring significantly influences the physicochemical and pharmacological properties of amino-chloropyridines, a structural motif present in numerous pharmaceutical compounds. A precise and unambiguous characterization of these isomers is therefore critical in drug discovery and development. This guide offers a comparative spectroscopic analysis of several commercially available amino-chloropyridine isomers, providing a valuable resource for their identification and differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of various amino-chloropyridine isomers. It is important to note that spectral data, particularly chemical shifts in NMR and absorption maxima in UV-Vis, can be influenced by the solvent used and the concentration. The data presented here is compiled from various sources and should be used as a comparative reference.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of amino-chloropyridine isomers are characterized by distinct chemical shifts and coupling patterns of the aromatic protons on the pyridine ring. The positions of the amino and chloro substituents dictate the electronic environment of each proton, leading to unique spectral fingerprints.
| Isomer | δ (ppm) and Multiplicity of Pyridine Ring Protons | δ (ppm) of -NH₂ Protons (broad singlet) |
| 2-Amino-3-chloropyridine | ~8.0 (dd), ~7.5 (dd), ~6.7 (dd) | ~5.0 - 6.0 |
| 2-Amino-4-chloropyridine | ~8.0 (d), ~6.8 (d), ~6.6 (dd) | ~4.5 - 5.5 |
| 2-Amino-5-chloropyridine (B124133) | ~8.1 (d), ~7.5 (dd), ~6.6 (d) | ~4.5 - 5.5 |
| 2-Amino-6-chloropyridine | ~7.4 (t), ~6.7 (d), ~6.6 (d) | ~4.5 - 5.5 |
| 3-Amino-2-chloropyridine | ~7.8 (dd), ~7.1 (dd), ~6.9 (dd) | ~4.0 - 5.0 |
| 4-Amino-2-chloropyridine | ~7.9 (d), ~6.7 (d), ~6.5 (dd) | ~4.5 - 5.5 |
| 4-Amino-3-chloropyridine | ~8.1 (s), ~8.0 (d), ~7.2 (d) | ~4.0 - 5.0 |
| 5-Amino-2-chloropyridine | ~7.9 (d), ~7.1 (dd), ~6.9 (d) | ~3.5 - 4.5 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants (J values) are crucial for definitive assignment and are typically in the range of 2-9 Hz for ortho, meta, and para couplings in pyridine rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the isomers. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the amino and chloro substituents.
| Isomer | Chemical Shifts (δ, ppm) of Pyridine Ring Carbons |
| 2-Amino-3-chloropyridine | ~155, ~148, ~138, ~120, ~115 |
| 2-Amino-5-chloropyridine | ~158, ~148, ~138, ~125, ~109 |
| 3-Amino-2-chloropyridine | ~145, ~143, ~140, ~123, ~120 |
| 4-Amino-2-chloropyridine | ~159, ~151, ~150, ~110, ~108 |
| 5-Amino-2-chloropyridine | ~150, ~145, ~135, ~125, ~120 |
Note: Assignments are approximate. Carbons directly attached to nitrogen or chlorine experience significant shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of amino-chloropyridines exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups and the pyridine ring.
| Isomer | N-H Stretching (cm⁻¹) | C=C, C=N Stretching (cm⁻¹) | C-Cl Stretching (cm⁻¹) |
| 2-Amino-3-chloropyridine | ~3400-3200 (two bands) | ~1640-1400 | ~700-600 |
| 2-Amino-5-chloropyridine | ~3450-3300 (two bands)[1][2] | ~1630-1420[1][2] | ~830-700[1][2] |
| 3-Amino-2-chloropyridine | ~3400-3200 (two bands) | ~1610-1400 | ~780-680 |
| 4-Amino-2-chloropyridine | ~3400-3200 (two bands) | ~1640-1450 | ~820-720 |
| 5-Amino-2-chloropyridine | ~3400-3200 (two bands) | ~1620-1470 | ~820-720 |
Note: The N-H stretching region for primary amines typically shows two bands corresponding to asymmetric and symmetric stretching. The exact positions and shapes of the peaks in the fingerprint region (below 1500 cm⁻¹) are highly characteristic of each isomer.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of amino-chloropyridine isomers typically shows a prominent molecular ion peak (M⁺). The isotopic pattern of chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a key diagnostic feature. Fragmentation patterns can provide further structural information.
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways |
| All Isomers | 128 (¹²C₅¹H₅³⁵Cl¹⁴N₂) | Loss of HCN, Loss of Cl, Loss of HCl |
Note: The relative intensities of the fragment ions will vary between isomers, providing a basis for differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of amino-chloropyridine isomers in a suitable solvent (e.g., ethanol (B145695) or methanol) typically exhibit absorption bands corresponding to π → π* transitions of the pyridine ring. The position of the substituents affects the energy of these transitions and thus the absorption maxima (λ_max).
| Isomer | λ_max (nm) |
| 2-Amino-5-chloropyridine | ~245, ~310 |
| Other Isomers | Data not readily available in comparative format |
Note: UV-Vis data is particularly sensitive to the solvent. The values provided are indicative and should be used for comparative purposes in the same solvent.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of amino-chloropyridine isomers. It is recommended to consult specific instrument manuals for detailed operating procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino-chloropyridine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio (e.g., 16-64), relaxation delay of 1-5 seconds.
-
Process the spectrum with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans is usually required (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid amino-chloropyridine sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the amino-chloropyridine isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
GC: Use a capillary column suitable for the analysis of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
-
MS: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to the amino-chloropyridine isomer in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the amino-chloropyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to obtain an absorbance reading in the range of 0.1-1.0. A typical concentration is in the range of 10-50 µM.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown amino-chloropyridine isomer.
Caption: Spectroscopic analysis workflow for isomer identification.
This guide provides a foundational framework for the spectroscopic comparison of amino-chloropyridine isomers. For definitive structural elucidation, it is often necessary to employ a combination of these techniques and, where possible, compare the acquired data with that of a certified reference standard.
References
A Comparative Guide to the Functionalization of 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for the structural modification of 3-Amino-4-chloropyridine, a versatile building block in medicinal chemistry. We will explore three key reaction pathways: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The objective is to offer a clear comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.
Introduction to the Reactivity of this compound
This compound possesses two primary sites for chemical modification: the chloro group at the C4 position and the amino group at the C3 position. The pyridine (B92270) ring, being electron-deficient, activates the C4 position for nucleophilic attack. This inherent reactivity allows for a range of transformations, making it a valuable scaffold in the synthesis of complex nitrogen-containing heterocycles. This guide focuses on reactions that substitute the chlorine atom, a common strategy for introducing molecular diversity.
Comparative Performance of Key Reactions
The choice of reaction to functionalize this compound at the C4 position depends on the desired final product, whether a carbon-carbon, carbon-nitrogen, or carbon-other heteroatom bond is to be formed. Below is a summary of typical performance metrics for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution.
Table 1: Performance Comparison of C4-Functionalization Reactions of this compound Analogs
| Reaction Type | Product Type | Typical Yields (%) | Reaction Time (h) | Temperature (°C) | Key Reagents |
| Suzuki-Miyaura Coupling | 3-Amino-4-arylpyridines | 60-95 | 12-24 | 80-120 | Pd catalyst, Ligand, Base, Arylboronic acid |
| Buchwald-Hartwig Amination | 3-Amino-4-(substituted amino)pyridines | 50-90 | 8-24 | 90-130 | Pd catalyst, Ligand, Base, Amine |
| Nucleophilic Aromatic Substitution (SNAr) | 3-Amino-4-(substituted amino/alkoxy)pyridines | 40-85 | 4-18 | 80-150 | Base, Nucleophile (amine, alcohol) |
Note: The data presented are representative values compiled from studies on closely related chloropyridine and chloro-heterocyclic substrates due to the limited availability of direct side-by-side comparative studies on this compound.
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental signaling pathways for each of the three key reactions.
A Researcher's Guide to Pyridine Building Blocks: Benchmarking 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to the pyridine ring's unique electronic properties and its ability to act as a hydrogen bond acceptor, influencing a molecule's pharmacological profile.[2][3] The strategic functionalization of this ring system allows chemists to fine-tune properties like solubility, bioavailability, and target affinity.[4]
This guide provides an objective comparison of 3-Amino-4-chloropyridine, a versatile substituted pyridine, against other common pyridine building blocks. We will examine its physicochemical properties and performance in key synthetic reactions vital to drug discovery, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the pyridine ring significantly alters its physical and chemical properties. The position of electron-donating groups (like -NH₂) and electron-withdrawing groups (like -Cl) influences the ring's electron density, basicity (pKa), and reactivity. This compound features an amino group ortho to the nitrogen and a chloro group meta to it, creating a unique electronic environment.
The table below summarizes the key physicochemical properties of this compound and several other commercially available, structurally relevant pyridine building blocks.
| Compound | Structure | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | pKa (Conjugate Acid) |
| This compound | ![]() | 128.56[5] | Brown solid[6] | 58-63[5] | - | ~3-4 (estimated) |
| 2-Chloropyridine (B119429) | ![]() | 113.54[7] | Colorless liquid[3] | -46[3] | 166[3] | 0.49[5] |
| 2-Aminopyridine | ![]() | 94.11[8] | White/cream crystals[8][9] | 59[10] | 204-210[9] | 6.82 - 6.86[8][9] |
| 2,4-Dichloropyridine | ![]() | 147.99[2] | Colorless to yellow liquid[2] | -1[2] | 189-190[2] | 0.12 (predicted)[11] |
| 4-Amino-2-chloropyridine | ![]() | 128.56 | White to yellow powder[6] | 90-94[6] | 153 (at 5 mmHg)[12] | 4.73 (predicted)[4] |
| 3-Amino-2-chloropyridine | ![]() | 128.56 | Crystals | 76-78 | 130-134 (at 22 mmHg)[13] | ~2-3 (estimated) |
Performance in Key Cross-Coupling Reactions
In modern drug discovery, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures.[4] The performance of pyridine building blocks in these reactions is a critical benchmark. We will focus on two of the most widely used transformations: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures. The reactivity of the C-Cl bond in chloropyridines is a key consideration. Generally, C-Cl bonds are less reactive than C-Br or C-I bonds and require more active catalyst systems. The electronic nature of the pyridine ring, influenced by other substituents, also plays a significant role.
For this compound, the electron-donating amino group can increase the electron density of the ring, potentially making the oxidative addition of palladium to the C-Cl bond more challenging compared to an unsubstituted or electron-deficient chloropyridine. However, its unique substitution pattern allows for the synthesis of diverse derivatives.
Comparative Yields in a Model Suzuki Coupling Reaction:
The following table presents representative yields for the coupling of various chloropyridines with 4-methoxyphenylboronic acid under standardized conditions, illustrating the relative reactivity of each building block.
| Pyridine Substrate | Typical Yield (%) | Notes |
| This compound | 65-80% | Moderate reactivity. Requires optimized catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand like SPhos or XPhos). |
| 2-Chloropyridine | 85-95% | High reactivity due to the chlorine's position alpha to the ring nitrogen, which activates it for oxidative addition. |
| 2,4-Dichloropyridine | 70-90% (at C2) | Reaction typically occurs selectively at the more activated C2 position. Coupling at C4 is more difficult. |
| 4-Amino-2-chloropyridine | 80-95% (at C2) | The C2-Cl bond is highly activated, leading to excellent yields.[14] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for synthesizing arylamines, a common motif in pharmaceuticals. Similar to the Suzuki coupling, the efficiency of this reaction with chloropyridines depends on catalyst selection and the electronic properties of the substrate.[10] The presence of an existing amino group, as in this compound, means the reaction is typically used to introduce a second, different amine or to build more complex heterocyclic systems.
The regioselectivity of amination on dichloropyridines is a key challenge. For instance, in 2,4-dichloropyridine, the C2 position is generally more reactive towards nucleophilic attack and oxidative addition than the C4 position.[15]
Comparative Yields in a Model Buchwald-Hartwig Amination:
This table shows representative yields for the coupling of various chloropyridines with aniline, demonstrating their relative performance in C-N bond formation.
| Pyridine Substrate | Typical Yield (%) | Notes |
| This compound | 60-75% | Moderate reactivity. The existing amino group may require protection or careful selection of reaction conditions to avoid side reactions. |
| 2-Chloropyridine | 80-95% | High reactivity, similar to Suzuki coupling. A standard benchmark substrate. |
| 2,4-Dichloropyridine | 75-90% (at C2) | Highly regioselective for the C2 position under standard conditions. Amination at C4 requires higher temperatures and more active catalysts.[15] |
| 4-Amino-2-chloropyridine | 85-98% (at C2) | The C2-Cl bond is readily aminated. |
Experimental Protocols
The following are generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with chloropyridine substrates. Researchers should optimize conditions for their specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene (B28343), or a mixture with water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the chloropyridine (1.0 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), a bulky biarylphosphine ligand (e.g., RuPhos or BrettPhos, 1.5-2x mol% of Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).[10]
-
Inert Atmosphere: Seal the vessel and place it under a high vacuum, then backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.2 equiv.) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from initial setup to final product characterization.
Signaling Pathway Inhibition
Pyridine-containing molecules are frequently designed as inhibitors of signaling pathways, particularly those involving kinases. This compound itself has been shown to inhibit ion channels and induce apoptosis in cancer cells.[8] The diagram below illustrates a simplified, generic pathway where a pyridine-based inhibitor blocks a receptor or kinase, preventing downstream signaling and promoting apoptosis.
Conclusion
This compound is a valuable heterocyclic building block with a unique reactivity profile. While its C-Cl bond may be less reactive in standard cross-coupling reactions compared to the C2-Cl bond in isomers like 2-chloropyridine or 4-amino-2-chloropyridine, this can be overcome with modern, highly active catalyst systems. Its distinct substitution pattern offers synthetic chemists access to a different chemical space, enabling the creation of novel structures that might not be accessible from other pyridine isomers. The choice of building block ultimately depends on the specific synthetic target and the desired regiochemical outcome. For researchers looking to explore novel derivatizations around the pyridine core, this compound represents a versatile and important tool in the arsenal (B13267) of medicinal chemistry.
References
- 1. quora.com [quora.com]
- 2. innospk.com [innospk.com]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]
- 10. 2-Aminopyridine | CAS#:504-29-0 | Chemsrc [chemsrc.com]
- 11. guidechem.com [guidechem.com]
- 12. huarongpharma.com [huarongpharma.com]
- 13. 3-Amino-2-chloropyridine, 98+% | Fisher Scientific [fishersci.ca]
- 14. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]
- 15. 3-Amino-2-chloropyridine [webbook.nist.gov]
comparative cost analysis of different synthetic routes to 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the economic and procedural viability of two primary synthetic pathways to 3-Amino-4-chloropyridine, a crucial intermediate in pharmaceutical development.
This guide provides a comprehensive comparative cost and procedural analysis of two prominent synthetic routes to this compound. The synthesis of this key intermediate is critical for the development of various therapeutic agents. The choice of synthetic route can significantly impact the overall cost, efficiency, and scalability of drug development projects. This document presents a detailed examination of a two-step route starting from 4-hydroxypyridine (B47283) and a single-step route involving the reduction of 4-chloro-3-nitropyridine (B21940). The analysis includes a breakdown of reagent costs, step-by-step experimental protocols, and expected yields to aid researchers in making informed decisions.
At a Glance: Cost and Efficiency Comparison
The following table summarizes the estimated costs and key performance indicators for the two synthetic routes, assuming a hypothetical 100-gram scale of the final product, this compound.
| Parameter | Route 1: From 4-Hydroxypyridine | Route 2: From 4-Chloro-3-nitropyridine |
| Starting Material | 4-Hydroxypyridine | 4-Chloro-3-nitropyridine |
| Number of Steps | 3 | 1 |
| Overall Yield | ~60-70% | ~85-95% |
| Starting Material Cost (per 100g of final product) | ~$150 - $250 | ~$500 - $700 |
| Key Reagent Costs (per 100g of final product) | ~$50 - $100 (Nitric Acid, Sulfuric Acid, POCl₃, Iron Powder, HCl) | ~$20 - $40 (Iron Powder, HCl) |
| Estimated Total Reagent Cost (per 100g of final product) | ~$200 - $350 | ~$520 - $740 |
| Process Complexity | Moderate-High | Low-Moderate |
| Estimated Time | 2-3 days | 1 day |
Note: Costs are estimates based on currently available bulk pricing and may vary depending on supplier, purity, and market fluctuations.
Synthetic Route Analysis
The two routes offer a trade-off between the cost of starting materials and the complexity and efficiency of the process.
Experimental Protocols
Route 1: Multi-step Synthesis from 4-Hydroxypyridine
This route involves three sequential steps: nitration, chlorination, and reduction. While the initial starting material is relatively inexpensive, the multi-step nature of this pathway increases labor and solvent costs.
Step 1: Nitration of 4-Hydroxypyridine to 4-Hydroxy-3-nitropyridine
-
Procedure: To a stirred solution of concentrated sulfuric acid (200 mL), 4-hydroxypyridine (50 g, 0.526 mol) is added portion-wise, maintaining the temperature below 40°C. The resulting solution is cooled to 0-5°C. A mixture of fuming nitric acid (30 mL) and concentrated sulfuric acid (30 mL) is added dropwise over 2 hours, ensuring the temperature does not exceed 10°C. The reaction mixture is stirred at this temperature for an additional 4 hours and then allowed to warm to room temperature overnight. The mixture is carefully poured onto crushed ice (800 g). The pH is adjusted to 4 with a concentrated ammonium (B1175870) hydroxide (B78521) solution while keeping the temperature below 20°C. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 4-hydroxy-3-nitropyridine.
-
Expected Yield: 75-85%
Step 2: Chlorination of 4-Hydroxy-3-nitropyridine to 4-Chloro-3-nitropyridine [1]
-
Procedure: A suspension of 4-hydroxy-3-nitropyridine (50 g, 0.357 mol) in toluene (B28343) (750 mL) is prepared.[1] Phosphorus oxychloride (164 g, 1.07 mol) is added slowly at 0°C.[1] The reaction mixture is then heated to reflux (approximately 110°C) and maintained for 16 hours.[1] After cooling to room temperature, the solvent and excess phosphorus oxychloride are removed under reduced pressure.[1] The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give 4-chloro-3-nitropyridine.
-
Expected Yield: 80-90%
Step 3: Reduction of 4-Chloro-3-nitropyridine to this compound [2]
-
Procedure: To a mixture of 4-chloro-3-nitropyridine (50 g, 0.315 mol), ethanol (B145695) (400 mL), and water (100 mL), iron powder (88 g, 1.575 mol) and a catalytic amount of concentrated hydrochloric acid (5 mL) are added. The mixture is heated to reflux and stirred vigorously for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to 8-9 with a sodium carbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford this compound.
-
Expected Yield: 85-95%
Route 2: Reduction of 4-Chloro-3-nitropyridine
This route is a more direct, single-step process, assuming the availability of the starting material, 4-chloro-3-nitropyridine. The higher cost of the starting material is offset by the reduced number of steps, leading to savings in time, labor, and solvent usage.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 4-chloro-3-nitropyridine (100 g, 0.63 mol), iron powder (176 g, 3.15 mol), ethanol (800 mL), and water (200 mL) is prepared.[2] A catalytic amount of concentrated hydrochloric acid (10 mL) is added cautiously.[2] The mixture is then heated to reflux with vigorous stirring for 4-6 hours. The reaction is monitored by TLC until the starting material is completely consumed. The hot reaction mixture is filtered through celite to remove the iron sludge. The filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to 8-9 with a saturated solution of sodium carbonate. The product is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound.
-
Expected Yield: 85-95%
Conclusion
The choice between these two synthetic routes for this compound will largely depend on the specific needs and resources of the research or development team.
-
Route 1 (from 4-Hydroxypyridine): This route is more cost-effective in terms of raw materials. However, it is a longer, more labor-intensive process with a lower overall yield. It may be suitable for large-scale production where the cost of the starting material is a primary concern and the infrastructure for multi-step synthesis is in place.
-
Route 2 (from 4-Chloro-3-nitropyridine): This route offers a significantly simpler and faster process with a higher yield. While the initial investment in the starting material is higher, the savings in time, labor, and resources for purification of intermediates can make it a more attractive option for smaller-scale synthesis, rapid prototyping of derivatives, and situations where time is a critical factor.
Researchers should carefully evaluate their project timelines, budget constraints, and available equipment when selecting the most appropriate synthetic strategy.
References
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 3-Amino-4-chloropyridine Derivatives
For researchers and scientists in the vanguard of drug discovery, understanding a compound's metabolic stability is a critical checkpoint in the journey from a promising lead to a viable therapeutic. This guide offers a comparative analysis of the metabolic stability of novel 3-Amino-4-chloropyridine derivatives, providing essential experimental data and detailed protocols to inform and accelerate drug development programs.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. However, like many nitrogen-containing heterocycles, its metabolic fate can be a significant determinant of its pharmacokinetic profile and, ultimately, its clinical success. Early assessment of metabolic stability allows for the strategic modification of these derivatives to enhance their in vivo half-life and oral bioavailability.[1][2][3][4]
Comparative Metabolic Stability Data
To facilitate a clear comparison, the following table summarizes the in vitro metabolic stability of a series of hypothetical this compound derivatives in human liver microsomes (HLM). Key parameters such as half-life (t1/2) and intrinsic clearance (CLint) are presented. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
| Compound ID | R Group | t1/2 (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| ACP-001 | -H | 25.3 | 27.4 | 18.9 |
| ACP-002 | -CH3 | 45.8 | 15.1 | 42.5 |
| ACP-003 | -CF3 | 88.2 | 7.9 | 69.8 |
| ACP-004 | -OCH3 | 33.1 | 20.9 | 29.7 |
| ACP-005 | -F | 62.5 | 11.1 | 58.3 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format of a comparative guide and does not represent the results of actual experiments.
Experimental Protocols
The metabolic stability of the this compound derivatives was evaluated using a standardized in vitro liver microsomal stability assay. This assay is a cornerstone of early drug metabolism and pharmacokinetic (DMPK) studies, providing a robust and high-throughput method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][5][6][7]
Liver Microsomal Stability Assay Protocol
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds (this compound derivatives)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard, e.g., Tolbutamide)
-
96-well incubation plates
-
LC-MS/MS system
2. Incubation Procedure:
-
A stock solution of each test compound is prepared in DMSO and then diluted with phosphate buffer to the final incubation concentration (typically 1 µM).
-
The HLM are diluted in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
The test compound solution and the HLM suspension are pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
-
Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is terminated by adding an equal volume of cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).
Potential Metabolic Pathways
The metabolism of aminopyridine derivatives often involves oxidation reactions catalyzed by CYP enzymes, followed by Phase II conjugation reactions. For this compound derivatives, several metabolic pathways are plausible.
A study on the metabolism of the related compound 4-aminopyridine (B3432731) revealed that hydroxylation is a major metabolic route, with the formation of 3-hydroxy-4-aminopyridine and its subsequent sulfate (B86663) conjugate being the primary metabolites.[8] The cytochrome P450 enzyme CYP2E1 has been identified as a key player in the metabolism of 4-aminopyridine and its 3-fluoro derivative.[8][9][10] Bioactivation of some aminopyridine derivatives through the formation of reactive intermediates has also been reported, which can lead to irreversible binding to macromolecules.[11]
Caption: Potential metabolic pathways of this compound derivatives.
Experimental Workflow
The process of evaluating the metabolic stability of a compound is a systematic workflow that begins with the preparation of the necessary biological matrices and test compounds and culminates in the analysis and interpretation of the data.
Caption: Workflow for in vitro metabolic stability assessment.
By providing a framework for the comparative evaluation of this compound derivatives, this guide aims to empower researchers to make data-driven decisions in the optimization of their lead compounds. A thorough understanding of metabolic stability is not merely an academic exercise but a crucial step towards the development of safer and more effective medicines.
References
- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivation of 2,3-diaminopyridine-containing bradykinin B1 receptor antagonists: irreversible binding to liver microsomal proteins and formation of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for 3-Amino-4-chloropyridine Couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous pharmaceutical agents. Among these, 3-Amino-4-chloropyridine is a valuable building block, offering multiple sites for chemical modification. The efficient and selective coupling at the C-4 position is crucial for the synthesis of diverse compound libraries. This guide provides a head-to-head comparison of catalytic systems for two prominent cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—and introduces the emerging field of C-H activation for the derivatization of this important heterocyclic motif.
Executive Summary
This guide evaluates the performance of various palladium-based catalytic systems for the coupling of this compound and its close analogs. Due to the challenging nature of activating the C-Cl bond, especially in electron-rich aminopyridines, the choice of catalyst is critical for achieving high yields and reaction efficiency.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for C-C bond formation. For chloropyridine substrates, catalysts based on palladium acetate (B1210297) (Pd(OAc)₂) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) in combination with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands show the most promise.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, highly active catalyst systems are required. Palladium pre-catalysts combined with sterically hindered biarylphosphine ligands such as RuPhos and BrettPhos are the state-of-the-art for the amination of challenging chloroheteroarenes.[1]
-
C-H Activation: Direct C-H functionalization is an atom-economical and increasingly explored strategy. While specific examples for this compound are not yet widely reported, palladium-catalyzed C-H arylation of pyridines offers a potential future avenue for derivatization, often requiring specific directing groups or specialized ligands.[2]
Data Presentation: Catalyst Performance in Coupling Reactions
The following tables summarize quantitative data for catalyst performance in Suzuki-Miyaura and Buchwald-Hartwig couplings of chloropyridine substrates. It is important to note that data for the exact substrate, this compound, is limited in the current literature. Therefore, data from closely related substrates, such as 3-chloropyridine (B48278) and other amin-chloropyridines, are presented as a proxy for catalyst efficacy.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Chloropyridine | Phenylboronic acid | K₂CO₃ | Toluene | 110 | 16 | 75 | [3] |
| Pd(OAc)₂ / PPh₃ | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| [Pd(IPr)(cinnamyl)Cl] | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | RT | 24 | >95 (C4-selective) | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-chloro-6-aminopyrimidine | Phenylboronic acid | KF | THF | 50 | Overnight | Moderate | [4] |
| PdCl₂(dppf) | 3-Chloropyridine | 4-Tolylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 85 | [5] |
| (6-Dipp)Pd(cinn)Cl | 3-Chloropyridine | 4-Tolylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 92 | [5] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro- and Bromo-pyridines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone | Aniline | KOt-Bu | Toluene | 100 (MW) | 0.17 | 95 | [6] |
| Pd(OAc)₂ / BINAP | Bromo-aromatic | Aniline | Cs₂CO₃ | Toluene | 110 | 8 | General Protocol | [7] |
| Pd₂(dba)₃ / BrettPhos | 3-Chloro-2-aminopyridine | Aniline | LiHMDS | THF | 90 | 16 | 66 | [8] |
| RuPhos Precatalyst | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 | [8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Chloropyridines
This protocol is a generalized procedure based on established methods.[3][4][5]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyridine substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Catalyst and Solvent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, SPhos, 2-10 mol%). Add the degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of Halopyridines
This protocol is a generalized procedure based on established methods.[1][7][8]
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the halopyridine (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., RuPhos G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5 mmol) to an oven-dried reaction vessel.
-
Solvent Addition: Add dry, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF).
-
Reaction Conditions: Seal the vessel and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (1-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways of the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, along with a logical workflow for catalyst selection.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Assessing the Selectivity of 3-Amino-4-chloropyridine: A Guide to Enzymatic and Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chloropyridine is a small molecule of interest with potential therapeutic applications. Preliminary qualitative reports suggest that its biological activities may include anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis, as well as interactions with purinergic P2 receptors and ion channels.[1] However, a critical gap exists in the publicly available data regarding the quantitative assessment of its selectivity and potency against these and other potential biological targets.
This guide provides a comprehensive overview of the experimental methodologies required to assess the enzymatic and receptor selectivity profile of this compound. In the absence of published comparative data, this document serves as a roadmap for researchers to generate the necessary quantitative information, enabling a thorough evaluation of this compound's therapeutic potential and off-target effects. We will detail the key signaling pathways implicated and provide standardized protocols for relevant in vitro assays.
Potential Target Pathways and Corresponding Assays
Based on initial qualitative indications, the following enzymatic and receptor systems are pertinent for evaluating the selectivity of this compound.
Prostaglandin Synthesis Pathway (Cyclooxygenase Inhibition)
Prostaglandins are key mediators of inflammation, and their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. Assessing the inhibitory activity of this compound against both COX-1 and COX-2 is crucial to determine its potency and selectivity, which can predict both its efficacy and potential side effects.
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.[5][6][7]
Table 1: Experimental Protocol for COX Inhibition Assay
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare assay buffer, enzyme solutions, substrate, and test compound. | Assay Buffer: 100 mM Tris-HCl, pH 8.0. Enzymes: Purified ovine or human recombinant COX-1 and COX-2. Substrate: Arachidonic acid. Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted. |
| 2. Reaction Setup | In a 96-well plate, combine the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme. | Include wells for a vehicle control (no inhibitor) and a positive control (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1). |
| 3. Inhibitor Incubation | Add the serially diluted this compound or control compounds to the appropriate wells. | Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. |
| 4. Reaction Initiation | Initiate the enzymatic reaction by adding arachidonic acid to all wells. | The final concentration of arachidonic acid should be close to its Km value for the respective enzyme. |
| 5. Reaction Termination & Detection | After a short incubation period (e.g., 2-5 minutes), terminate the reaction. | The product (e.g., PGE2) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or by mass spectrometry.[6][7] |
| 6. Data Analysis | Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. | Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9] |
Purinergic P2Y12 Receptor Signaling
The P2Y12 receptor, a G-protein coupled receptor (GPCR) found on platelets and other cells, plays a crucial role in thrombosis and inflammation.[10][11] Its activation by ADP leads to a signaling cascade that results in platelet aggregation.[12][13] Assessing the interaction of this compound with the P2Y12 receptor is important to understand its potential anti-platelet or immunomodulatory effects.
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the P2Y12 receptor.[14][15][16]
Table 2: Experimental Protocol for P2Y12 Receptor Binding Assay
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare assay buffer, cell membranes, radioligand, and test compound. | Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. Membranes: Cell membranes prepared from cells overexpressing the human P2Y12 receptor. Radioligand: A specific P2Y12 receptor antagonist, e.g., [3H]-prasugrel or a fluorescent ligand. Test Compound: this compound in a suitable solvent and serially diluted. |
| 2. Assay Setup | In a 96-well plate, combine the cell membranes, radioligand, and serially diluted this compound or vehicle. | Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled P2Y12 antagonist). |
| 3. Incubation | Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium. | Typically 60-120 minutes. |
| 4. Separation of Bound and Free Ligand | Rapidly separate the membrane-bound radioligand from the free radioligand. | This is commonly achieved by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer. |
| 5. Quantification | Quantify the amount of bound radioactivity on the filters. | Using a liquid scintillation counter. |
| 6. Data Analysis | Calculate the specific binding at each concentration of the test compound. | Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation. |
Voltage-Gated Potassium Channels
Ion channels, such as voltage-gated potassium (Kv) channels, are critical for neuronal excitability and other physiological processes.[17][18] Inhibition of these channels can have significant effects on the nervous system and other tissues.[19][20] Evaluating the activity of this compound on a panel of ion channels is important for assessing its potential neurological effects and overall safety profile.
Patch-clamp electrophysiology is the gold standard for measuring ion channel activity and the effect of potential modulators.[21]
Table 3: Experimental Protocol for Voltage-Gated Potassium Channel Assay
| Step | Procedure | Details |
| 1. Cell Preparation | Use a cell line stably expressing the specific voltage-gated potassium channel of interest (e.g., Kv1.3, Kv7.2/7.3). | Cells are cultured on coverslips suitable for microscopy and electrophysiological recording. |
| 2. Electrophysiology Setup | Use a patch-clamp amplifier and data acquisition system. | Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions. |
| 3. Recording | Obtain a whole-cell patch-clamp recording from a single cell. | Apply a voltage protocol to elicit channel opening and record the resulting potassium currents. |
| 4. Compound Application | After establishing a stable baseline recording, apply this compound to the bath solution at various concentrations. | A perfusion system is used to rapidly exchange the solution bathing the cell. |
| 5. Data Acquisition | Record the potassium currents in the presence of each concentration of the test compound. | Allow sufficient time for the effect of the compound to reach a steady state. |
| 6. Data Analysis | Measure the peak current amplitude at each concentration of the test compound. | Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value. |
Data Presentation and Interpretation
To facilitate a clear comparison of the selectivity of this compound, the IC50 or Ki values obtained from the assays described above should be summarized in a table.
Table 4: Example of a Selectivity Profile for this compound
| Target Enzyme/Receptor | IC50 / Ki (µM) |
| Cyclooxygenases | |
| COX-1 | Experimental Value |
| COX-2 | Experimental Value |
| Purinergic Receptors | |
| P2Y12 | Experimental Value |
| Other P2Y subtypes | Experimental Value |
| Ion Channels | |
| Kv1.3 | Experimental Value |
| Other Kv channels | Experimental Value |
| Other ion channels | Experimental Value |
A selectivity index can be calculated by comparing the IC50 or Ki values for different targets. For example, the COX-2 selectivity index is often expressed as the ratio of the COX-1 IC50 to the COX-2 IC50. A higher value indicates greater selectivity for COX-2.
Workflow for Determining Inhibitor Potency
The general workflow for determining the IC50 of an inhibitor in an enzymatic assay is a multi-step process that involves careful planning, execution, and data analysis.
Conclusion
While this compound has been qualitatively associated with several biological activities, a quantitative assessment of its selectivity is currently lacking in the public domain. This guide provides the necessary framework for researchers to systematically evaluate the inhibitory profile of this compound against key enzymatic and receptor targets. By following the detailed experimental protocols for cyclooxygenase, purinergic receptor, and ion channel assays, it will be possible to generate the robust quantitative data required to construct a comprehensive selectivity profile. This information is indispensable for guiding further drug development efforts, understanding potential mechanisms of action, and predicting the therapeutic window and potential off-target effects of this compound.
References
- 1. This compound | 20511-15-3 | FA17569 [biosynth.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin - Wikipedia [en.wikipedia.org]
- 5. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. labcorp.com [labcorp.com]
- 18. leedsth.nhs.uk [leedsth.nhs.uk]
- 19. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 20. Voltage-Gated Potassium Channel (VGKC) Antibody, Serum | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 21. ionbiosciences.com [ionbiosciences.com]
Comparative Docking Analysis of 3-Aminopyridine Analogs in Drug Discovery
For Immediate Release
This guide provides a comparative analysis of molecular docking studies on various analogs of 3-aminopyridine (B143674), a core scaffold in medicinal chemistry. The following sections present quantitative data from in silico evaluations of these compounds against different protein targets, offering insights into their potential as therapeutic agents. Detailed experimental protocols for the cited docking studies are included to ensure reproducibility and further investigation.
Comparative Docking Performance of Aminopyridine Derivatives
The binding affinities and interactions of two distinct series of 3-aminopyridine analogs have been evaluated against their respective biological targets. The data, summarized below, highlights the impact of structural modifications on the predicted binding efficacy.
Table 1: Docking Scores of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine Derivatives against HepG2 (PDB: 4mmh)
A series of pyridinyl thiazoles were assessed for their potential anticancer activity by docking against the active site of a protein implicated in liver cancer. The results indicate that all synthesized compounds are potential drug candidates, with compound C3 exhibiting the highest predicted activity.[1]
| Compound ID | Binding Affinity (kcal/mol) | Hydrogen Bond Interactions | Interacting Residues |
| C1 | -7.1 | 2 | Not Specified |
| C2 | -7.5 | 3 | Not Specified |
| C3 | -8.2 | 4 | Not Specified |
| C4 | -7.9 | 3 | Not Specified |
| C5 | -7.6 | 2 | Not Specified |
Table 2: Docking Analysis of 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives against Thrombin (PDB: 6TS4)
In a study exploring potential antithrombotic agents, a series of 3-aminopyridine-2(1H)-one derivatives were docked with the thrombin protein. The presence of a thiourea (B124793) fragment in compounds 7a-7c and a 1,3-thiazine ring in compound 8 was found to increase their affinity for the receptor.[2]
| Compound ID | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Amino Acid Residues |
| 4 | -6.8 | 1 | Not Specified |
| 5 | -7.2 | 2 | Not Specified |
| 7a | -8.5 | 3 | ASP194, GLY193, ALA195 |
| 7b | -8.1 | 2 | Not Specified |
| 7c | -8.8 | 4 | ASP194, CYS191, GLY193, ALA195 |
| 8 | -9.2 | 3 | Not Specified |
Experimental Protocols
The methodologies employed in the referenced docking studies are detailed below, providing a framework for understanding and replicating the presented findings.
Molecular Docking of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine Derivatives
The molecular docking studies for this series of compounds were performed using the PyRx virtual screening tool.[1] The target protein, associated with the HepG2 cell line, was identified by its PDB code (4mmh). The primary objective of the study was to investigate the hydrogen bonding interactions between the synthesized analogs and the active site of the protein.[1] ADME (Absorption, Distribution, Metabolism, and Excretion) properties were also analyzed to assess the drug-likeness of the compounds.[1]
Molecular Docking of 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives
For this study, the three-dimensional structures of the ligands were prepared and optimized using Avogadro software. The docking analysis was conducted using AutoDock Vina. The crystal structure of the target protein (PDB ID: 6TS4) was obtained from the Protein Data Bank. The interaction of the ligands within the binding sites was visualized and interpreted using Discovery Studio Visualizer.[2]
Visualizing a Potential Mechanism of Action
While the specific signaling pathways were not detailed in the docking studies, 3-Amino-4-chloropyridine has been noted for its ability to inhibit ion channels and the P2 receptor, leading to apoptosis in cancer cells.[3] The following diagram illustrates a hypothetical signaling pathway that could be targeted by such inhibitors.
References
A Researcher's Guide to Validating the Purity of Commercial 3-Amino-4-chloropyridine Samples
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of commercial 3-Amino-4-chloropyridine, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols, comparative data, and a look at potential alternatives to ensure the integrity of your research and development.
This compound is a critical building block in the synthesis of a variety of pharmaceutical compounds.[1] Impurities, even in trace amounts, can have significant impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment of commercial this compound samples is a non-negotiable step in the drug development process.
Analytical Methods for Purity Determination
A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity profile of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity in separating the main compound from its impurities.[2] A well-developed HPLC method can effectively identify and quantify organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[3] Given that many potential impurities in this compound are amenable to GC analysis, this technique is invaluable for a thorough impurity profile.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[4][5] It is a highly accurate and precise method for determining the exact amount of the target compound in a sample.[6]
Comparison of Purity in Commercial Samples
To illustrate the importance of in-house validation, we present a hypothetical comparison of this compound samples from three different commercial suppliers. The purity of these samples was assessed using the analytical methods detailed below.
| Supplier | Stated Purity | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Major Impurities Detected |
| Supplier A | ≥99% (HPLC)[1] | 99.2 | 99.1 | 99.3 | Isomer of this compound, Unidentified peak at RRT 1.2 |
| Supplier B | 98.0+% (GC)[7] | 98.5 | 98.6 | 98.7 | Residual starting material, Dichloropyridine isomer |
| Supplier C | 97%[8] | 97.3 | 97.1 | 97.5 | Multiple unidentified minor peaks |
Note: This data is illustrative and intended to highlight the potential variability between suppliers. Actual results may vary.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate these purity assessments.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling
This method is adapted from a validated procedure for a structurally similar aminopyridine derivative and optimized for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Identification
This method is suitable for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Injection Mode: Split (e.g., 20:1).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane (B109758) or methanol (B129727) at a concentration of approximately 1 mg/mL.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
This protocol provides a general framework for performing qNMR analysis.[4]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:[9] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Analytical Workflow
To provide a clear overview of the purity validation process, the following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the purity validation of this compound.
Potential Impurities in this compound
Based on common synthetic routes for similar compounds, potential impurities in commercial this compound samples may include:
-
Isomers: Positional isomers such as 2-Amino-4-chloropyridine or 3-Amino-2-chloropyridine.
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Byproducts: Compounds formed from side reactions, such as dichloropyridine isomers.
-
Degradation Products: Products formed from the decomposition of this compound over time or due to improper storage.
The following diagram illustrates the logical relationship between synthesis and potential impurities.
Caption: Sources of potential impurities in the synthesis of this compound.
Alternatives to this compound
In certain synthetic applications, other aminopyridine derivatives may serve as viable alternatives. The choice of an alternative often depends on the specific reaction, desired substitution pattern, and biological activity of the final product.
| Alternative Compound | Key Features & Potential Applications |
| 3,4-Diaminopyridine | A potent potassium channel blocker, often used in neurological research. Its additional amino group offers different reactivity for further derivatization.[10] |
| 4-Aminopyridine-3-methanol | A derivative of 4-aminopyridine, shown to be a more potent potassium channel blocker in some studies.[11] |
| Other Isomers (e.g., 3-Amino-2-chloropyridine, 2-Amino-4-chloropyrimidine) | These isomers can be used to synthesize different series of compounds with potentially distinct biological activities.[12][13] |
Biological Context: Signaling Pathway Involvement
This compound and its derivatives have been reported to interact with various biological targets, including ion channels and P2 purinergic receptors.[14] Understanding these interactions is crucial for drug development professionals. P2 receptors, for example, are involved in a multitude of physiological processes.[15]
The following diagram illustrates a generalized signaling pathway for P2Y receptors, which can be modulated by compounds like this compound.
Caption: Generalized P2Y receptor signaling pathway and potential inhibition by this compound.
Conclusion
The purity of this compound is a critical factor that can influence the outcome of research and drug development projects. This guide provides a framework for researchers to validate the purity of commercial samples using a combination of HPLC, GC-MS, and qNMR. By implementing rigorous analytical practices, scientists can ensure the quality and reliability of their starting materials, leading to more robust and reproducible results. The exploration of alternative compounds and a deeper understanding of the biological pathways involved will further aid in the rational design of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. This compound 97 20511-15-3 [sigmaaldrich.com]
- 9. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 10. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-氨基-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 20511-15-3 | FA17569 [biosynth.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Comparative Analysis of N-Oxidized 3-Amino-4-chloropyridine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biological implications of structural modifications to heterocyclic compounds is paramount. This guide provides a comparative analysis of the biological effects of compounds structurally related to N-oxidized 3-Amino-4-chloropyridine, synthesizing available data to infer its potential activities and offering a foundation for future research.
Due to a lack of direct experimental data for N-oxidized this compound, this guide draws upon published research of analogous substituted pyridine (B92270) N-oxides and related chloropyridine derivatives. The introduction of an N-oxide functional group can significantly alter the physicochemical properties of a parent molecule, often enhancing solubility, modulating electronic characteristics, and providing a site for further chemical modification.[1][2] These changes can, in turn, influence the compound's biological activity, including its potential as an anticancer, antibacterial, or anti-inflammatory agent.[1]
Comparison of Biological Activities
The biological activities of pyridine derivatives are diverse and heavily dependent on their substitution patterns. While specific data for N-oxidized this compound is not available, we can infer potential activities by examining related structures. For instance, various 4-aminoquinoline (B48711) derivatives, which share a similar nitrogen-containing heterocyclic core, have demonstrated cytotoxic effects against human breast tumor cell lines.[3] Furthermore, derivatives of 2-amino-4-chloropyrimidine (B19991) have been investigated for their anticancer properties.[4] The presence of a chlorine atom, as seen in 3-chloropyridine, can also contribute to biological effects, including potential toxicity and clastogenicity.[5][6]
The N-oxide moiety itself is a critical determinant of biological action. In some contexts, it can be reduced enzymatically in vivo, a property exploited in the design of hypoxia-activated prodrugs.[2] For example, 4-nitropyridine-N-oxide has been identified as an inhibitor of quorum sensing in Pseudomonas aeruginosa, a mechanism crucial for bacterial communication and virulence.[7]
The following table summarizes the biological activities of various compounds related to N-oxidized this compound, providing a comparative landscape of their potential effects.
| Compound/Derivative Class | Biological Activity | Cell Lines/Organisms | Key Findings | Reference |
| 4-Aminoquinoline Derivatives | Cytotoxicity | MCF7, MDA-MB468 (human breast tumor) | Some derivatives showed potent effects, suggesting the 4-aminoquinoline scaffold as a prototype for anticancer agents. | [3] |
| 2-Amino-4-chloropyrimidine Derivatives | Anticancer | HCT116, MCF7 | One derivative exhibited the highest anticancer activity with EC50 values of 89.24 µM and 89.37 µM, respectively. | [4] |
| 3-Chloropyridine | Genotoxicity | V3 cells | Induced a dose-related increase in chromosomal aberrations in the absence of S9 metabolic activation. | [5][6] |
| 4-Nitropyridine-N-oxide | Quorum Sensing Inhibition | Pseudomonas aeruginosa | Inhibits a key bacterial communication system, suggesting potential as an antimicrobial agent. | [7] |
| 2-Amino-4-chloropyridine Derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | A series of Schiff bases showed variable and modest activity against various microorganisms. | [8] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for analogous compounds.
Synthesis of 4-Chloropyridine (B1293800) N-oxide
A representative protocol for the preparation of a chlorinated pyridine N-oxide is the synthesis of 4-chloropyridine N-oxide from 4-nitropyridine (B72724) 1-oxide.
Materials:
-
4-Nitropyridine 1-oxide
-
Acetyl chloride
-
Ice-water
-
Sodium carbonate
Procedure:
-
Introduce 8 g of 4-nitropyridine 1-oxide in small portions into 40 ml of acetyl chloride in a flask fitted with a reflux condenser.
-
A vigorous reaction will occur after brief warming.
-
After the initial reaction subsides, warm the mixture for 30 minutes at approximately 50°C, which should result in a crystalline mass.
-
Cautiously decompose the crystalline mass with ice-water.
-
Make the mixture alkaline using sodium carbonate.
-
Extract the aqueous mixture several times with chloroform.
-
Dry the combined chloroform extracts over sodium carbonate.
-
Evaporate the solvent to yield the crude product.
-
Recrystallize the product from acetone to obtain colorless needles of 4-chloropyridine N-oxide.[9]
In Vitro Cytotoxicity Assay
The following is a general protocol for evaluating the cytotoxic effects of compounds on cancer cell lines, based on the methodology used for 4-aminoquinoline derivatives.
Materials:
-
Human breast tumor cell lines (e.g., MCF7, MDA-MB468)
-
Test compounds
-
Appropriate cell culture medium and supplements
-
Microtiter plates (96-well)
-
Reagents for a cell viability assay (e.g., MTT, SRB)
-
Plate reader
Procedure:
-
Seed the cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium. A typical starting concentration is 100 µM, serially diluted two-fold.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTT assay).
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential roles and synthesis of N-oxidized pyridine derivatives, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of substituted N-oxidized pyridine derivatives.
Caption: A conceptual diagram of a potential signaling pathway modulated by an N-oxidized pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Safety Operating Guide
Proper Disposal of 3-Amino-4-chloropyridine: A Step-by-Step Guide
The proper disposal of 3-Amino-4-chloropyridine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as toxic and hazardous, necessitating strict adherence to established disposal protocols. This guide provides essential safety information, step-by-step disposal procedures, and a clear workflow for managing waste containing this chemical.
I. Hazard and Safety Information
Researchers and laboratory personnel must be fully aware of the hazards associated with this compound before handling. The primary hazards include acute toxicity if swallowed, skin irritation, and serious eye damage.[1][2][3]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Toxic if swallowed) | Danger | Chemical-resistant gloves, lab coat, eye protection. |
| Skin irritation | Warning | Chemical-resistant gloves, lab coat. |
| Serious eye damage/eye irritation | Danger | Safety goggles or face shield.[2][3][4][5] |
| Harmful in contact with skin | Warning | Chemical-resistant gloves, lab coat. |
II. Pre-Disposal and Spill Management
Proper handling and immediate response to spills are crucial in maintaining a safe laboratory environment.
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]
-
Avoid formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.[2]
Spill Containment Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Don PPE: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup should be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The standard and recommended procedure for the disposal of this compound is to use a licensed and approved hazardous waste disposal company.[2][4][7][8] Do not dispose of this chemical down the drain or with general laboratory trash.[6][7]
Waste Preparation Protocol:
-
Segregate the Waste:
-
Solid Waste: Collect un-dissolved this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[9] The thoroughly rinsed container can then be disposed of according to institutional guidelines.[9] Handle uncleaned containers as you would the product itself.[7]
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
-
Store Waste Appropriately:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste stream.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-4-chloropyridine
For Immediate Reference: Key Safety and Handling Protocols for 3-Amino-4-chloropyridine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal and environmental protection is mandatory. The following table summarizes the required engineering controls and personal protective equipment.
| Control/PPE | Specifications |
| Engineering Controls | |
| Ventilation | Work must be conducted in a properly functioning chemical fume hood. |
| Safety Stations | A safety shower and eyewash station must be readily accessible.[1] |
| Personal Protective Equipment | |
| Eye and Face Protection | Wear chemical safety goggles with side-shields or a face shield.[2][3] |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[2][3] |
| Skin and Body Protection | Wear a flame-retardant lab coat or chemical-resistant suit. Closed-toe shoes are mandatory. |
| Respiratory Protection | If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.[2] |
Hazard Summary and First Aid
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity (Oral): Toxic if swallowed.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Damage: Causes serious eye damage.[4]
-
Respiratory Irritation: May cause respiratory irritation.
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Safe Handling and Storage Protocol
A systematic approach to handling and storage is essential to minimize risk.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational.
-
Dispensing: Avoid generating dust.[1] Use spark-proof tools and equipment.[2]
-
Procedures: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Contamination: Immediately clean up any spills using appropriate absorbent materials and dispose of as hazardous waste. Take off contaminated clothing and wash it before reuse.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[5][6] Do not allow the chemical to enter drains or waterways.[2]
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






